molecular formula C5H12ClNO3S B8093382 D-Methionine sulfoxide hydrochloride

D-Methionine sulfoxide hydrochloride

カタログ番号: B8093382
分子量: 201.67 g/mol
InChIキー: VDYSAEWWHPAEBG-VBNQZKKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Methionine sulfoxide hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3S and its molecular weight is 201.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R)-2-amino-4-methylsulfinylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c1-10(9)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-,10?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYSAEWWHPAEBG-VBNQZKKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Methionine Sulfoxide Hydrochloride: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167). This oxidation can occur to free methionine or to methionine residues within proteins, leading to a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). D-Methionine sulfoxide is the D-isomer of methionine sulfoxide. The reduction of methionine sulfoxide is a critical biological process for cellular repair and antioxidant defense, catalyzed by the stereospecific methionine sulfoxide reductases (Msrs). This technical guide provides an in-depth exploration of the biological significance of D-methionine sulfoxide hydrochloride, focusing on its metabolism, the enzymatic systems involved in its reduction, and its implications in oxidative stress, aging, and neurodegenerative diseases. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics are also presented to aid researchers in this field.

Introduction: The Central Role of Methionine Oxidation

Methionine plays a crucial role in numerous cellular processes, including protein synthesis, as a precursor for S-adenosylmethionine (SAM) which is the primary methyl group donor, and in the synthesis of cysteine and glutathione, key components of the cellular antioxidant system.[1] The sulfur atom in methionine is readily oxidized by various ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals, to form methionine sulfoxide.[2][3] This oxidation is a non-enzymatic post-translational modification that can alter protein structure and function, potentially leading to cellular damage.[2][3] The formation of methionine sulfoxide is not merely a damage product; the reversible nature of this oxidation suggests a role in antioxidant defense and redox signaling.[4]

Stereochemistry of Methionine Sulfoxide

The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[1][5] this compound is the hydrochloride salt of the D-isomer of methionine sulfoxide. The biological significance of these stereoisomers lies in the stereospecificity of the enzymes responsible for their reduction.[1][5]

The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Repair Mechanism

The reduction of methionine sulfoxide back to methionine is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs).[6] This enzymatic repair system is crucial for maintaining protein integrity and function in the face of oxidative stress.[6] The Msr system is composed of two main classes of enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the S- and R-diastereomers of methionine sulfoxide, respectively.[1][6]

  • Methionine Sulfoxide Reductase A (MsrA): MsrA specifically reduces methionine-S-sulfoxide residues in both free and protein-bound forms.[2][7]

  • Methionine Sulfoxide Reductase B (MsrB): MsrB is specific for the reduction of methionine-R-sulfoxide residues, primarily within proteins.[2][8]

This stereospecific reduction is a key aspect of the biological significance of methionine sulfoxide diastereomers. The efficiency of this repair system has been linked to longevity and resistance to oxidative stress.[9]

G cluster_oxidation Oxidation cluster_reduction Reduction (Repair) Met Methionine MetSO_S Methionine-S-sulfoxide Met->MetSO_S Oxidation MetSO_R Methionine-R-sulfoxide Met->MetSO_R Oxidation ROS Reactive Oxygen Species (ROS) ROS->Met Protein_Met Protein-Methionine ROS->Protein_Met MetSO_S->Met Reduction MetSO_R->Met Reduction MsrA MsrA MsrA->MetSO_S MsrB MsrB MsrB->MetSO_R Protein_MetSO Oxidized Protein (Protein-Methionine Sulfoxide) Protein_Met->Protein_MetSO Oxidation Functional_Protein Functional Protein Protein_Met->Functional_Protein Protein_MetSO->Protein_Met Reduction Loss_of_Function Loss of Function Protein_MetSO->Loss_of_Function

Figure 1: Methionine Oxidation and Reduction Cycle.

Quantitative Data on Methionine Sulfoxide Reductase Activity

The efficiency of the Msr system can be quantified by determining the kinetic parameters of the MsrA and MsrB enzymes. The following tables summarize key kinetic data for these enzymes from different species.

EnzymeSubstrateKm (μM)kcat (min-1)kcat/Km (M-1s-1)Reference
Yeast MsrADabsyl-Met-S-SO12054.77.6 x 103[10]
Yeast MsrBDabsyl-Met-R-SO2504.93.3 x 102[10]
S. pneumoniae MsrA2Dabsyl-Met-S-SO130 ± 201.3 ± 0.11.7 x 102[1]
S. pneumoniae MsrB2Dabsyl-Met-R-SO240 ± 300.8 ± 0.15.6 x 101[1]
Table 1: Kinetic Parameters of MsrA and MsrB from Yeast and Streptococcus pneumoniae
EnzymeSubstrateKm (mM)Specific Activity (nmol/min/mg)Reference
Human MsrB1-SecDabsyl-Met-R-SO1.0800[2]
Human MsrB1-CysDabsyl-Met-R-SO1.11[2]
Human MsrB2Dabsyl-Met-R-SO0.1715[2]
Human MsrB3Dabsyl-Met-R-SO2.97[2]
Table 2: Kinetic Parameters and Specific Activities of Human MsrB Isoforms
Cell TypeConditionIntracellular Met-d-O (nmol/106 cells)Intracellular Met-l-O (nmol/106 cells)Reference
Male Mouse Hepatocytes30 mM MetO for 1.5 h~0.8~4.0[11]
Female Mouse Hepatocytes30 mM MetO for 1.5 h~0.4~2.0[11]
Male Mouse Hepatocytes30 mM MetO + 0.2 mM AOAA for 1.5 h~1.2~5.5[11]
Table 3: Intracellular Levels of Methionine Sulfoxide Diastereomers in Mouse Hepatocytes
MetO: L-Methionine-dl-sulfoxide; AOAA: Aminooxyacetic acid (transaminase inhibitor)

Biological Implications of D-Methionine Sulfoxide

Oxidative Stress and Aging

The accumulation of methionine sulfoxide is considered a marker of oxidative stress and has been associated with the aging process.[2] The efficiency of the Msr system in repairing oxidized methionine residues is thought to be a determinant of lifespan.[9] Studies have shown that overexpression of MsrA can extend the lifespan of fruit flies.[2]

Neurodegenerative Diseases

Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[12] In AD, the amyloid-β (Aβ) peptide, a major component of senile plaques, contains oxidized methionine residues.[13] The reduction of these residues by MsrA has been shown to decrease Aβ aggregation and toxicity.[13] Similarly, in PD, MsrA has been shown to protect dopaminergic neurons from oxidative damage.[12]

Drug Development

The involvement of the Msr system in cellular protection against oxidative stress makes it an attractive target for therapeutic intervention. The development of small molecules that can activate Msr enzymes could offer a novel approach for the treatment of diseases associated with oxidative damage.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of D-methionine sulfoxide and its biological effects. The following are protocols for key experiments in this field.

Measurement of Methionine Sulfoxide Reductase (MSR) Activity using HPLC

This protocol describes a method to quantify MSR activity in cell or tissue extracts using dabsylated methionine sulfoxide as a substrate and reverse-phase HPLC for detection.[15]

Materials:

  • Dabsyl-L-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O)

  • Dabsyl-L-Methionine-S-sulfoxide (dabsyl-Met-S-O)

  • Dabsyl-L-Methionine-R-sulfoxide (dabsyl-Met-R-O)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (30 mM, pH 8.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Cell or tissue lysate

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Substrate Preparation: Prepare a 5 mM stock solution of the desired dabsyl-methionine sulfoxide substrate in 30 mM Tris-HCl, pH 8.0.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture to a final volume of 200 µL:

    • 200 µg of protein extract

    • 2 µL of 1 M DTT (final concentration 10 mM)

    • Appropriate volume of 30 mM Tris-HCl, pH 8.0

  • Pre-incubation: Equilibrate the reaction mixture for 5 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding 20 µL of the 5 mM dabsyl-methionine sulfoxide substrate (final concentration 0.5 mM). Mix well.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding 300 µL of acetonitrile.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • HPLC Analysis: Inject 50 µL of the supernatant onto the HPLC system. The separation of dabsyl-methionine from dabsyl-methionine sulfoxide is achieved using a suitable gradient of acetonitrile in an appropriate buffer (e.g., acetate (B1210297) buffer).

  • Quantification: The amount of dabsyl-methionine produced is quantified by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.

G start Start prep_substrate Prepare Dabsyl-MetO Substrate (5 mM) start->prep_substrate prep_reaction Prepare Reaction Mixture: - Protein Extract (200 µg) - DTT (10 mM) - Tris-HCl Buffer start->prep_reaction start_reaction Add Substrate (0.5 mM final) and Mix prep_substrate->start_reaction pre_incubate Pre-incubate at 37°C for 5 min prep_reaction->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Stop Reaction with Acetonitrile incubate->stop_reaction centrifuge Centrifuge at 12,000 x g for 10 min stop_reaction->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Dabsyl-Met Product hplc->quantify end End quantify->end

Figure 2: Experimental Workflow for MSR Activity Assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.[16][17]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Culture medium

  • Test compound (this compound)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Include wells for "spontaneous release" (vehicle control) and "maximum release" (lysis solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Lysis for Maximum Release: 45 minutes before the end of the incubation, add 10 µL of lysis solution to the "maximum release" wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Cellular Uptake Assay for Radiolabeled Methionine Sulfoxide

This protocol describes a general method for measuring the uptake of a radiolabeled compound into cultured cells.[7]

Materials:

  • Radiolabeled D-Methionine sulfoxide (e.g., ³H or ¹⁴C labeled)

  • Cells of interest cultured in 24- or 96-well plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed cells in 24- or 96-well plates and grow to near confluence.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing the desired concentration of radiolabeled D-Methionine sulfoxide to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of D-Methionine sulfoxide taken up by the cells. Data can be normalized to the protein concentration in each well.

Quantification of Intracellular Methionine Sulfoxide by HPLC

This method allows for the separation and quantification of methionine sulfoxide diastereomers from cell extracts.[11]

Materials:

  • Cell culture and harvesting reagents

  • Internal standard (e.g., S-methyl-L-cysteine)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Sodium bicarbonate (1 M)

  • Hydrochloric acid (2 M)

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector (340 nm)

Procedure:

  • Cell Extraction: After treatment, wash the cell pellet with ice-cold PBS to remove extracellular compounds. Lyse the cells (e.g., by sonication or freeze-thawing) in an appropriate buffer.

  • Protein Precipitation: Precipitate proteins from the cell lysate (e.g., with perchloric acid or methanol) and centrifuge to collect the supernatant.

  • Derivatization:

    • To 40 µL of the supernatant, add 5 µL of the internal standard.

    • Add 75 µL of 0.5% Marfey's reagent (in acetone) and 15 µL of 1 M sodium bicarbonate.

    • Heat the mixture at 40°C for 1 hour.

    • Acidify the reaction by adding 7.5 µL of 2 M HCl.

  • HPLC Analysis: Inject an aliquot of the derivatized sample onto the HPLC system. The diastereomers of methionine sulfoxide will be separated and can be quantified based on their peak areas relative to the internal standard.

Conclusion and Future Directions

This compound and its stereoisomers are of significant biological importance, playing a central role in the cellular response to oxidative stress. The stereospecific Msr system provides a crucial defense mechanism by repairing oxidized methionine residues, thereby maintaining protein function and promoting cellular survival. The accumulation of methionine sulfoxide is implicated in aging and various pathologies, particularly neurodegenerative diseases, making the Msr system a promising target for therapeutic development. Further research is needed to fully elucidate the regulatory mechanisms of the Msr enzymes and to explore the potential of modulating their activity for therapeutic benefit. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of D-methionine sulfoxide in biology and medicine.

G MetSO Methionine Sulfoxide Aging Aging MetSO->Aging contributes to Neurodegeneration Neurodegenerative Diseases MetSO->Neurodegeneration implicated in OxidativeStress Oxidative Stress OxidativeStress->MetSO causes MsrSystem Msr Enzyme System (MsrA & MsrB) MsrSystem->MetSO reduces CellularProtection Cellular Protection MsrSystem->CellularProtection provides ProteinRepair Protein Repair MsrSystem->ProteinRepair enables TherapeuticTarget Therapeutic Target MsrSystem->TherapeuticTarget is a CellularProtection->Aging combats CellularProtection->Neurodegeneration mitigates

Figure 3: Central Role of Methionine Sulfoxide.

References

The Dichotomous Role of D-Methionine Sulfoxide Hydrochloride in Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to the pathogenesis of numerous diseases. Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by ROS, leading to the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification can alter protein structure and function, contributing to cellular damage. D-Methionine sulfoxide hydrochloride, a specific stereoisomer of oxidized methionine, presents a complex and multifaceted role in the intricate network of oxidative stress pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's involvement in oxidative stress, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

The Dual Nature of Methionine Sulfoxide in Cellular Redox Homeostasis

Methionine residues in proteins can act as endogenous antioxidants by scavenging ROS, a process that results in their conversion to methionine sulfoxide. This oxidation is a reversible process, catalyzed by the methionine sulfoxide reductase (Msr) system, which comprises MsrA and MsrB enzymes that stereospecifically reduce the S- and R-epimers of methionine sulfoxide, respectively.[1][2] This cyclic oxidation and reduction of methionine residues constitutes a significant cellular antioxidant defense mechanism.[3] However, the accumulation of methionine sulfoxide, particularly when the Msr system is overwhelmed or dysfunctional, is a hallmark of oxidative stress and has been implicated in aging and various pathologies.[1][4]

The administration of methionine and its oxidized form, methionine sulfoxide, has been shown to modulate the redox state of cells both in vitro and in vivo.[5] Studies using racemic mixtures of methionine sulfoxide have demonstrated both pro-oxidant and antioxidant effects, depending on the concentration, duration of exposure, and the specific tissue being examined.[5][6]

Quantitative Effects of Methionine Sulfoxide on Oxidative Stress Markers

Experimental studies, primarily using racemic DL-methionine sulfoxide, have provided quantitative data on its impact on key markers of oxidative stress. These findings offer valuable insights into the potential effects of the D-isomer.

ParameterModel SystemTreatmentObservationReference
Thiobarbituric Acid Reactive Substances (TBARS) Young Rats (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Decreased TBARS levels at 1 hour post-administration.[5]
Young Rats (in vivo, chronic)DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days)Increased TBARS levels in the kidney.[6]
Rat Cerebral Cortex (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Enhanced TBARS levels at 1 and 3 hours post-treatment.[3]
Reactive Oxygen Species (ROS) Young Rats (in vivo, chronic)DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days)Increased ROS levels in the kidney.[6]
Rat Cerebral Cortex (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Increased ROS levels at 3 hours post-treatment.[3]
Protein Carbonyls Young Rats (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Reduced protein carbonyl content at 1 hour post-administration.[5]
Total Thiol Content Young Rats (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Decreased at 1 hour and increased at 3 hours post-administration.[5]
Superoxide Dismutase (SOD) Activity Young Rats (in vitro, liver homogenate)DL-Methionine Sulfoxide (0.5 mM)Enhanced SOD activity.[5]
Young Rats (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Increased SOD activity.[5]
Young Rats (in vivo, chronic)DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days)Decreased SOD activity in the liver.[6]
Catalase (CAT) Activity Young Rats (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Decreased CAT activity at 1 and 3 hours post-administration.[5]
Young Rats (in vivo, chronic)DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days)Decreased CAT activity in the liver.[6]
Glutathione (B108866) Peroxidase (GPx) Activity Young Rats (in vivo, chronic)DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days)Enhanced GPx activity in the liver.[6]
Rat Cerebral Cortex (in vivo)DL-Methionine Sulfoxide (0.1 g/kg)Enhanced GPx activity at 1 hour and reduced at 3 hours post-treatment.[3]
Glutathione (GSH) Levels Mouse Hepatocytes (in vitro)L-Methionine-dl-sulfoxide (30 mM)Depletion of GSH in male hepatocytes.[7]

Signaling Pathways Implicated in the Action of D-Methionine Sulfoxide

The Role of D-Amino Acid Oxidase (DAAO)

A key pathway specific to the metabolism of D-amino acids, including D-methionine sulfoxide, involves the peroxisomal enzyme D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂).[8][9] The production of H₂O₂ by DAAO is a critical event that can contribute to an increase in intracellular ROS levels, thereby inducing a state of oxidative stress.[9]

DAAO_Pathway DMetSO D-Methionine Sulfoxide DAAO D-Amino Acid Oxidase (DAAO) DMetSO->DAAO Substrate KetoAcid α-keto-γ- (methylsulfinyl)butyrate DAAO->KetoAcid NH3 Ammonia (NH3) DAAO->NH3 H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 ROS Increased Cellular ROS H2O2->ROS

Metabolism of D-Methionine Sulfoxide by D-Amino Acid Oxidase.
Modulation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[10][11][12]

The H₂O₂ generated from the metabolism of D-methionine sulfoxide by DAAO can act as a signaling molecule to activate the Keap1-Nrf2 pathway. This represents a potential indirect antioxidant effect of D-methionine sulfoxide, whereby an initial pro-oxidant event triggers a broader and more sustained antioxidant response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 H2O2 (from D-MetSO metabolism) Keap1 Keap1 H2O2->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Nrf2_nuc_dimer Nrf2-Maf Dimer Nrf2_nuc->Nrf2_nuc_dimer ARE ARE (Antioxidant Response Element) Nrf2_nuc_dimer->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Activation of the Keap1-Nrf2 pathway by H₂O₂.

Detailed Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for quantifying intracellular ROS levels.

  • Cell Preparation:

    • Seed adherent cells in a 24-well plate at a density of 2 x 10⁵ cells per well and culture overnight. For suspension cells, adjust the cell number accordingly in microcentrifuge tubes.

  • Preparation of DCFH-DA Solution:

    • Prepare a 10 mM stock solution of DCFH-DA by dissolving 4.85 mg in 1 mL of dimethyl sulfoxide (DMSO).

    • Immediately before use, prepare a 10 µM working solution by diluting the stock solution in pre-warmed serum-free cell culture medium. Protect the solution from light.

  • Treatment and Staining:

    • Treat the cells with this compound at the desired concentrations for the specified duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

    • Remove the treatment medium and wash the cells once with serum-free medium.

    • Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with 1x phosphate-buffered saline (PBS).

    • Add 500 µL of 1x PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm. Alternatively, cells can be visualized using a fluorescence microscope.[6][13]

Quantification of Protein Carbonyls using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol outlines the derivatization and quantification of protein carbonyls, a marker of protein oxidation.

  • Sample Preparation:

    • Homogenize tissue samples or lyse cultured cells in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, with protease inhibitors).

    • Determine the protein concentration of the homogenate or lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Derivatization with DNPH:

    • To a protein sample (e.g., 1 mg/mL), add an equal volume of 10 mM DNPH in 2 M HCl. For the control (blank), add 2 M HCl alone.

    • Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

  • Protein Precipitation and Washing:

    • Precipitate the proteins by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA).

    • Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove unreacted DNPH. After the final wash, briefly dry the pellet.

  • Solubilization and Measurement:

    • Resuspend the protein pellet in 6 M guanidine (B92328) hydrochloride solution.

    • Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material.

    • Measure the absorbance of the supernatant at 370 nm in a spectrophotometer.

    • The carbonyl content can be calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).[14]

Summary and Future Directions

This compound occupies a complex position within the landscape of oxidative stress. Its metabolism via D-amino acid oxidase generates hydrogen peroxide, a potent ROS, suggesting a pro-oxidant role. However, this initial burst of ROS has the potential to activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant defense system, thereby leading to a subsequent and potentially more robust antioxidant response.

The available quantitative data, primarily from studies using racemic mixtures of methionine sulfoxide, indicate a dose- and time-dependent modulation of various oxidative stress markers. To fully elucidate the specific role of the D-isomer and its hydrochloride salt, further research is imperative. Future studies should focus on:

  • Stereospecific Effects: Conducting comparative studies using purified D- and L-isomers of methionine sulfoxide to dissect their individual contributions to oxidative stress modulation.

  • Keap1-Nrf2 Pathway Activation: Quantitatively assessing the activation of the Keap1-Nrf2 pathway in response to this compound, including measuring Nrf2 nuclear translocation and the expression of downstream target genes.

  • In Vivo Studies: Performing comprehensive in vivo studies to evaluate the long-term effects of this compound administration on oxidative stress markers in various tissues and its overall impact on health and disease models.

  • Therapeutic Potential: Investigating the potential of this compound as a pro-drug or therapeutic agent to strategically modulate the Keap1-Nrf2 pathway for the treatment of diseases associated with oxidative stress.

A deeper understanding of the nuanced role of this compound will be crucial for harnessing its potential in the development of novel therapeutic strategies for a wide range of oxidative stress-related disorders.

References

Stereospecific Effects of D- vs L-Methionine Sulfoxide in Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of the essential amino acid methionine to methionine sulfoxide (B87167) is a critical post-translational modification with profound implications for cellular function, aging, and disease. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O), often referred to as L- and D-methionine sulfoxide in older literature based on their optical rotation. The cellular response to these stereoisomers is highly specific, governed by a dedicated enzymatic system of methionine sulfoxide reductases (Msrs). This technical guide provides a comprehensive overview of the stereospecific effects of D- and L-methionine sulfoxide in cells, detailing their differential metabolism, impact on signaling pathways, and the experimental methodologies used for their study. Quantitative data are summarized for comparative analysis, and key cellular pathways are visualized to facilitate a deeper understanding of these processes.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide.[1][2] This modification can alter protein structure and function, and its accumulation is associated with oxidative stress, aging, and various pathologies.[2][3] The reduction of methionine sulfoxide back to methionine is a crucial cellular repair mechanism catalyzed by the Msr enzyme family.[4] This system exhibits remarkable stereospecificity: MsrA specifically reduces the S-epimer (L-methionine sulfoxide), while MsrB is specific for the R-epimer (D-methionine sulfoxide).[4][5] A key distinction in mammalian cells is their inability to efficiently reduce free methionine-R-sulfoxide, a deficiency that has significant biological consequences.[1][2] This guide delves into the nuances of these stereospecific interactions and their cellular ramifications.

Stereospecific Metabolism of Methionine Sulfoxide

The differential processing of D- and L-methionine sulfoxide is central to their distinct biological effects. This specificity is primarily dictated by the substrate preferences of the MsrA and MsrB enzymes.

The Methionine Sulfoxide Reductase (Msr) System

The Msr system is the primary defense against the deleterious effects of methionine oxidation.

  • MsrA: This enzyme is highly specific for the S-diastereomer of methionine sulfoxide (Met-S-O) in both its free and protein-bound forms.[1][4]

  • MsrB: This enzyme family (including MsrB1, MsrB2, and MsrB3 in mammals) specifically reduces the R-diastereomer of protein-bound methionine sulfoxide (Met-R-O).[5][6] Notably, MsrB enzymes exhibit very low activity towards free Met-R-O.[1]

This enzymatic division of labor leads to a "biased reduction" of methionine sulfoxide in mammals, where free Met-S-O can be efficiently recycled, while free Met-R-O tends to accumulate.[1]

Quantitative Analysis of Enzyme Kinetics

The stereospecificity of MsrA and MsrB is quantitatively reflected in their kinetic parameters. The following tables summarize key kinetic data from various studies.

Table 1: Kinetic Parameters of MsrA for Methionine-S-Sulfoxide Substrates

Enzyme SourceSubstrateKm (mM)Vmax (s-1 or µmol·min-1mg-1)Catalytic Efficiency (Vmax/Km, M-1s-1)Reference
Mycobacterium tuberculosisFree Methionine-(S)-sulfoxide4.3 ± 0.62.4 ± 0.1 s-1558 ± 81[7]
Mycobacterium tuberculosisN-acetyl Methionine-(S)-sulfoxide1.6 ± 0.42.6 ± 0.2 s-11625 ± 425[7]
BovineHexapeptide with Met-S-O0.121.4 µmol·min-1mg-1-[8]
Streptococcus pneumoniae (MsrAB fusion)Dabsyl-Met-S-SO0.86--[9]

Table 2: Kinetic Parameters of MsrB for Methionine-R-Sulfoxide Substrates

Enzyme SourceSubstrateKm (mM)Vmax (s-1)Catalytic Efficiency (Vmax/Km, M-1s-1)Reference
Mammalian MsrB1 (Sec)Dabsyl-Met-R-SO1.0--[6]
Mammalian MsrB2Dabsyl-Met-R-SO0.17--[6]
Mammalian MsrB3Dabsyl-Met-R-SO2.9--[6]
Mycobacterium tuberculosisN-acetyl Methionine-(R)-sulfoxide1.7 ± 0.60.8 ± 0.1470.6 ± 176[7]
Streptococcus pneumoniae (MsrAB fusion)Dabsyl-Met-R-SO0.038--[9]

Note: Direct comparison of Vmax values can be challenging due to different units and assay conditions across studies.

Cellular Effects and Signaling Pathways

The differential metabolism of D- and L-methionine sulfoxide leads to distinct downstream cellular effects, including the modulation of key signaling pathways.

Oxidative Stress and Redox Homeostasis

Both stereoisomers are markers of oxidative stress. However, the inefficient reduction of Met-R-O can lead to its accumulation, potentially exacerbating oxidative damage. Conversely, the efficient reduction of Met-S-O by MsrA contributes to the cellular antioxidant defense system.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathway

A recent study has implicated methionine sulfoxide (MetO) in the regulation of adipogenesis through the MAPK signaling pathway. Treatment of human preadipocytes with MetO was found to suppress adipogenesis by inhibiting the phosphorylation of extracellular signal-related kinase (ERK).[10] While this study did not differentiate between the stereoisomers, it opens an important avenue for future research into their specific roles in MAPK signaling.

MAPK_Pathway MetO Methionine Sulfoxide (D- or L-) ERK ERK MetO->ERK Inhibits phosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK Adipogenesis Adipogenesis pERK->Adipogenesis Promotes

MAPK pathway inhibition by Methionine Sulfoxide.
Nrf2 Signaling Pathway

The transcription factor Nrf2 is a master regulator of the antioxidant response. Studies have shown that L-methionine can activate the Nrf2-ARE (antioxidant response element) pathway, leading to the upregulation of antioxidant enzymes, including MsrA and MsrB.[11] This suggests a feedback loop where the substrate of oxidation can induce the expression of the enzymes responsible for its reduction, thereby maintaining redox homeostasis. The specific roles of D- and L-methionine sulfoxide in directly modulating Nrf2 activity require further investigation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., MsrA, MsrB) ARE->Antioxidant_Genes Activates transcription L_Met L-Methionine L_Met->Nrf2_Keap1 Induces dissociation ROS ROS ROS->Nrf2_Keap1 Induces dissociation

Activation of the Nrf2 pathway by L-Methionine.
Apoptosis

Acute administration of methionine and methionine sulfoxide has been shown to induce apoptosis in the rat cerebral cortex.[12] This study indicated an increase in caspase-3 and caspase-9 activity, DNA damage, and a decrease in cell viability.[12] The stereospecific contribution of D- and L-methionine sulfoxide to these apoptotic events is an area ripe for further exploration.

Experimental Protocols

The study of stereospecific effects of methionine sulfoxide requires precise and robust experimental methodologies.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma SK-Hep1 cells are a common model for studying methionine metabolism.[13][14]

  • Media: Cells are typically cultured in DMEM. For specific experiments, methionine-free DMEM is supplemented with defined concentrations of L-methionine, L-methionine-S-sulfoxide, or L-methionine-R-sulfoxide (e.g., 0.1 mM).[13][14]

  • Treatment: Cells are plated and allowed to adhere before the medium is replaced with the experimental medium containing the specific methionine derivative. Cell proliferation and other parameters are then monitored over time (e.g., 24, 48, 72, 96 hours).[14]

Separation and Quantification of Methionine Sulfoxide Stereoisomers by HPLC
  • Derivatization: Free methionine and its sulfoxide diastereomers in cell lysates or media can be derivatized with reagents such as o-phthalaldehyde (B127526) (OPA) or dabsyl chloride for UV or fluorescent detection.[15][16]

  • Chromatography: Reversed-phase HPLC is commonly used for separation.

    • Column: A C18 column is typically employed.[15][17]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.16) and an organic solvent (e.g., acetonitrile) is used for elution.[16][17]

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for OPA derivatives) is used for quantification.[15]

  • Quantification: Standard curves for each stereoisomer are generated to quantify their concentrations in the samples.[15]

HPLC_Workflow Sample Cell Lysate or Media Sample Derivatization Derivatization (e.g., OPA) Sample->Derivatization HPLC Reversed-Phase HPLC (C18) Derivatization->HPLC Separation Separation of Stereoisomers HPLC->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification (Standard Curves) Detection->Quantification

Workflow for HPLC analysis of MetO stereoisomers.
Measurement of MsrA and MsrB Activity in Cell Lysates

  • Cell Lysis: Cells are harvested and lysed using a suitable buffer (e.g., CelLytic™ M) to obtain soluble proteins.[17]

  • Substrate Preparation: Stereospecific substrates, dabsyl-Met-S-O for MsrA and dabsyl-Met-R-O for MsrB, are prepared.[17]

  • Enzyme Assay:

    • The reaction mixture typically contains a buffer (e.g., 50 mM sodium phosphate, pH 7.5), a reducing agent (e.g., 20 mM DTT), the dabsylated substrate, and the cell lysate.[18]

    • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[18]

    • The reaction is stopped by adding a solvent like acetonitrile.[18]

  • Analysis: The product, dabsyl-methionine, is quantified by reversed-phase HPLC.[17]

Conclusion and Future Directions

The stereospecific effects of D- and L-methionine sulfoxide are a testament to the intricate regulatory mechanisms governing cellular redox homeostasis and signaling. The inability of mammalian cells to efficiently reduce free D-methionine sulfoxide highlights a potential vulnerability in cellular metabolism, particularly under conditions of oxidative stress. While significant progress has been made in understanding the enzymatic basis of this stereospecificity, many questions remain.

Future research should focus on:

  • Elucidating the specific signaling pathways distinctly modulated by D- and L-methionine sulfoxide.

  • Identifying the full spectrum of proteins that are stereospecifically oxidized and repaired in vivo.

  • Investigating the therapeutic potential of modulating MsrA and MsrB activity in age-related and neurodegenerative diseases.

  • Developing more sensitive and specific tools for the in vivo detection and quantification of each methionine sulfoxide stereoisomer.

A deeper understanding of the stereospecific consequences of methionine oxidation will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

Foundational research on methionine oxidation and its D-isomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Principles of Methionine Oxidation and its D-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing essential amino acid, is fundamental to cellular function, serving as a key component in protein synthesis and as the precursor for the universal methyl donor, S-adenosylmethionine. However, the thioether side chain of methionine is particularly susceptible to oxidation by reactive oxygen species (ROS), a common consequence of aerobic metabolism and inflammatory processes. This oxidation converts methionine to methionine sulfoxide (B87167) (MetO), a post-translational modification that can profoundly alter protein structure, function, and interactions. The cellular response to this modification is a highly specific and efficient enzymatic repair system, highlighting the biological importance of maintaining methionine in its reduced state. Furthermore, the existence of D-isomers of methionine and its oxidized forms introduces an additional layer of complexity to its metabolism and physiological roles. This technical guide provides a comprehensive overview of the foundational research on methionine oxidation, the stereochemistry involved, the enzymatic repair mechanisms, and the implications for cellular signaling and the development of biopharmaceuticals.

The Chemistry and Stereoisomerism of Methionine Oxidation

The oxidation of methionine's sulfur atom by ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl), results in the formation of methionine sulfoxide.[1][2][3] This reaction introduces a new chiral center at the sulfur atom, leading to two diastereomers of methionine sulfoxide: L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide.[4] The rate of this oxidation is highly dependent on the specific ROS involved, with some species reacting almost instantaneously with methionine.[3][5]

L_Met L-Methionine ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH, HOCl) L_Met->ROS Oxidation MetO_S L-Methionine-(S)-sulfoxide ROS->MetO_S MetO_R L-Methionine-(R)-sulfoxide ROS->MetO_R

Caption: Oxidation of L-Methionine to its S and R diastereomers of methionine sulfoxide by ROS.

Quantitative Data on Methionine Oxidation

The reactivity of methionine with various ROS varies significantly. The following table summarizes the second-order rate constants for these reactions.

Table 1: Second-Order Rate Constants for the Oxidation of Methionine by Various ROS

OxidantRate Constant (M⁻¹s⁻¹)References
Hydroxyl radical (•OH)~1 x 10¹⁰[3]
Hypochlorous acid (HOCl)~3 x 10⁷[3][5]
Peroxynitrite (ONOO⁻)~1 x 10³[5]
Hydrogen peroxide (H₂O₂)~10⁻³ - 1[3][5][6]

Note: Rate constants can be influenced by factors such as pH, temperature, and the local protein environment.

The Methionine Sulfoxide Reductase (Msr) System

The reduction of methionine sulfoxide back to methionine is a critical cellular repair process catalyzed by the methionine sulfoxide reductase (Msr) enzyme system. This system is comprised of two main classes of enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the different diastereomers of MetO.[4][7]

  • MsrA specifically reduces L-methionine-(S)-sulfoxide.[4][7]

  • MsrB specifically reduces L-methionine-(R)-sulfoxide.[4][7]

The catalytic mechanism of both MsrA and MsrB involves a similar three-step process, typically utilizing thioredoxin as a reducing agent to regenerate the active enzyme.[8] Interestingly, some research has shown that MsrA can also function as a stereospecific methionine oxidase, producing S-methionine sulfoxide.[4]

MetO Methionine Sulfoxide (S or R form in protein) Msr MsrA or MsrB (Cys-SH) MetO->Msr Substrate Binding Step1 Step 1: Reduction of MetO Formation of sulfenic acid intermediate Msr->Step1 Met Methionine (in protein) Step1->Met Msr_SOH MsrA/B-SOH Step1->Msr_SOH Step2 Step 2: Intramolecular disulfide bond formation Msr_SOH->Step2 Msr_SS MsrA/B (S-S) Step2->Msr_SS Step3 Step 3: Regeneration by Thioredoxin Msr_SS->Step3 Step3->Msr Regenerated Enzyme Trx_ox Thioredoxin (oxidized) Step3->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->Step3

Caption: General catalytic mechanism of Methionine Sulfoxide Reductases (MsrA/B).

Msr Isoforms and Subcellular Localization in Mammals

In mammals, the Msr system exhibits further complexity with the presence of a single MsrA gene but three MsrB genes (MsrB1, MsrB2, and MsrB3), which give rise to enzymes with distinct subcellular localizations.[9][10] This distribution ensures that methionine oxidation can be repaired in various cellular compartments.[9]

  • MsrA: Found in the cytosol, nucleus, and mitochondria.

  • MsrB1 (Selenoprotein R): Located in the cytosol and nucleus, it is the most catalytically efficient MsrB due to a selenocysteine (B57510) residue in its active site.[9]

  • MsrB2: Resides in the mitochondria.[9]

  • MsrB3: Exists in two forms due to alternative splicing; MsrB3A is targeted to the endoplasmic reticulum, and MsrB3B is found in the mitochondria.[9]

Quantitative Data on Methionine Sulfoxide Reductase Activity

The kinetic parameters of Msr enzymes have been characterized, revealing differences in their substrate affinity and catalytic efficiency.

Table 2: Kinetic Parameters of Mammalian Methionine Sulfoxide Reductases

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)References
MsrADabsyl-Met-S-O~200-500~0.1-0.5~1 x 10³[11]
MsrB1 (Sec)Dabsyl-Met-R-O~1000--[10]
MsrB2Dabsyl-Met-R-O~170--[10]
MsrB3Dabsyl-Met-R-O~2900--[10]
SpMsrAB (MsrA domain)Dabsyl-Met-S-O17900.44246[11]
SpMsrAB (MsrB domain)Dabsyl-Met-R-O880.141590[11]

Note: Kinetic parameters are highly dependent on the substrate (free MetO, protein-bound MetO, or synthetic derivatives like dabsyl-MetO) and the assay conditions. SpMsrAB from S. pneumoniae is included for comparison.

Metabolism of D-Methionine and its Oxidized Derivatives

While L-amino acids are the primary building blocks of proteins, D-amino acids are also present in biological systems. D-methionine can be sourced from the diet or generated by gut microbiota. The metabolism of D-methionine and its oxidized forms is distinct from that of the L-isomers.

Mammalian systems are reportedly deficient in reducing free methionine-R-sulfoxide.[12] However, they can reduce free methionine-S-sulfoxide, a process dependent on MsrA.[12] The primary pathway for the utilization of D-methionine involves its conversion to the corresponding α-keto acid by D-amino acid oxidase (DAO), which can then be transaminated to L-methionine. The metabolic fate of D-methionine sulfoxide is less clear, but it is plausible that it can also be a substrate for DAO, leading to its entry into the L-methionine metabolic pool.

D_Met D-Methionine ROS Reactive Oxygen Species (ROS) D_Met->ROS Oxidation DAO D-Amino Acid Oxidase (DAO) D_Met->DAO D_MetO D-Methionine Sulfoxide (S and R isomers) ROS->D_MetO D_MetO->DAO Potential Pathway Keto_acid α-keto-γ-methylthiobutyric acid DAO->Keto_acid Transaminase Transaminase Keto_acid->Transaminase L_Met L-Methionine Transaminase->L_Met Metabolic_Pool L-Methionine Metabolic Pool (Protein synthesis, SAM cycle) L_Met->Metabolic_Pool

Caption: Proposed metabolic pathways for D-methionine and its oxidized forms in mammals.

Methionine Oxidation as a Regulatory Mechanism in Signaling Pathways

Beyond being a form of damage, the reversible oxidation of methionine is now recognized as a sophisticated mechanism for regulating protein function and cellular signaling, akin to phosphorylation.[1][13][14] The introduction of a polar sulfoxide group in place of a nonpolar thioether can alter protein conformation, disrupt protein-protein interactions, and modulate enzyme activity.[1][15]

A key area of regulation involves the crosstalk between methionine oxidation and protein phosphorylation.[13][15] Oxidation of a methionine residue within or near a kinase recognition motif can inhibit phosphorylation of a nearby serine, threonine, or tyrosine residue.[13][15] This provides a direct link between the cellular redox state and kinase-based signaling cascades.[13]

Oxidative_Stress Oxidative Stress (Increased ROS) Substrate_Protein Substrate Protein (with Met near phosphorylation site) Oxidative_Stress->Substrate_Protein Oxidation Kinase Protein Kinase Kinase->Substrate_Protein Phosphorylation Oxidized_Protein Oxidized Substrate Protein (Met-SO) Kinase->Oxidized_Protein Inhibition of Phosphorylation Phosphatase Protein Phosphatase Phosphorylated_Protein Phosphorylated Protein Phosphorylated_Protein->Phosphatase Dephosphorylation Signaling_Output Downstream Signaling Phosphorylated_Protein->Signaling_Output

Caption: Crosstalk between methionine oxidation and protein phosphorylation in cellular signaling.

Implications for Drug Development

Methionine oxidation is a critical quality attribute for biopharmaceutical products, particularly monoclonal antibodies (mAbs), as it can impact their stability, efficacy, and safety.[16][17][18] Methionine residues in the complementarity-determining regions (CDRs) and the Fc region are often susceptible to oxidation.[16][18]

  • Impact on Fc Function: Oxidation of conserved methionine residues (Met252 and Met428) in the Fc region can decrease binding affinity to the neonatal Fc receptor (FcRn), leading to faster plasma clearance and reduced half-life of the antibody.[18]

  • Impact on Antigen Binding: Oxidation of methionine residues within the CDRs can alter the conformation of the antigen-binding site, potentially reducing or abolishing binding to the target.[16]

  • Analytical Characterization: A suite of analytical techniques is employed to monitor methionine oxidation during drug development and for quality control. These include reversed-phase HPLC, cation-exchange chromatography, and mass spectrometry (peptide mapping).[17][19] Stable isotope labeling methods have been developed to accurately quantify methionine sulfoxide levels by distinguishing them from artifacts introduced during sample preparation.[20][21]

Experimental Protocols

Protocol 1: In Vitro Oxidation of a Protein

Objective: To induce methionine oxidation in a protein sample for subsequent analysis.

Materials:

  • Purified protein of interest (e.g., a monoclonal antibody) in a suitable buffer (e.g., PBS).

  • Hydrogen peroxide (H₂O₂), 30% solution.

  • Water for injection or HPLC-grade water.

Procedure:

  • Dilute the protein sample to a working concentration (e.g., 1-20 mg/mL).

  • Prepare a fresh dilution of H₂O₂. For forced degradation studies, a final concentration of 0.01% to 0.2% H₂O₂ is often used.

  • Add the diluted H₂O₂ to the protein solution and mix gently.

  • Incubate the mixture at room temperature or 37°C for a defined period (e.g., 1 to 24 hours), protected from light.

  • To stop the reaction, the H₂O₂ can be removed by buffer exchange (e.g., using a desalting column) or quenched by the addition of catalase.

  • The oxidized protein sample is now ready for analysis by methods such as HPLC or mass spectrometry.

Protocol 2: Assay of MsrA Activity using a Dabsylated Substrate and HPLC

Objective: To quantify the enzymatic activity of MsrA by monitoring the reduction of dabsyl-L-methionine-S-sulfoxide.[10][22][23]

Materials:

  • Purified MsrA enzyme.

  • Dabsyl-L-methionine-S-sulfoxide (substrate).

  • Dithiothreitol (DTT).

  • Assay buffer: 50 mM Tris-HCl, pH 7.5.

  • Acetonitrile (B52724) (HPLC grade).

  • Reaction stop solution: Acetonitrile.

  • HPLC system with a C18 column and a detector capable of monitoring absorbance in the visible range (e.g., 436 nm for dabsyl derivatives).

Procedure:

  • Prepare a reaction mixture (e.g., 100 µL final volume) containing 50 mM Tris-HCl (pH 7.5), 20 mM DTT, and 200 µM dabsyl-L-methionine-S-sulfoxide.[10]

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of MsrA enzyme (e.g., 0.1-5 µg).

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 200 µL of acetonitrile.[10][22]

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the product (dabsyl-methionine) from the substrate (dabsyl-methionine-S-sulfoxide) using a suitable gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).[22][23]

  • Quantify the amount of dabsyl-methionine formed by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.

  • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

Protocol 3: Analysis of Methionine and Methionine Sulfoxide by HPLC

Objective: To separate and quantify methionine and methionine sulfoxide in a sample (e.g., a protein hydrolysate or a reaction mixture).

Materials:

  • HPLC system with a UV detector.

  • Mixed-mode or reversed-phase C18 column suitable for amino acid analysis.[24][25]

  • Mobile phase A: e.g., 0.05% trifluoroacetic acid (TFA) or 0.1 M sodium phosphate (B84403) buffer, pH 2.5.

  • Mobile phase B: Acetonitrile.

  • Standards for methionine and methionine sulfoxide.

Procedure:

  • If analyzing a protein sample, it must first be hydrolyzed to release the amino acids. Enzymatic hydrolysis is preferred to avoid artifactual oxidation that can occur with acid hydrolysis.[26]

  • Prepare a standard curve by running known concentrations of methionine and methionine sulfoxide.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the analytes using an isocratic or gradient method. For example, using a Primesep 100 column, an isocratic mobile phase of water, acetonitrile, and sulfuric acid can be used.[25]

  • Monitor the elution at a suitable wavelength, typically around 200-214 nm.[25][26]

  • Identify the peaks for methionine and methionine sulfoxide by comparing their retention times to the standards.

  • Quantify the amount of each analyte by integrating the peak areas and using the standard curve.

Sample_Prep Sample Preparation (e.g., Protein Hydrolysis) HPLC_Injection Inject Sample onto HPLC Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 or Mixed-Mode Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (200-214 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration and Quantification) UV_Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of methionine and methionine sulfoxide.

Conclusion

The oxidation of methionine to methionine sulfoxide and its subsequent enzymatic reduction represent a fundamental biological process with far-reaching implications. This reversible post-translational modification not only serves as a mechanism to protect cells from oxidative damage but also acts as a sophisticated regulatory switch in cellular signaling. The stereospecificity of both the oxidation and reduction reactions, along with the complex metabolism of D-isomers, underscores the intricate control of methionine homeostasis. For drug development professionals, a thorough understanding of methionine oxidation is paramount for ensuring the stability, safety, and efficacy of biotherapeutics. The continued development of advanced analytical techniques will further illuminate the multifaceted roles of methionine oxidation in health and disease.

References

The Physiological Relevance of D-Methionine Sulfoxide Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidation of methionine to methionine sulfoxide (B87167) is a ubiquitous post-translational modification with profound implications for cellular function, aging, and disease. This technical guide delves into the physiological relevance of the accumulation of one of its diastereomers, D-methionine sulfoxide (also known as methionine-R-sulfoxide or Met-R-SO). Due to a stereospecific enzymatic repair system that is inefficient in reducing free Met-R-SO in mammals, its accumulation can serve as a significant biomarker of oxidative stress and a key player in the pathogenesis of age-related diseases. This document provides a comprehensive overview of the enzymatic landscape governing methionine sulfoxide metabolism, quantitative data on D-methionine sulfoxide accumulation, detailed experimental protocols for its study, and an exploration of the signaling pathways it perturbs.

Introduction: The Stereochemistry of Methionine Oxidation and Repair

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This oxidation introduces a chiral center at the sulfur atom, leading to two diastereomers: L-methionine sulfoxide (methionine-S-sulfoxide or Met-S-SO) and D-methionine sulfoxide (methionine-R-sulfoxide or Met-R-SO)[1]. The cellular defense against this oxidative damage is orchestrated by a family of enzymes known as methionine sulfoxide reductases (Msrs).

The Msr system exhibits stereospecificity:

  • Methionine-S-sulfoxide reductase (MsrA): This enzyme specifically reduces Met-S-SO back to methionine in both its free form and when incorporated into proteins[1].

  • Methionine-R-sulfoxide reductase (MsrB): This enzyme family is specific for the reduction of protein-bound Met-R-SO[1]. In mammals, there are three MsrB isoenzymes (MsrB1, MsrB2, and MsrB3) with distinct subcellular localizations, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum.

Crucially, mammals lack a dedicated and efficient enzyme for the reduction of free D-methionine sulfoxide[2]. This enzymatic imbalance implies that while L-methionine sulfoxide can be readily recycled, D-methionine sulfoxide, particularly in its free form, has a greater potential to accumulate within the cell, with significant physiological consequences.

Quantitative Analysis of D-Methionine Sulfoxide Accumulation

The accumulation of methionine sulfoxide is a hallmark of aging and various pathologies, notably neurodegenerative diseases. While global measurements of total methionine sulfoxide are informative, the stereospecific accumulation of the D-form is of particular interest.

Table 1: Age-Dependent Accumulation of Methionine Sulfoxide in Mouse Tissues

The following table summarizes the ratio of methionine sulfoxide (MetO) to total methionine (Met + MetO) in various tissues of wild-type mice at different ages. While not distinguishing between D- and L-isomers, it illustrates the general trend of increased methionine oxidation with age[3]. It is important to note that without efficient repair of the R-form, a significant portion of this increase can be attributed to D-methionine sulfoxide.

TissueYoung (MetO / Met+MetO Ratio)Middle-Aged (MetO / Met+MetO Ratio)
Liver4.72 ± 0.774.49 ± 1.15
Heart5.26 ± 1.145.25 ± 0.42
Kidney4.97 ± 0.335.24 ± 0.87
Muscle5.86 ± 1.274.56 ± 0.76
Brain Stem9.81 ± 1.439.81 ± 0.83
Cortex7.70 ± 1.648.64 ± 0.84
Hippocampus6.90 ± 4.269.45 ± 1.74
Hypothalamus6.90 ± 4.269.45 ± 1.74
Cerebellum4.30 ± 0.674.42 ± 0.61

Data adapted from Stadtman et al. (2005). Values are presented as mean ± S.D.

Table 2: Methionine Sulfoxide Levels in Alzheimer's Disease

Studies have consistently shown elevated levels of methionine sulfoxide in the context of Alzheimer's disease (AD).

Sample TypeConditionMeasurementFold Change/SignificanceReference
PlasmaFamilial AD Mutation Carriers vs. Non-CarriersDensitometry of a 120 kDa MetO-positive band~2.85-fold increase (p=0.02)[4]
Hippocampus (5XFAD mouse model)9-month-old vs. 3-month-oldNumber of identified MSox peptides~2.07-fold increase[5]
Human BrainAlzheimer's Disease vs. ControlMsrA activitySignificantly decreased in multiple brain regions[6]
Amyloid Plaques (AD Brain)Post-mortem tissuePercentage of Aβ as sulfoxide form10-50%[7]

Experimental Protocols

Induction of D-Methionine Sulfoxide Accumulation in Cell Culture

Objective: To induce oxidative stress in cultured cells to promote the formation and accumulation of D-methionine sulfoxide.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and grow to 70-80% confluency.

  • Prepare a fresh working solution of H₂O₂ in serum-free medium. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line, typically ranging from 50 µM to 1 mM[8].

  • Aspirate the complete medium from the cells and wash once with sterile PBS.

  • Add the H₂O₂-containing serum-free medium to the cells.

  • Incubate the cells for a desired period, typically ranging from 30 minutes to a few hours. The duration should be optimized based on the cell type and the desired level of oxidation[8].

  • After incubation, remove the H₂O₂-containing medium and wash the cells twice with PBS.

  • Harvest the cells for subsequent analysis of D-methionine sulfoxide levels.

Quantification of D-Methionine Sulfoxide by HPLC

Objective: To separate and quantify D- and L-methionine sulfoxide from total protein hydrolysates.

Materials:

Procedure:

  • Protein Hydrolysis:

    • Hydrolyze the protein sample using a three-enzyme digestion protocol (pronase, leucine aminopeptidase, and prolidase) for 20 hours at 37°C to release individual amino acids[9].

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the hydrolyzed sample onto the column.

    • Elute the amino acids using a gradient of acetonitrile in acetate buffer[9].

    • Monitor the elution profile at 214 nm and 280 nm[9].

    • Identify and quantify methionine and methionine sulfoxide peaks by comparing their retention times and peak areas to those of the standards. The D- and L-diastereomers of methionine sulfoxide can be resolved with appropriate HPLC conditions.

Methionine Sulfoxide Reductase B (MsrB) Activity Assay

Objective: To measure the enzymatic activity of MsrB in reducing D-methionine sulfoxide.

Materials:

  • Cell or tissue lysate containing MsrB

  • Dabsylated L-methionine-R-sulfoxide (Dabsyl-Met-R-SO) as a substrate

  • Dithiothreitol (DTT) as a reducing agent

  • Sodium phosphate (B84403) buffer (pH 7.5)

  • Acetonitrile

  • HPLC system with a visible light detector

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 20 mM DTT, and the desired concentration of Dabsyl-Met-R-SO (e.g., 200 µM)[10].

  • Add the cell or tissue lysate to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes)[10].

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC, monitoring the absorbance at 436 nm to detect the dabsylated compounds.

  • Quantify the amount of dabsylated methionine (the product) formed to determine MsrB activity.

Signaling Pathways and Physiological Consequences

The accumulation of D-methionine sulfoxide can disrupt cellular homeostasis by altering protein function and modulating key signaling pathways.

The CaMKII Signaling Pathway

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial regulator of calcium signaling. Oxidation of specific methionine residues in the regulatory domain of CaMKII can lead to its calcium-independent activation[2][11]. This sustained, aberrant activation can contribute to apoptosis, particularly in cardiomyocytes[11][12]. The reduction of oxidized CaMKII is mediated by MsrA, highlighting the importance of the Msr system in regulating CaMKII activity[11][12].

CaMKII_Pathway ROS Increased ROS (e.g., from oxidative stress) Met_CaMKII CaMKII (Methionine residues) ROS->Met_CaMKII Oxidation MetO_CaMKII Oxidized CaMKII (D/L-Methionine Sulfoxide) MetO_CaMKII->Met_CaMKII Reduction Active_CaMKII Sustained CaMKII Activation (Ca2+-independent) MetO_CaMKII->Active_CaMKII Conformational Change Apoptosis Apoptosis Active_CaMKII->Apoptosis Pro-apoptotic signaling MsrA MsrA

CaMKII activation by methionine oxidation.
ROS/MAPKs/NF-κB Signaling in Neuroinflammation

In the context of neuroinflammation, the accumulation of ROS, including those generated as a consequence of D-methionine sulfoxide buildup, can activate microglia. This activation involves the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and ERK, which in turn leads to the activation of the transcription factor NF-κB[13][14]. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines, exacerbating the inflammatory response. MsrA has been shown to negatively regulate this pathway, suggesting that its impairment could lead to unchecked neuroinflammation[13][14].

Neuroinflammation_Pathway DMetO_Accumulation D-Methionine Sulfoxide Accumulation ROS Increased ROS DMetO_Accumulation->ROS MAPKs MAPKs Activation (p38, ERK) ROS->MAPKs NFkB NF-κB Activation MAPKs->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Cytokines Cytokine Release (e.g., TNF-α, IL-6) Proinflammatory_Genes->Cytokines MsrA MsrA MsrA->ROS Reduces

D-methionine sulfoxide and neuroinflammation.
Apoptosis

The accumulation of D-methionine sulfoxide is associated with the induction of apoptosis. This can occur through multiple mechanisms, including the sustained activation of pro-apoptotic kinases like CaMKII and the general increase in oxidative stress that can damage mitochondria and trigger the intrinsic apoptotic pathway. Studies have shown that acute administration of methionine sulfoxide can lead to increased activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively, as well as DNA damage and reduced cell viability[15].

Apoptosis_Workflow start D-Methionine Sulfoxide Accumulation oxidative_stress Increased Oxidative Stress start->oxidative_stress protein_dysfunction Protein Dysfunction (e.g., CaMKII activation) start->protein_dysfunction mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage caspase3 Caspase-3 Activation protein_dysfunction->caspase3 caspase9 Caspase-9 Activation mitochondrial_damage->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction by D-methionine sulfoxide.

Conclusion and Future Directions

The accumulation of D-methionine sulfoxide represents a significant physiological challenge, particularly in the context of aging and oxidative stress-related diseases. The inefficiency of its repair, especially in its free form, underscores its potential as both a biomarker and a therapeutic target. For researchers and drug development professionals, understanding the mechanisms of D-methionine sulfoxide accumulation and its downstream consequences is paramount.

Future research should focus on:

  • Developing more sensitive and specific methods for the in vivo quantification of D- and L-methionine sulfoxide to better delineate their respective roles in pathology.

  • Identifying the full spectrum of proteins that are susceptible to D-methionine sulfoxide formation and characterizing the functional consequences of this modification.

  • Exploring therapeutic strategies aimed at either preventing the formation of D-methionine sulfoxide or enhancing its reduction, potentially through the development of novel MsrB activators or mimetics.

By elucidating the intricate roles of D-methionine sulfoxide in cellular signaling and pathophysiology, the scientific community can pave the way for innovative diagnostic and therapeutic interventions for a range of age-related and neurodegenerative disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167). This post-translational modification has been implicated in the aging process. While the biological significance of L-methionine sulfoxide and its enzymatic repair system, Methionine Sulfoxide Reductase (Msr), in longevity and oxidative stress resistance is increasingly recognized, the specific role of D-methionine sulfoxide hydrochloride remains largely unexplored. This technical guide synthesizes the current understanding of methionine oxidation in aging, details the known metabolism and effects of D-methionine and its oxidized forms, and provides a framework for future research into the potential of this compound as a modulator of aging processes.

Introduction: Methionine Oxidation and the Landscape of Aging

The aging process is characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the molecular level, this decline is associated with the accumulation of damaged macromolecules, including proteins.[1][2] The "Oxidative Stress Theory of Aging" posits that reactive oxygen species (ROS) are major contributors to this age-related damage.[3]

Methionine residues in proteins are particularly vulnerable to oxidation by ROS, resulting in the formation of methionine sulfoxide (MetO).[4][5] This conversion can alter protein structure and function, contributing to cellular dysfunction.[6] Nature has evolved a repair mechanism in the form of the Methionine Sulfoxide Reductase (Msr) system, comprising MsrA and MsrB enzymes, which stereospecifically reduce L-methionine-S-sulfoxide and L-methionine-R-sulfoxide back to methionine, respectively.[5][7][8] The efficacy of this repair system has been directly linked to lifespan in various model organisms.[9]

Methionine itself exists in two stereoisomeric forms: L-methionine and D-methionine. While L-methionine is the proteogenic form, the presence and biological roles of D-amino acids, including D-methionine, are gaining increasing attention, particularly in the context of aging where they have been found to accumulate in tissues.[2][10] This guide focuses on the hydrochloride salt of the D-isomer of methionine sulfoxide, exploring its potential connection to the intricate processes of aging.

Chemical and Biological Profile of this compound

This compound is the hydrochloride salt of the D-enantiomer of methionine sulfoxide. Its formation can occur through the oxidation of D-methionine. While the metabolism of L-methionine is well-documented, the in vivo fate of D-methionine and its oxidized derivatives is less understood. Studies in adult humans suggest that D-methionine is not utilized as efficiently as its L-counterpart.[11] However, research in rats indicates a higher utilization rate of parenterally administered D-methionine.[11] The biological activity of D-methionine sulfoxide, particularly in the context of aging, remains an open area of investigation.

Quantitative Data Summary

The available quantitative data directly investigating the effects of this compound on aging are sparse. The following tables summarize relevant data from studies on D-methionine and general methionine sulfoxide administration.

Table 1: Effects of D-Methionine Administration on Oxidative Stress Markers in Mice

ParameterModel OrganismTreatment GroupDosageDurationOrgan/TissueObserved EffectReference
Superoxide Dismutase (SOD) ActivityC57BL/6 MiceD-methionine400 mg/kg7 and 14 days post-exposureCochleaSignificant increase[12]
Catalase (CAT) ActivityC57BL/6 MiceD-methionine200 and 400 mg/kg7 days post-exposureCochleaSignificant decrease in noise-induced changes[12]

Table 2: Effects of Chronic Methionine (Met) and Methionine Sulfoxide (MetO) Administration on Biochemical Parameters in Young Rats

ParameterTreatment GroupDosageDurationOrgan/TissueObserved EffectReference
Superoxide Dismutase (SOD) ActivityMetO0.05-0.1 g/kg22 daysLiverDecreased[13]
Catalase (CAT) ActivityMetO0.05-0.1 g/kg22 daysLiverDecreased[13]
Glutathione Peroxidase (GPx) ActivityMetO0.05-0.1 g/kg22 daysLiverEnhanced[13]
Thiobarbituric Acid Reactive Substances (TBARS)MetO0.05-0.1 g/kg22 daysKidneyIncreased[13]
Reactive Oxygen Species (ROS)MetO0.05-0.1 g/kg22 daysKidneyIncreased[13]

Note: The stereoisomeric form of methionine sulfoxide was not specified in this study.

Experimental Protocols

In Vivo Administration of D-Methionine in Mice for Oxidative Stress Studies
  • Objective: To assess the effect of D-methionine on oxidative stress markers.

  • Model Organism: C57BL/6 mice.

  • Test Compound: D-methionine.

  • Dosage and Administration: D-methionine is dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 100, 200, and 400 mg/kg body weight.

  • Experimental Procedure:

    • Divide mice into control and treatment groups.

    • Administer the respective doses of D-methionine or saline (control) to the mice.

    • At specified time points (e.g., 1, 7, and 14 days) post-administration, euthanize the animals.

    • Harvest tissues of interest (e.g., cochlea, liver, brain).

    • Prepare tissue homogenates for biochemical analysis.

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) Activity Assay: Measure SOD activity using a commercially available kit based on the inhibition of a water-soluble formazan (B1609692) dye.

    • Catalase (CAT) Activity Assay: Measure CAT activity by monitoring the decomposition of hydrogen peroxide spectrophotometrically.

  • Reference: Adapted from Konior et al., 2015.[12]

Chronic Administration of Methionine Sulfoxide in Rats
  • Objective: To evaluate the long-term effects of methionine sulfoxide on oxidative stress parameters.

  • Model Organism: Young Wistar rats.

  • Test Compound: Methionine sulfoxide (stereoisomer not specified).

  • Dosage and Administration: Administer methionine sulfoxide via subcutaneous injections at doses of 0.05-0.1 g/kg body weight daily.

  • Experimental Procedure:

    • Treat rats from the 6th to the 28th day of life.

    • At the end of the treatment period, collect blood and harvest liver and kidney tissues.

    • Analyze serum for biochemical parameters (glucose, urea, cholesterol, triglycerides).

    • Prepare tissue homogenates for oxidative stress marker analysis.

  • Biochemical Assays:

    • Lipid Peroxidation (TBARS) Assay: Measure malondialdehyde levels as an indicator of lipid peroxidation.

    • Total Sulfhydryl Content Assay: Quantify free thiol groups using Ellman's reagent.

    • Reactive Oxygen Species (ROS) Assay: Measure ROS levels using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Antioxidant Enzyme Activity Assays: Measure the activities of SOD, CAT, and Glutathione Peroxidase (GPx) using standard spectrophotometric methods.

  • Reference: Adapted from Stefanello et al., 2017.[13]

Signaling Pathways and Logical Relationships

While the direct impact of this compound on signaling pathways is unknown, the broader metabolism of methionine is known to influence key aging-related pathways such as the Insulin/IGF-1 and mTOR signaling pathways.[14][15][16][17][18][19][20][21]

Methionine Metabolism and its Connection to Aging Pathways

The following diagram illustrates the central role of methionine metabolism and its potential intersections with signaling pathways implicated in the aging process.

cluster_methionine Methionine Metabolism cluster_signaling Aging-Related Signaling Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT MetO Methionine Sulfoxide (L and D isomers) Methionine->MetO IIS Insulin/IGF-1 Signaling Methionine->IIS Modulates SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases mTOR mTOR Signaling SAM->mTOR Activates Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cysteine Cysteine Homocysteine->Cysteine Transsulfuration GSH Glutathione Cysteine->GSH ROS Reactive Oxygen Species GSH->ROS Reduces ROS->MetO MetO->Methionine MsrA/B (for L-isomer) Longevity Longevity IIS->Longevity Inhibits mTOR->Longevity Inhibits

Caption: Overview of Methionine Metabolism and its link to Aging Pathways.

Experimental Workflow for Investigating this compound in Aging

The following diagram outlines a logical workflow for future research aimed at elucidating the role of this compound in aging.

cluster_preclinical Preclinical Investigation cluster_analysis Mechanistic Analysis Compound D-Methionine Sulfoxide Hydrochloride Synthesis and Characterization Toxicity Toxicity and Dose-Response Studies Compound->Toxicity InVitro In Vitro Studies (Cell Culture Models) Biomarkers Oxidative Stress Biomarker Analysis InVitro->Biomarkers Signaling Signaling Pathway Analysis (IIS, mTOR) InVitro->Signaling InVivo In Vivo Studies (Model Organisms - e.g., C. elegans, Mice) Lifespan Lifespan and Healthspan Analysis InVivo->Lifespan Toxicity->InVitro Toxicity->InVivo Lifespan->Biomarkers Lifespan->Signaling Metabolomics Metabolomic Profiling Lifespan->Metabolomics

Caption: Experimental Workflow for D-Methionine Sulfoxide and Aging Research.

Discussion and Future Directions

The current body of scientific literature provides a strong foundation for the role of methionine oxidation and the Msr system in the aging process. However, a significant knowledge gap exists regarding the specific biological effects of this compound. The limited evidence suggests that D-amino acids and their derivatives may have distinct metabolic fates and biological activities compared to their L-counterparts.

Future research should focus on several key areas:

  • Direct Lifespan and Healthspan Studies: Long-term studies in model organisms such as C. elegans, Drosophila, and mice are crucial to determine if this compound can extend lifespan or improve healthspan.

  • Metabolic Fate and Bioavailability: Elucidating the metabolic pathways of this compound is essential to understand its mechanism of action.

  • Impact on Oxidative Stress: Comprehensive studies are needed to determine if this compound can modulate oxidative stress markers in various tissues during aging.

  • Interaction with Signaling Pathways: Investigating the direct effects of this compound on the Insulin/IGF-1 and mTOR signaling pathways will provide critical insights into its potential as an anti-aging intervention.

  • Stereospecific Effects: Comparative studies between D- and L-methionine sulfoxide are necessary to understand the unique contributions of each stereoisomer to the aging process.

Conclusion

While the link between L-methionine sulfoxide and aging is well-supported by a growing body of evidence, the role of this compound remains a nascent field of inquiry. The data presented in this guide, though limited, suggest that D-amino acid metabolism may be relevant to the aging process. The proposed experimental workflows provide a roadmap for future investigations that could uncover novel therapeutic strategies for age-related diseases. A deeper understanding of the stereospecific effects of methionine sulfoxide is paramount for the development of targeted interventions to promote healthy aging.

References

The Enzymatic Repair of Oxidized Methionine: A Technical Guide to the MsrA/MsB System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of methionine residues in proteins to methionine sulfoxide (B87167) is a common consequence of oxidative stress, implicated in cellular aging and a range of pathologies. This post-translational modification can lead to loss of protein function. Nature, however, has evolved a sophisticated repair system centered around two key enzyme families: Methionine Sulfoxide Reductase A (MsrA) and Methionine Sulfoxide Reductase B (MsrB). These enzymes catalyze the reduction of methionine sulfoxide back to methionine, thereby restoring protein integrity and function. This technical guide provides an in-depth exploration of the enzymatic reduction of methionine sulfoxide by MsrA and MsrB, with a focus on their stereospecificity, kinetics, and roles in cellular signaling.

While methionine can exist as L- and D-enantiomers, the vast majority of biological research has focused on the protein-incorporated L-methionine. Consequently, this guide will primarily discuss the reduction of L-methionine sulfoxide diastereomers. Data on the enzymatic reduction of D-methionine sulfoxide is currently limited.

Stereospecificity of MsrA and MsrB

The oxidation of the sulfur atom in L-methionine creates a chiral center, resulting in two diastereomers: (S)-methionine-S-sulfoxide (Met-S-SO) and (R)-methionine-R-sulfoxide (Met-R-SO). MsrA and MsrB exhibit strict stereospecificity for these substrates.

  • MsrA specifically reduces the S-epimer of methionine sulfoxide.[1][2]

  • MsrB is specific for the R-epimer of methionine sulfoxide.[1][2]

This complementary action ensures the complete repair of oxidized methionine residues within proteins.

Quantitative Analysis of MsrA and MsrB Catalytic Activity

The efficiency of MsrA and MsrB in reducing their respective substrates has been quantified through various kinetic studies. The following tables summarize key kinetic parameters for MsrA and MsrB from different organisms. The data highlights variations in substrate affinity (Km) and catalytic turnover (kcat) among different isoforms and species.

Table 1: Kinetic Parameters for MsrA

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹)Reference
Mouse MsrAPro-Met(S)-O-Ala-Ile-Lys-Lys (hexapeptide)0.121.4--[3]
Yeast MsrADabsyl-L-Met-S-SO----[4]
Streptococcus pneumoniae MsrAB (MsrA domain)Dabsyl-Met-S-SO0.86---[5]
Neisseria meningitidis MsrA---3.4-[2]

Table 2: Kinetic Parameters for MsrB

Enzyme SourceSubstrateKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹)Reference
Mammalian MsrB1 (Sec-containing)Dabsyl-Met-R-SO1.015602.282280[6]
Mammalian MsrB1 (Cys-containing)Dabsyl-Met-R-SO1.12.10.0327[6]
Mammalian MsrB2Dabsyl-Met-R-SO0.173530.231353[6]
Mammalian MsrB3Dabsyl-Met-R-SO2.94232.29790[6]
Yeast MsrBDabsyl-L-Met-R-SO-4.9--[4]
Streptococcus pneumoniae MsrAB (MsrB domain)Dabsyl-Met-R-SO0.038---[5]

Experimental Protocols

The following provides a generalized methodology for determining MsrA and MsrB activity, based on commonly cited protocols.

Protocol: In Vitro Assay of MsrA and MsrB Activity using Dabsylated Substrates

This protocol utilizes dabsylated methionine sulfoxide diastereomers as substrates and measures the formation of dabsylated methionine via reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Purified recombinant MsrA or MsrB enzyme

  • Dabsyl-L-methionine-S-sulfoxide (for MsrA) or Dabsyl-L-methionine-R-sulfoxide (for MsrB)

  • Dithiothreitol (DTT) or a complete thioredoxin regeneration system (Thioredoxin, Thioredoxin Reductase, and NADPH)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Acetonitrile

  • HPLC system with a C18 column and a detector capable of monitoring absorbance at ~436 nm

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the purified Msr enzyme, and the reducing agent (DTT or the thioredoxin system).

  • Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the enzyme to equilibrate.

  • Initiation: Start the reaction by adding the dabsylated methionine sulfoxide substrate to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by adding an excess of acetonitrile. This will precipitate the enzyme and halt the reaction.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Quantification: Separate and quantify the dabsylated methionine product by monitoring the absorbance at the appropriate wavelength. The amount of product formed is used to calculate the enzyme activity.

Protocol: Thioredoxin-Dependent Msr Assay

This assay is a more physiologically relevant method that utilizes the natural reducing system for Msrs.

Materials:

  • Purified recombinant MsrA or MsrB enzyme

  • L-methionine-S-sulfoxide or L-methionine-R-sulfoxide (unlabeled)

  • Thioredoxin (Trx)

  • Thioredoxin Reductase (TrxR)

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing EDTA)

  • Method for detecting NADPH consumption (e.g., spectrophotometer at 340 nm) or a method to quantify methionine formation.

Procedure:

  • Reaction Setup: In a cuvette or microplate well, combine the reaction buffer, Trx, TrxR, and NADPH.

  • Enzyme Addition: Add the purified Msr enzyme to the mixture.

  • Initiation: Start the reaction by adding the methionine sulfoxide substrate.

  • Monitoring: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is proportional to the Msr activity.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH.

Signaling Pathways and Logical Relationships

The MsrA/MsrB system is intricately linked to the cellular response to oxidative stress and plays a crucial role in maintaining redox homeostasis. While not a classical linear signaling pathway, its activity influences downstream cellular processes such as apoptosis.

Msr_Signaling cluster_regeneration Thioredoxin Regeneration Cycle ROS Reactive Oxygen Species (ROS) Met Protein-Methionine ROS->Met Oxidation MetSO Protein-Methionine Sulfoxide (Met-S-SO) Met->MetSO MetRO Protein-Methionine Sulfoxide (Met-R-SO) Met->MetRO Protein_func Restored Protein Function Met->Protein_func MsrA MsrA MetSO->MsrA Substrate Protein_dysfunc Protein Dysfunction MetSO->Protein_dysfunc MsrB MsrB MetRO->MsrB Substrate MetRO->Protein_dysfunc MsrA->Met Reduction Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox Regeneration MsrB->Met Reduction MsrB->Trx_ox Regeneration Apoptosis Apoptosis Protein_func->Apoptosis Inhibition Cell_Stress Cellular Stress Protein_dysfunc->Cell_Stress Cell_Stress->Apoptosis TrxR Thioredoxin Reductase Trx_ox->TrxR Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR

Caption: The role of MsrA and MsrB in the cellular response to oxidative stress.

The diagram above illustrates how reactive oxygen species (ROS) lead to the oxidation of protein-bound methionine. MsrA and MsrB, utilizing the reducing power of the thioredoxin system, repair this damage, restoring protein function and mitigating cellular stress that could otherwise lead to apoptosis.

Conclusion

The MsrA and MsrB enzyme families are critical components of the cellular defense against oxidative damage. Their stereospecific reduction of methionine sulfoxide diastereomers is essential for maintaining protein function and cell viability. Understanding the kinetics, substrate specificities, and regulatory mechanisms of these enzymes is paramount for developing therapeutic strategies targeting oxidative stress-related diseases. Further research into the specific signaling pathways modulated by the Msr system will undoubtedly unveil new avenues for intervention in a variety of human disorders.

References

Investigating Methionine Sulfoxide in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of methionine sulfoxide (B87167) and its enzymatic reduction in the context of Parkinson's disease (PD) research. Oxidative stress is a well-established factor in the pathogenesis of PD, leading to the damage of cellular components, including proteins.[1] The oxidation of methionine residues in proteins to form methionine sulfoxide is a critical post-translational modification implicated in the disease's progression.[2] This guide will delve into the mechanisms of methionine oxidation, the neuroprotective role of the methionine sulfoxide reductase (Msr) system, and the experimental methodologies used to investigate these processes.

The Role of Methionine Oxidation in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, a region of the brain crucial for motor control.[3] A key pathological hallmark of PD is the accumulation and aggregation of the protein α-synuclein into Lewy bodies. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to the neurodegenerative process in PD.[1]

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by ROS, resulting in the formation of methionine sulfoxide (MetO).[2] This modification can alter the structure and function of proteins, contributing to cellular dysfunction. In the context of PD, the oxidation of methionine residues in α-synuclein has been shown to promote its aggregation and toxicity.[4]

The oxidation of the sulfur atom in methionine creates a chiral center, leading to two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[5] The reduction of these oxidized forms is carried out by a stereospecific enzymatic system known as the methionine sulfoxide reductases (Msrs).[6]

The Methionine Sulfoxide Reductase (Msr) System: A Neuroprotective Pathway

The Msr system plays a crucial role in repairing oxidative damage to proteins by catalyzing the reduction of methionine sulfoxide back to methionine. This system is composed of two main enzymes:

  • MsrA: Stereospecifically reduces the S-epimer of methionine sulfoxide.[5]

  • MsrB: Stereospecifically reduces the R-epimer of methionine sulfoxide.[6]

By reversing the oxidation of methionine, the Msr system helps to restore protein function and protect cells from oxidative damage.[3] Research has demonstrated that the Msr system, particularly MsrA, exerts a neuroprotective effect in models of Parkinson's disease. Overexpression of MsrA has been shown to protect dopaminergic neurons from toxins that induce Parkinson's-like pathology and to reduce the aggregation of α-synuclein.[3][7]

The protective mechanism of MsrA is primarily attributed to its ability to repair oxidized proteins rather than direct ROS scavenging.[3] This highlights the importance of maintaining the integrity of the proteome in preventing neurodegeneration.

Quantitative Data on the Effects of MsrA in Parkinson's Disease Models

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of MsrA in various models of Parkinson's disease.

Experimental Model Treatment/Condition Key Finding Quantitative Result Reference
Primary Midbrain CulturesRotenone (B1679576) (Complex I inhibitor)MsrA overexpression protects against rotenone-induced dopaminergic cell death.Overexpression of MsrA led to a significant increase in the survival of tyrosine hydroxylase-positive (dopaminergic) neurons.[3]
Primary Midbrain CulturesA53T mutant α-synucleinMsrA overexpression suppresses mutant α-synuclein-induced dopaminergic cell death.Co-expression of MsrA with A53T α-synuclein resulted in a significant reduction in neuronal death compared to A53T α-synuclein alone.[3]
Drosophila model of PDα-synuclein overexpressionMsrA overexpression prevents locomotor defects.The age at which 50% of the α-synuclein-expressing flies failed to climb was significantly delayed in flies also overexpressing MsrA.[7]
Drosophila model of PDα-synuclein overexpressionDietary supplementation with S-methyl-L-cysteine (SMLC), a substrate for MsrA, alleviates locomotor defects.SMLC supplementation significantly improved the climbing ability of α-synuclein-expressing flies.[7]
MsrA knockout miceGeneral phenotypeMsrA deficiency leads to neurological deficits.MsrA null mice exhibit ataxia ("tip-toe walking") and have a shorter lifespan (approximately 40% shorter) than wild-type mice.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of methionine sulfoxide and the Msr system in Parkinson's disease research.

Primary Midbrain Culture and Viral Transduction

Objective: To investigate the neuroprotective effects of MsrA overexpression in primary dopaminergic neurons.

Protocol:

  • Cell Culture Preparation: Primary midbrain cultures are prepared from embryonic day 17 rat embryos. The mesencephalic region containing the substantia nigra and ventral tegmental area is dissected, dissociated with trypsin, and plated on poly-L-lysine-coated coverslips.

  • Glial Growth Inhibition: Four days after plating, cells are treated with β-D-arabinofuranoside hydrochloride (AraC) to inhibit the growth of glial cells.

  • Viral Transduction: After seven days in vitro, primary cultures are transduced with adenoviruses or lentiviruses encoding for MsrA and/or mutant α-synuclein (e.g., A53T). Viral transductions are typically carried out for 72 hours.

  • Toxin Treatment (if applicable): For models using neurotoxins, cells are incubated with the virus for 72 hours, followed by treatment with agents like rotenone or MG132 (a proteasome inhibitor).

  • Analysis: Dopaminergic neuron survival is assessed by counting tyrosine hydroxylase-positive (TH+) neurons using immunocytochemistry. Protein aggregation can be visualized using microscopy.

Drosophila Model of Parkinson's Disease

Objective: To study the effects of MsrA overexpression and dietary supplements on α-synuclein-induced pathology in a living organism.

Protocol:

  • Fly Stocks: Transgenic Drosophila lines are used, including a line expressing human α-synuclein under the control of a UAS promoter and a line with a UAS-MsrA construct. A pan-neuronal driver line (e.g., elav-GAL4) is used to drive the expression of the transgenes in the nervous system.

  • Genetic Crosses: The UAS-α-synuclein and UAS-MsrA lines are crossed with the elav-GAL4 line to generate flies overexpressing α-synuclein alone or in combination with MsrA in their neurons.

  • Locomotor Assay (Climbing Assay): The climbing ability of the flies is assessed at different ages. Flies are placed in a vertical vial and tapped to the bottom. The number of flies that climb past a certain height within a specific time is recorded.

  • Dietary Supplementation: For studies involving dietary interventions, the fly food is supplemented with compounds like S-methyl-L-cysteine (SMLC).

  • Western Blotting: The expression levels of α-synuclein and MsrA in fly heads are confirmed by Western blot analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Parkinson_Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Methionine Methionine ROS->Methionine Oxidation Alpha_Synuclein α-Synuclein ROS->Alpha_Synuclein Oxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->ROS Dopaminergic_Neuron Dopaminergic Neuron Dopaminergic_Neuron->Mitochondrial_Dysfunction Pathological Insults Methionine_Sulfoxide Methionine Sulfoxide (MetO) MsrA MsrA Methionine_Sulfoxide->MsrA Reduction Alpha_Synuclein_Oxidized Oxidized α-Synuclein Aggregation Aggregation & Lewy Body Formation Alpha_Synuclein_Oxidized->Aggregation Alpha_Synuclein_Oxidized->MsrA Repair Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration

Oxidative stress and MsrA-mediated neuroprotection in Parkinson's disease.

Experimental_Workflow_Primary_Culture Start Embryonic Day 17 Rat Embryos Dissection Dissect Mesencephalic Region Start->Dissection Dissociation Dissociate with Trypsin Dissection->Dissociation Plating Plate on Poly-L-lysine Coated Coverslips Dissociation->Plating AraC_Treatment Treat with AraC (Day 4) Plating->AraC_Treatment Viral_Transduction Viral Transduction (Day 7) AraC_Treatment->Viral_Transduction Toxin_Exposure Toxin Exposure (e.g., Rotenone) Viral_Transduction->Toxin_Exposure Analysis Analyze Neuronal Survival & Protein Aggregation Toxin_Exposure->Analysis

Workflow for investigating neuroprotection in primary midbrain cultures.

Msr_System_Diagram cluster_oxidation Methionine Methionine ROS ROS Methionine->ROS Met_S_SO Methionine-S-sulfoxide Methionine->Met_S_SO Met_R_SO Methionine-R-sulfoxide Methionine->Met_R_SO MsrA MsrA Met_S_SO->MsrA Reduction MsrB MsrB Met_R_SO->MsrB Reduction MsrA->Methionine MsrB->Methionine

The Methionine Sulfoxide Reductase (Msr) system.

Conclusion

The investigation of methionine sulfoxide and the Msr system provides a compelling avenue for understanding and potentially treating Parkinson's disease. The reversible oxidation of methionine serves as a key post-translational modification that, when dysregulated, contributes to the pathological cascade of neurodegeneration. The neuroprotective effects demonstrated by the overexpression of MsrA in various preclinical models underscore the therapeutic potential of targeting this pathway. Future research in this area may focus on the development of small molecules that can enhance the activity of the Msr system or mimic its protective functions, offering novel strategies for slowing or halting the progression of Parkinson's disease.

References

The Effect of D-Methionine Sulfoxide Hydrochloride on Protein Aggregation and Misfolding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation and misfolding are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's. Oxidative stress is a key contributor to these processes, with the sulfur-containing amino acid methionine being particularly susceptible to oxidation, forming methionine sulfoxide (B87167) (MetO). This post-translational modification can significantly alter protein structure, stability, and aggregation propensity. This technical guide provides an in-depth analysis of the role of methionine sulfoxide, with a focus on the D-stereoisomer, in protein aggregation and misfolding. It summarizes quantitative data from relevant studies, details key experimental protocols for investigating these phenomena, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction: The Role of Methionine Oxidation in Protein Misfolding

Under conditions of cellular oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of methionine residues within proteins to form a racemic mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[1] This conversion from the hydrophobic methionine to the more hydrophilic methionine sulfoxide can disrupt the native conformation of proteins, potentially initiating misfolding and subsequent aggregation.[2] The cellular defense against this form of damage is the methionine sulfoxide reductase (Msr) system, composed of MsrA and MsrB enzymes, which stereospecifically reduce the S- and R-isomers of MetO back to methionine, respectively, thereby repairing the protein.[3][4] An imbalance in this redox cycle, with an accumulation of MetO, has been implicated in the progression of several age-related and neurodegenerative diseases.[3][5]

While much of the research has focused on the oxidation of L-methionine residues within proteins, the exogenous application of specific stereoisomers of methionine sulfoxide, such as D-Methionine sulfoxide hydrochloride, is a valuable tool for dissecting the precise molecular mechanisms of protein aggregation.

Quantitative Data on the Effect of Methionine Sulfoxide on Protein Aggregation

The oxidation of methionine residues to methionine sulfoxide has been shown to have a significant, though often complex, impact on the aggregation kinetics and morphology of amyloidogenic proteins. The following tables summarize key quantitative findings from studies on the effect of methionine sulfoxide on the aggregation of Amyloid-β (Aβ) and α-Synuclein, proteins central to Alzheimer's and Parkinson's disease, respectively.

Table 1: Effect of Methionine-35 Oxidation on Amyloid-β (Aβ) Fibrillization

ParameterUnoxidized AβOxidized Aβ (Met35O)Reference
Fibrillization Rate Baseline3 times slower[6]
Lag-time for Aβ(1-40) Fibrillation BaselineReduced[7]
Lag-time for Aβ(1-42) Fibrillation BaselineExtended[7]
Resulting Fibril Morphology Long, intact fibrilsHighly fragmented fibrils[7]

Table 2: Effect of Methionine Oxidation on α-Synuclein Fibrillation

ParameterUnoxidized α-SynucleinOxidized α-Synuclein (all four Met to MetO)Reference
Fibrillation at physiological pH Forms fibrilsCompletely inhibited[8]
Resulting Species FibrilsStabilized soluble oligomers[8]
Effect on Unmodified α-Synuclein Fibrillation N/AInhibits fibrillation[8]
Effect of increasing number of oxidized Met residues N/AProgressive slowing of fibrillation kinetics[4]

Signaling Pathways and Molecular Mechanisms

The impact of methionine sulfoxide on protein aggregation is multifaceted, involving direct structural changes to the aggregating protein and modulation of cellular stress response pathways.

Direct Structural Effects on Amyloidogenic Proteins

The conversion of a hydrophobic methionine residue to a more polar methionine sulfoxide can disrupt critical hydrophobic interactions that drive protein folding and stability. In the context of amyloidogenic proteins, this can either inhibit or alter the aggregation pathway.

G Mechanism of Methionine Sulfoxide's Impact on Protein Aggregation Met Methionine (hydrophobic) MetO Methionine Sulfoxide (hydrophilic) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) ROS->Met Protein Native Protein MetO->Protein alters structure Msr Methionine Sulfoxide Reductase (MsrA/B) MetO->Msr Substrate Protein->Met contains Misfolded Misfolded Protein Protein->Misfolded Misfolding Aggregates Aggregates / Fibrils Misfolded->Aggregates Aggregation Msr->Met Reduction

Caption: The cycle of methionine oxidation and reduction and its impact on protein aggregation.

The Nrf2-Keap1 Antioxidant Response Pathway

The cellular response to oxidative stress, including that induced by factors leading to methionine oxidation, is often mediated by the Nrf2-Keap1 pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-driven genes, including those for antioxidant enzymes. Studies have shown that L-methionine intake can activate the Nrf2-ARE pathway, leading to increased expression of methionine sulfoxide reductases (MsrA, MsrB2, MsrB3) and other antioxidant enzymes.[9] This suggests a feedback loop where the presence of methionine and its metabolites can bolster the cellular defense against oxidative damage.

G Nrf2-Keap1 Pathway in Response to Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ROS Oxidative Stress (e.g., leading to MetO) ROS->Keap1_Nrf2 induces ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., MsrA, MsrB) ARE->Antioxidant_Genes activates transcription Nrf2_nucleus->ARE binds to

Caption: The Nrf2-Keap1 signaling pathway is a key regulator of the cellular antioxidant response.

Experimental Protocols

Investigating the effect of this compound on protein aggregation requires a combination of techniques to monitor the kinetics of aggregation, characterize the resulting aggregates, and assess the structural changes in the protein.

Thioflavin T (ThT) Aggregation Assay

This is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, double-distilled water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh and protected from light.

    • Prepare a working solution of 25 µM ThT in the desired reaction buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of the protein of interest (e.g., Aβ, α-synuclein) and this compound in the appropriate solvent. Ensure the final concentration of any organic solvent is low and consistent across all samples.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add the protein solution to the ThT working solution.

    • Add varying concentrations of this compound to the experimental wells. Include a control with no this compound.

    • The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence microplate reader with temperature control (e.g., 37°C) and shaking capabilities.

    • Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the resulting sigmoidal curves to determine the lag time, elongation rate, and final plateau of fibril formation.

G Workflow for Thioflavin T (ThT) Aggregation Assay Reagents Prepare Reagents (Protein, ThT, D-MetO-HCl) Plate Set up 96-well Plate (Mix reagents) Reagents->Plate Reader Incubate in Plate Reader (37°C, with shaking) Plate->Reader Measure Measure Fluorescence (Ex: 450nm, Em: 485nm) Reader->Measure Analyze Analyze Data (Plot fluorescence vs. time) Measure->Analyze

Caption: A simplified workflow for conducting a Thioflavin T aggregation assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for examining the secondary structure of proteins in solution. It can be used to monitor conformational changes that occur during the aggregation process.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein of interest at a suitable concentration for CD analysis (typically 0.1-0.2 mg/mL) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare samples with and without this compound.

  • Measurement:

    • Use a CD spectropolarimeter to record the far-UV CD spectra (typically 190-260 nm) of the samples at different time points during incubation under aggregating conditions.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Analysis:

    • Analyze the CD spectra to determine the percentage of α-helix, β-sheet, and random coil structures. Changes in the spectra over time can indicate a transition from a random coil or α-helical state to a β-sheet-rich structure, which is characteristic of amyloid formation.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for identifying and quantifying post-translational modifications, including the oxidation of methionine residues.

Protocol:

  • Sample Preparation:

    • Incubate the protein of interest with and without this compound under conditions that promote oxidation.

    • Perform in-solution or in-gel digestion of the protein using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC) coupled to a mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) of the peptides.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify peptides.

    • Look for a mass shift of +16 Da, which corresponds to the addition of an oxygen atom to a methionine residue, confirming the presence of methionine sulfoxide.

    • Quantitative MS techniques can be used to determine the extent of oxidation at specific methionine sites.

Conclusion and Future Directions

The oxidation of methionine to methionine sulfoxide is a critical post-translational modification that can significantly influence protein aggregation and misfolding. While the available data strongly suggest that methionine sulfoxide can modulate the aggregation of key amyloidogenic proteins, further research is needed to specifically elucidate the role of the D-stereoisomer of methionine sulfoxide hydrochloride. Future studies should focus on direct comparative analyses of the D- and L-isomers to understand their differential effects on aggregation kinetics and toxicity. A deeper understanding of how exogenously supplied methionine sulfoxide isomers interact with cellular pathways and the Msr system will be crucial for the development of novel therapeutic strategies targeting protein misfolding diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The protocols provided are general guidelines and may require optimization for specific experimental conditions.

References

D-Methionine Sulfoxide Hydrochloride and its Interaction with Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167).[1][2] This oxidation can occur in both free methionine and methionine residues within proteins, potentially altering protein structure and function. D-Methionine sulfoxide hydrochloride is the hydrochloride salt of the D-isomer of methionine sulfoxide. While research on the direct interaction of this compound with mitochondria is limited, its biological significance is primarily understood through its role as a substrate for the stereospecific enzyme system, Methionine Sulfoxide Reductases (Msrs).[1]

This technical guide provides a comprehensive overview of the current understanding of how D-Methionine sulfoxide and the broader context of methionine oxidation impact mitochondrial function. It will delve into the crucial role of the Msr enzyme system, particularly MsrA, in mitigating the effects of methionine oxidation and maintaining mitochondrial homeostasis. The guide will also present quantitative data from relevant studies, detailed experimental protocols for assessing mitochondrial function in this context, and visual representations of the key pathways and workflows.

The Central Role of Methionine Sulfoxide Reductases (Msrs)

The biological effects of methionine sulfoxide are intrinsically linked to the activity of the Methionine Sulfoxide Reductase (Msr) system. This enzymatic system repairs oxidized methionine residues, thereby protecting cells from oxidative damage.[1] The Msr system consists of two main classes of enzymes:

  • MsrA: Reduces the S-epimer of methionine sulfoxide.[1]

  • MsrB: Reduces the R-epimer of methionine sulfoxide.[1]

MsrA is found in various cellular compartments, including the cytosol, nucleus, and importantly, the mitochondria.[3] Its presence in mitochondria underscores its critical role in maintaining the function of this organelle, which is a major site of ROS production.[1]

Interaction with Mitochondrial Function

The interaction of D-Methionine sulfoxide with mitochondrial function is primarily indirect and mediated by the activity of the Msr system. An accumulation of methionine sulfoxide, including the D-isomer, is indicative of oxidative stress, which can impair mitochondrial function. The MsrA enzyme plays a vital role in protecting mitochondria through several mechanisms:

  • Maintenance of Mitochondrial Respiration: Studies have shown that MsrA is crucial for optimal mitochondrial respiration. Specifically, MsrA activity has been linked to the function of Complex IV (cytochrome c oxidase) of the electron transport chain.[4][5] Overexpression of MsrA can increase Complex IV activity, leading to enhanced mitochondrial respiration and ATP synthesis.[4][5] Conversely, silencing of the MsrA gene results in reduced Complex IV activity and compromised mitochondrial function.[6]

  • Regulation of ATP Synthesis: By influencing the activity of the electron transport chain, MsrA directly impacts mitochondrial ATP production. Increased MsrA expression and activity are correlated with higher cellular ATP levels, particularly when cells are reliant on mitochondrial oxidative phosphorylation.[4][7][5]

  • Control of Mitochondrial ROS Production: Mitochondria are a primary source of endogenous ROS. The MsrA system, by repairing oxidized methionine residues in mitochondrial proteins, helps to maintain the integrity and function of the antioxidant defense system within the organelle.[3] However, some studies have shown that overexpression of mitochondrial-targeted MsrA can lead to an increase in mitochondrial ROS production, suggesting a complex regulatory role for MsrA in mitochondrial redox homeostasis.[3][8]

  • Protection Against Mitochondrial-Mediated Apoptosis: Oxidative stress and mitochondrial dysfunction are key triggers of the intrinsic apoptotic pathway. By preserving mitochondrial integrity and function, MsrA helps to protect cells from apoptosis induced by oxidative insults.

Quantitative Data on MsrA and Mitochondrial Function

The following tables summarize quantitative data from studies investigating the impact of MsrA expression on key mitochondrial parameters.

Table 1: Effect of MsrA Expression on Mitochondrial ATP Content

Cell Type/ModelManipulation of MsrAChange in ATP ContentReference
Retinal Pigment Epithelial (RPE) cellsOverexpression+29% (in high glucose media)[4]
Retinal Pigment Epithelial (RPE) cellsOverexpression (pyruvate as sole carbon source)+34%[4]
Retinal Pigment Epithelial (RPE) cellsSilencingSignificant decrease[6]

Table 2: Effect of MsrA Expression on Mitochondrial Respiratory Chain Complex Activity

| Cell Type/Model | Manipulation of MsrA | Complex | Change in Activity | Reference | | :--- | :--- | :--- | :--- | | Retinal Pigment Epithelial (RPE) cells | Overexpression | Complex IV | Increased |[4][5] | | Retinal Pigment Epithelial (RPE) cells | Overexpression | Complex II | No significant change |[4] | | Alzheimer's Disease mouse model | MsrA knockout | Complex IV | Decreased |[6] | | Skeletal muscle mitochondria (transgenic mice) | Mitochondrial-targeted MsrA overexpression | Complex I | Reduced |[3][8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oxidative Stress and MsrA-Mediated Mitochondrial Protection

G cluster_stress Oxidative Stress cluster_mitochondria Mitochondrion Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Mitochondrial Proteins Mitochondrial Proteins Reactive Oxygen Species (ROS)->Mitochondrial Proteins oxidizes Methionine Methionine Reactive Oxygen Species (ROS)->Methionine oxidizes Oxidized Mitochondrial Proteins Oxidized Mitochondrial Proteins Mitochondrial Proteins->Oxidized Mitochondrial Proteins Electron Transport Chain (ETC) Electron Transport Chain (ETC) Mitochondrial Dysfunction Mitochondrial Dysfunction Electron Transport Chain (ETC)->Mitochondrial Dysfunction ATP Production ATP Production Mitochondrial Dysfunction->Reactive Oxygen Species (ROS) increases Mitochondrial Dysfunction->ATP Production decreases Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Methionine Sulfoxide Methionine Sulfoxide Methionine->Methionine Sulfoxide MsrA MsrA Methionine Sulfoxide->MsrA is reduced by MsrA->Mitochondrial Proteins MsrA->Electron Transport Chain (ETC) maintains function of MsrA->Methionine Oxidized Mitochondrial Proteins->Electron Transport Chain (ETC) impairs Oxidized Mitochondrial Proteins->MsrA are repaired by

Caption: Oxidative stress response involving MsrA in mitochondria.

Experimental Workflow for Assessing Mitochondrial Function

G cluster_prep Sample Preparation cluster_assays Mitochondrial Function Assays Cell Culture / Tissue Homogenization Cell Culture / Tissue Homogenization Isolation of Mitochondria Isolation of Mitochondria Cell Culture / Tissue Homogenization->Isolation of Mitochondria Mitochondrial Respiration (Oxygen Consumption) Mitochondrial Respiration (Oxygen Consumption) Isolation of Mitochondria->Mitochondrial Respiration (Oxygen Consumption) Mitochondrial Membrane Potential Mitochondrial Membrane Potential Isolation of Mitochondria->Mitochondrial Membrane Potential Mitochondrial ROS Production Mitochondrial ROS Production Isolation of Mitochondria->Mitochondrial ROS Production ATP Synthesis Rate ATP Synthesis Rate Isolation of Mitochondria->ATP Synthesis Rate MsrA Activity Assay MsrA Activity Assay Isolation of Mitochondria->MsrA Activity Assay Data Analysis Data Analysis Mitochondrial Respiration (Oxygen Consumption)->Data Analysis Mitochondrial Membrane Potential->Data Analysis Mitochondrial ROS Production->Data Analysis ATP Synthesis Rate->Data Analysis MsrA Activity Assay->Data Analysis

Caption: Workflow for mitochondrial function assessment.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells
  • Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize the cells using a Dounce homogenizer on ice.[4]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[4]

    • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]

  • Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend the mitochondrial pellet in an appropriate buffer for downstream assays.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is adapted for use with a Clark-type oxygen electrode (e.g., Oroboros Oxygraph-2k or Hansatech Oxytherm).[6]

  • Chamber Preparation: Calibrate the oxygen electrode according to the manufacturer's instructions. Add respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2) to the chamber.

  • Mitochondrial Loading: Add a known amount of isolated mitochondria (typically 50-100 µg of protein) to the chamber and allow the signal to stabilize (State 1 respiration).

  • State 2 Respiration: Add substrates for Complex I (e.g., glutamate (B1630785) and malate) or Complex II (e.g., succinate) to initiate substrate-dependent respiration.

  • State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis-coupled respiration.

  • State 4 Respiration: After the ADP is phosphorylated to ATP, the respiration rate will decrease to a state limited by the proton leak across the inner mitochondrial membrane.

  • Inhibitor Studies: Specific inhibitors of the electron transport chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) can be added to dissect the contribution of each complex to respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[9][10][11]

  • Cell Preparation: Plate cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

  • Treatment: Treat cells with this compound or other compounds of interest for the desired time. Include a positive control for depolarization (e.g., CCCP or FCCP).[10][11]

  • Dye Loading: Add TMRE to the cell culture medium at a final concentration of 20-200 nM and incubate for 15-30 minutes at 37°C, protected from light.[10][11]

  • Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Ex/Em ~549/575 nm).

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX™ Red indicator for the detection of mitochondrial superoxide (B77818).[12]

  • Cell Preparation: Plate cells in a multi-well plate.

  • Treatment: Treat cells with the desired compounds.

  • Dye Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or other suitable buffer. Remove the culture medium and add the MitoSOX™ working solution to the cells.

  • Incubation: Incubate for 10-20 minutes at 37°C, protected from light.[12]

  • Washing: Gently wash the cells three times with warm buffer.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope (Ex/Em ~510/580 nm).

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Methionine Sulfoxide Reductase A (MsrA) Activity Assay

This protocol is a representative method for determining MsrA activity in cell or tissue extracts.[13][14]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), recombinant human thioredoxin, purified rat thioredoxin reductase, and 500 µM NADPH.[13]

  • Substrate: Add a dabsylated methionine sulfoxide substrate (Dabsyl-Met(O)) to the reaction mixture.[13]

  • Enzyme Source: Add the cell or tissue extract containing MsrA to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[13]

  • Product Separation and Quantification: Stop the reaction and separate the product (Dabsyl-Met) from the substrate using High-Performance Liquid Chromatography (HPLC). Quantify the amount of product formed to determine the enzyme activity.[13]

Conclusion

While this compound does not appear to have a direct, well-characterized interaction with mitochondrial function, its presence is a key indicator of oxidative stress, a condition that profoundly impacts mitochondrial health. The cellular response to methionine sulfoxide, mediated by the Methionine Sulfoxide Reductase system, particularly the mitochondrial-localized MsrA, is crucial for maintaining mitochondrial integrity and function. Understanding the intricate relationship between methionine oxidation, the Msr system, and mitochondrial bioenergetics is essential for researchers in the fields of aging, neurodegenerative diseases, and drug development. The experimental protocols and workflows provided in this guide offer a robust framework for investigating these critical cellular processes.

References

Foundational Studies on D-Methionine Sulfoxide Hydrochloride in Cardiovascular Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methionine Oxidation and Cardiovascular Stress

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), which are produced in excess during cardiovascular stress conditions like ischemia-reperfusion injury and in chronic diseases such as atherosclerosis and diabetic cardiomyopathy.[1][2] This oxidation converts methionine to methionine sulfoxide (B87167), a process that can alter protein structure and function, contributing to cellular damage.[3]

The oxidation of methionine results in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[4] The stereochemistry of these forms is critical, as the cellular repair mechanisms are highly specific.

The Methionine Sulfoxide Reductase (Msr) System: A Key Player in Cardioprotection

The primary defense against the detrimental effects of methionine oxidation is the methionine sulfoxide reductase (Msr) system. This enzymatic system repairs oxidized methionine residues, thereby restoring protein function and mitigating oxidative damage.[3][5] The two main classes of Msr enzymes are:

  • Methionine Sulfoxide Reductase A (MsrA): Specifically reduces the S-form of methionine sulfoxide.[6]

  • Methionine Sulfoxide Reductase B (MsrB): Specifically reduces the R-form of methionine sulfoxide.[6]

Numerous studies have highlighted the protective role of the Msr system in the cardiovascular system. Overexpression of MsrA has been shown to protect the heart from ischemia-reperfusion injury, while a deficiency in MsrA exacerbates cardiac damage.[7][8] Similarly, MsrB2 has been identified as a protective factor against cardiac complications in diabetes.[1]

Signaling Pathway of MsrA in Ischemia-Reperfusion Injury

Ischemia-reperfusion events lead to a burst of ROS, causing the oxidation of methionine residues in key cellular proteins. One such protein is the Calcium/calmodulin-dependent protein kinase II (CaMKII), which, when oxidized, contributes to pathological signaling. MsrA can reverse this oxidation, thereby mitigating the downstream inflammatory response mediated by NF-κB.

G Ischemia_Reperfusion Ischemia-Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS Met_Oxidation Methionine Oxidation (Met → MetO) ROS->Met_Oxidation CaMKII_ox Oxidized CaMKII (Dysfunctional) Met_Oxidation->CaMKII_ox NFkB NF-κB Activation CaMKII_ox->NFkB Inflammation Inflammation & Injury NFkB->Inflammation MsrA MsrA MsrA->Met_Oxidation Reduces

MsrA-mediated cardioprotection pathway.

The Unexplored Territory of D-Methionine Sulfoxide

While the roles of L-methionine and its sulfoxide forms are extensively studied, the biological significance of D-amino acids and their derivatives in mammals is less understood. Research on the metabolism of different methionine isomers has shown that adult humans do not efficiently utilize D-methionine as a source of methionine.[9] This suggests that D-methionine sulfoxide may have a distinct metabolic fate and different biological activities compared to its L-counterpart.

Currently, "D-isomer of Methionine Sulfoxide Hydrochloride" is available as a chemical for research purposes, but published studies on its cardiovascular effects are absent.[10] Therefore, no quantitative data on its efficacy, detailed experimental protocols, or established signaling pathways can be provided at this time.

Experimental Workflow for Investigating D-Methionine Sulfoxide Hydrochloride

Future research to elucidate the role of this compound in cardiovascular disease would likely follow a multi-step approach, starting with in vitro studies and progressing to in vivo models.

G cluster_0 In Vitro Studies cluster_1 Ex Vivo Studies cluster_2 In Vivo Studies Cell_Culture Cardiomyocyte Cell Culture (e.g., H9c2) Treatment Treatment with D-Methionine Sulfoxide HCl Cell_Culture->Treatment Assays Biochemical Assays: - ROS production - Cell viability (MTT) - Apoptosis (Caspase activity) Treatment->Assays Langendorff Langendorff Perfused Heart Model Assays->Langendorff IR_Injury Ischemia-Reperfusion Protocol Langendorff->IR_Injury Functional_Analysis Functional Analysis: - Heart rate - Ventricular pressure - Infarct size IR_Injury->Functional_Analysis Animal_Model Animal Model of CV Disease (e.g., Myocardial Infarction) Functional_Analysis->Animal_Model Administration Administration of D-Methionine Sulfoxide HCl Animal_Model->Administration Outcome Outcome Measurement: - Echocardiography - Histopathology - Biomarker analysis Administration->Outcome

References

Methodological & Application

Application Notes and Protocols for D-Methionine Sulfoxide in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of D-Methionine sulfoxide (B87167) (MetO).[1][2][3][4] This post-translational modification can alter protein structure and function.[1][5] The cellular defense against this form of damage is mediated by the Methionine Sulfoxide Reductase (Msr) system, which enzymatically reduces MetO back to methionine, playing a critical role in antioxidant defense and redox signaling.[1][2][5][6]

While D-Methionine sulfoxide hydrochloride is not typically used as a primary agent to induce broad oxidative stress—a role more commonly filled by agents like hydrogen peroxide (H₂O₂) or paraquat[7]—it serves as a crucial molecule for studying the biological consequences of methionine oxidation and the efficacy of cellular repair mechanisms. Direct administration of MetO allows researchers to investigate its specific downstream effects on cellular pathways, including the modulation of endogenous antioxidant systems and the induction of signaling cascades related to inflammation and apoptosis.[8][9][10]

These application notes provide protocols for both in vitro and in vivo studies involving D-Methionine sulfoxide to investigate its role in cellular redox homeostasis.

Signaling Pathways and Experimental Workflow

The central pathway involving methionine sulfoxide is its cyclic oxidation and reduction. Under conditions of oxidative stress, ROS convert methionine residues in proteins to methionine sulfoxide. The MsrA and MsrB enzymes then specifically reduce the S and R diastereomers of MetO, respectively, back to methionine, utilizing the thioredoxin (Trx) and thioredoxin reductase (TrxR) system, which in turn consumes NADPH.[1][2][11] This process is a key component of the cell's antioxidant defense system.

Caption: The Methionine Redox Cycle under Oxidative Stress.

A typical experimental workflow involves exposing a biological system to an oxidative stressor or directly to methionine sulfoxide, followed by analysis of key oxidative stress markers and cellular responses.

cluster_analysis Endpoints start Start: Biological System (Cells, Tissues, Animal) treatment Treatment start->treatment stressor Induce Oxidative Stress (e.g., H₂O₂, Paraquat) OR Directly apply MetO treatment->stressor incubation Incubation / Exposure (Time-course analysis) stressor->incubation harvest Sample Harvesting (Cells, Tissues) incubation->harvest analysis Biochemical & Cellular Analysis harvest->analysis ros_assay ROS Production (e.g., DCF assay) analysis->ros_assay enzyme_assay Antioxidant Enzymes (SOD, CAT, GPx) analysis->enzyme_assay damage_assay Oxidative Damage (TBARS, Protein Carbonyls) analysis->damage_assay viability_assay Cell Viability / Apoptosis (Caspase activity) analysis->viability_assay

Caption: General Experimental Workflow for Oxidative Stress Studies.

Experimental Protocols

Protocol 1: In Vitro Analysis of MetO Effects on Liver Homogenate

This protocol is adapted from studies investigating the direct effects of MetO on oxidative stress parameters in a tissue preparation.[8]

Objective: To determine the direct effect of this compound on antioxidant enzyme activity and oxidative markers in rat liver homogenates.

Materials:

  • This compound (MetO)

  • Rat liver tissue

  • Phosphate buffered saline (PBS), pH 7.4

  • Reagents for Catalase (CAT) and Superoxide (B77818) Dismutase (SOD) activity assays

  • Reagents for dichlorofluorescein (DCF) oxidation assay

Procedure:

  • Preparation of Liver Homogenate: Homogenize fresh rat liver tissue in cold PBS to create a 10% (w/v) homogenate. Centrifuge at low speed to pellet debris and collect the supernatant.

  • Treatment: Divide the liver homogenate supernatant into treatment groups:

    • Control (vehicle)

    • MetO (final concentration 0.5 mM)[8]

  • Incubation: Incubate the samples under appropriate conditions (e.g., 37°C for 1 hour).

  • Analysis: Following incubation, perform biochemical assays to measure:

    • Catalase (CAT) Activity: Measure the decomposition of H₂O₂.

    • Superoxide Dismutase (SOD) Activity: Measure the inhibition of superoxide radical-dependent reactions.

    • ROS Levels: Use the DCF assay to measure general reactive oxygen species production.

Protocol 2: In Vivo Induction of Oxidative Stress with MetO in Rats

This protocol describes the acute administration of MetO to rats to study its systemic effects on oxidative stress and apoptosis in the cerebral cortex.[10]

Objective: To evaluate the in vivo effects of acute D-Methionine sulfoxide administration on markers of oxidative stress and cell death in the rat brain.

Materials:

  • This compound (MetO)

  • Wistar rats (young adults)

  • Sterile saline solution

  • Surgical tools for tissue collection

  • Reagents for analysis of TBARS, ROS, antioxidant enzymes (SOD, CAT, GPx), and caspases.

Procedure:

  • Animal Groups: Acclimate animals and divide them into groups:

    • Control (Saline injection)

    • MetO-treated (0.1 g/kg body weight, subcutaneous injection)[8][10]

  • Administration: Administer the saline or MetO solution via subcutaneous injection.

  • Time Points: Euthanize subsets of animals at 1 hour and 3 hours post-injection.[8][10]

  • Tissue Collection: Promptly dissect the cerebral cortex, wash with cold saline, and freeze in liquid nitrogen or process immediately for biochemical assays.

  • Analysis: Prepare tissue homogenates and perform the following assays:

    • Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay.

    • ROS Production: Measurement of reactive oxygen species.

    • Antioxidant Enzyme Activities: SOD, CAT, and Glutathione Peroxidase (GPx) activity assays.

    • Apoptosis Markers: Caspase-3 and Caspase-9 activity assays.[10]

    • Cell Viability: Assays to determine the percentage of viable cells.

Quantitative Data Summary

The following tables summarize quantitative findings from studies using methionine and methionine sulfoxide to investigate oxidative stress.

Table 1: In Vitro Effects of Methionine Sulfoxide (0.5 mM) on Rat Liver Homogenate [8]

ParameterEffect
Superoxide Dismutase (SOD) ActivityIncreased
Catalase (CAT) ActivityNo significant change
Dichlorofluorescein Oxidation (ROS)No significant change

Table 2: In Vivo Effects of Acute Methionine Sulfoxide (0.1 g/kg) Administration in Rats [8][10]

ParameterOrganTime PointEffect
TBARS (Lipid Peroxidation)Liver1 hourDecreased[8]
TBARS (Lipid Peroxidation)Cerebral Cortex1 & 3 hoursIncreased[10]
ROS ProductionCerebral Cortex3 hoursIncreased[10]
SOD ActivityLiver1 & 3 hoursIncreased[8]
CAT ActivityLiver1 & 3 hoursDecreased[8]
CAT ActivityCerebral Cortex1 & 3 hoursDecreased[10]
GPx ActivityCerebral Cortex1 hourIncreased[10]
GPx ActivityCerebral Cortex3 hoursDecreased[10]
Total Thiol ContentLiver1 hourDecreased[8]
Total Thiol ContentLiver3 hoursIncreased[8]
Caspase-3 & -9 ActivityCerebral Cortex3 hoursIncreased[10]
Cell ViabilityCerebral Cortex3 hoursDecreased[10]

Conclusion

This compound is a valuable tool for dissecting the specific cellular responses to methionine oxidation, a key event in oxidative stress. The provided protocols offer standardized methods for researchers to explore the impact of MetO in both in vitro and in vivo models. The data clearly indicate that MetO can significantly modulate the cellular redox environment, affect antioxidant enzyme activities, and trigger apoptotic pathways, although its effects can be tissue-specific and time-dependent. These studies are essential for understanding the pathophysiology of diseases associated with elevated oxidative stress and for the development of therapeutic strategies targeting the methionine redox cycle.

References

Application Notes and Protocols for D-Methionine Sulfoxide Hydrochloride in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Methionine sulfoxide (B87167) hydrochloride is the hydrochloride salt of the D-isomer of methionine sulfoxide, an oxidized form of the essential amino acid methionine. In the context of neuroscience research, methionine sulfoxide and its reductase system play a critical role in the cellular defense against oxidative stress, a key pathological factor in a range of neurodegenerative diseases.[1][2][3] Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This post-translational modification can alter protein structure and function. The methionine sulfoxide reductase (Msr) system, comprising enzymes like MsrA and MsrB, reverses this oxidation, thereby repairing damaged proteins and contributing to the cellular antioxidant defense mechanism.[1][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Methionine sulfoxide hydrochloride in neuronal cell culture experiments to investigate its potential neuroprotective effects and to explore the underlying mechanisms involving the Msr system.

Mechanism of Action: The Methionine Sulfoxide Reductase (Msr) System

The primary mechanism by which methionine sulfoxide influences neuronal health is through its interaction with the Msr system. This enzymatic system catalyzes the reduction of methionine sulfoxide back to methionine.

  • MsrA and MsrB: The two main enzymes in this system are MsrA and MsrB, which exhibit stereospecificity for the S and R epimers of methionine sulfoxide, respectively.[5][7] The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[7]

  • Neuroprotection: By reducing methionine sulfoxide residues in proteins, the Msr system restores protein function and mitigates the damaging effects of oxidative stress.[1][4] Studies have shown that overexpression or induction of MsrA can protect neuronal cells from insults related to conditions like Alzheimer's and Parkinson's disease.[1][2][4] The application of exogenous methionine sulfoxide can induce the activity of the Msr system, representing a potential therapeutic strategy to bolster the brain's antioxidant defenses.[1]

Signaling Pathway

The neuroprotective effects of D-Methionine sulfoxide are primarily mediated through the activation of the endogenous Msr antioxidant system.

G ROS Reactive Oxygen Species (ROS) (e.g., from Aβ, Rotenone, Hypoxia) Met Protein-Methionine ROS->Met Oxidation MetO Protein-Methionine Sulfoxide (Met-O) Met->MetO Protein_Function Restored Protein Function Met->Protein_Function MetO->Met DMetO_HCl D-Methionine Sulfoxide HCl (exogenous) Msr_System Methionine Sulfoxide Reductase (Msr) System (MsrA, MsrB) DMetO_HCl->Msr_System Induces/Activates Msr_System->MetO Reduction Neuroprotection Neuroprotection Protein_Function->Neuroprotection

Signaling pathway of neuroprotection by D-Methionine Sulfoxide HCl.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of methionine sulfoxide and related compounds on neuronal cell viability in the presence of neurotoxic insults.

Table 1: Effect of Aβ Peptides and N-acetyl-Met-sulfoxide on Neuronal Viability

Cell TypeTreatmentConcentrationDurationViability AssayObserved EffectReference
Rat Primary Cortical NeuronsAβ4210 µM48 hMTT41±3% decrease in viability[1]
Rat Primary Cortical NeuronsAβ42-Met(O)10 µM48 hMTT31±1% decrease in viability (less toxic)[1]
Rat Primary Hippocampal NeuronsAβ4210 µM48 hMTT43±2% decrease in viability[1]
Rat Primary Hippocampal NeuronsAβ42-Met(O)10 µM48 hMTT34±1% decrease in viability (less toxic)[1]
Differentiated PC-12 CellsAβ42 + Ac-Met(O)1 mM-MTT & LDHRescued Aβ42-induced toxicity[1]

Table 2: Effect of Aβ Peptides on Msr Activity

Cell TypeTreatmentConcentrationMsr ActivityReference
Rat Primary Cortical NeuronsAβ40-Met(O)1-10 µMIncreased[1]
Rat Primary Cortical NeuronsAβ42-Met(O)1-10 µMIncreased[1]

Experimental Protocols

Primary Neuronal Cell Culture

This protocol is adapted from studies using primary cortical or hippocampal neurons.

Materials:

  • E18 pregnant Sprague-Dawley rats or C57Bl/6 mice

  • Leibovitz's L-15 medium

  • Penicillin/Streptomycin

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Poly-D-lysine coated 96-well plates

  • Cytosine β-D-arabinofuranoside

Procedure:

  • Euthanize pregnant E18 rats or mice.

  • Dissect brains in chilled Leibovitz's L-15 medium containing 1 µg/ml penicillin/streptomycin.

  • Suspend cells in DMEM with 10% FBS and penicillin/streptomycin.

  • Plate cells in poly-D-lysine coated 96-well plates at a density of 3x10^5 cells/ml.

  • After 24 hours, replace the medium with fresh medium supplemented with 5 µM cytosine β-D-arabinofuranoside to inhibit glial cell proliferation.

  • Maintain cultures for 6 days before initiating treatment.[1]

Neuroprotection Assay against Aβ-induced Toxicity

This protocol outlines the steps to assess the protective effects of this compound against amyloid-beta (Aβ) toxicity.

Materials:

  • Primary neuronal cell culture (from Protocol 1)

  • Aβ42 peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate dehydrogenase) cytotoxicity assay kit

Experimental Workflow:

G Start Start: Day 6 Primary Neuronal Culture Pretreat Pre-treatment with D-Methionine Sulfoxide HCl (e.g., 1 mM for 24h) Start->Pretreat Treat Treatment with Aβ42 (e.g., 10 µM for 48h) Pretreat->Treat Incubate Incubate for 48 hours Treat->Incubate Assay Assess Cell Viability Incubate->Assay MTT MTT Assay (Mitochondrial Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH End End: Data Analysis MTT->End LDH->End

Workflow for neuroprotection assay.

Procedure:

  • Prepare solutions of this compound and Aβ42 in cell culture medium.

  • Pre-treat neuronal cultures with varying concentrations of this compound for a designated period (e.g., 24 hours).

  • Introduce the neurotoxic agent (e.g., 10 µM Aβ42) to the cultures.

  • Incubate the cells for 48 hours.

  • Assess cell viability using standard assays:

    • MTT Assay: Measures the metabolic activity of viable cells. Add MTT reagent to each well, incubate for 4 hours at 37°C, then add stop solution and measure optical density.[1][8]

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[1][8][9]

Msr Activity Assay

This protocol is to determine if this compound treatment induces Msr activity in neuronal cells.

Materials:

  • Treated and untreated neuronal cell lysates

  • Assay buffer

  • N-acetyl-methionine sulfoxide (as substrate)

  • Reagents for detecting N-acetyl-methionine

Procedure:

  • Culture and treat neuronal cells with this compound as described previously.

  • Prepare cell lysates from treated and control groups.

  • Perform an in vitro enzymatic assay for Msr activity. A common method involves measuring the formation of N-acetyl methionine from N-acetyl methionine sulfoxide.[10]

  • Quantify the product formation to determine Msr activity, typically expressed as pmol of product formed per µg of protein.

Conclusion

This compound holds promise as a tool for studying neuroprotective mechanisms related to the oxidative stress response in neuronal cells. Its ability to potentially induce the Msr system offers a valuable avenue for investigating therapeutic strategies for neurodegenerative diseases. The provided protocols and data serve as a foundation for researchers to design and execute experiments to explore the efficacy and mechanisms of this compound in various neuronal models. Further investigation is warranted to elucidate the specific stereoisomeric effects of the D-isomer in relation to the activity of MsrA and MsrB.

References

Application Note: HPLC Method for the Quantification of D-Methionine Sulfoxide in Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), converting it to methionine sulfoxide (B87167) (MetO). This post-translational modification can alter protein structure, stability, and function, and has been implicated in aging and various pathological conditions.[1][2] Methionine sulfoxide exists as two diastereomers, L-Methionine-S-sulfoxide and L-Methionine-R-sulfoxide. The presence of D-amino acids in proteins, while less common than their L-counterparts, is of growing interest in biological and pharmaceutical research.[3][4] The quantification of the specific D-enantiomer of methionine sulfoxide (D-MetO) in protein samples presents a significant analytical challenge.

A primary difficulty in accurately quantifying MetO is its potential for artificial formation during sample preparation and analysis.[1][2][5] This application note details a robust High-Performance Liquid Chromatography (HPLC) method designed to specifically quantify D-Methionine sulfoxide in protein samples. The protocol employs enzymatic hydrolysis to gently liberate amino acids from the protein backbone, followed by pre-column derivatization with a chiral reagent. This derivatization step creates diastereomers that can be separated and quantified using standard reversed-phase HPLC with UV detection.

Principle of the Method

The quantification of D-Methionine sulfoxide from a protein sample involves three main stages:

  • Enzymatic Protein Hydrolysis: To avoid the harsh conditions of acid hydrolysis which can degrade certain amino acids, a multi-enzyme digestion is used to completely break down the protein into its constituent amino acids while preserving the sulfoxide group.[6][7]

  • Chiral Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent, N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA), an analog of Marfey's reagent. This reagent reacts with primary and secondary amino groups to form diastereomers. The L-reagent will react with D-MetO and L-MetO to create L-D and L-L diastereomeric pairs, which are no longer mirror images and can be separated by standard achiral chromatography.[8] The dinitrophenyl group also serves as a strong chromophore for UV detection.

  • Reversed-Phase HPLC Separation and Quantification: The derivatized sample is injected onto a C18 reversed-phase HPLC column. The diastereomers are separated based on their differential partitioning between the mobile and stationary phases. Quantification is achieved by comparing the peak area of the derivatized D-MetO to a standard curve generated from known concentrations of D-MetO standards.

Experimental Workflow & Signaling Context

experimental_workflow

methionine_oxidation cluster_diastereomers Diastereomers Met Methionine Residue (in Protein) MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) ROS->Met MetSO L-Methionine-S-sulfoxide MetO->MetSO Forms MetRO L-Methionine-R-sulfoxide MetO->MetRO Forms MsrA MsrA MsrA->MetSO MsrB MsrB MsrB->MetRO MetSO->Met Reduction MetRO->Met Reduction

Detailed Experimental Protocol

Materials and Reagents
  • Protein Sample: Purified protein of interest.

  • Enzymes: Pronase (from Streptomyces griseus), Leucine aminopeptidase (B13392206), Prolidase.[7]

  • Digestion Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Standards: D-Methionine sulfoxide (D-MetO), L-Methionine sulfoxide (L-MetO), and other relevant amino acid standards.

  • Derivatization Reagent: N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).

  • Derivatization Buffer: 1 M Sodium Bicarbonate (NaHCO₃).

  • Reaction Quench: 2 M Hydrochloric Acid (HCl).

  • HPLC Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

Protocol for Enzymatic Hydrolysis

This protocol is adapted from methods for complete enzymatic hydrolysis of proteins.[7]

  • Sample Preparation: Dissolve or dilute the protein sample in the digestion buffer to a final concentration of 1-2 mg/mL.

  • Initial Digestion: Add Pronase to the protein solution at a 1:20 enzyme-to-substrate ratio (w/w). Incubate at 37°C for 16 hours with gentle agitation.

  • Secondary Digestion: Add Leucine aminopeptidase and Prolidase to the mixture at a 1:50 enzyme-to-substrate ratio (w/w) for each.

  • Final Incubation: Continue incubation at 37°C for an additional 4 hours to ensure complete hydrolysis.

  • Termination: Stop the reaction by heating the sample at 95°C for 10 minutes to denature the enzymes.

  • Clarification: Centrifuge the hydrolysate at 10,000 x g for 10 minutes. Collect the supernatant for derivatization.

Protocol for Chiral Derivatization

This procedure is based on derivatization with Marfey's reagent analogs.[8]

  • Sample Aliquot: To a microcentrifuge tube, add 50 µL of the protein hydrolysate or amino acid standard.

  • Buffering: Add 100 µL of 1 M NaHCO₃.

  • Reagent Addition: Add 200 µL of a 1% (w/v) L-FDVA solution in acetone.

  • Incubation: Vortex the mixture and incubate at 40°C for 90 minutes in a thermomixer.

  • Acidification: After incubation, cool the sample to room temperature and add 50 µL of 2 M HCl to stop the reaction.

  • Dilution: Dilute the sample with methanol (B129727) or the initial mobile phase (e.g., 1:100) to a suitable concentration for HPLC analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

HPLC Conditions
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 60% B

    • 35-40 min: Hold at 60% B

    • 40-42 min: Return to 10% B

    • 42-50 min: Column re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 20 µL.

Data Presentation and Quantification

Quantification is based on the external standard method. A calibration curve is constructed by derivatizing and analyzing known concentrations of D-MetO.

Table 1: Example Calibration Data for D-Methionine Sulfoxide

Standard Concentration (µM)Peak Area (mAU*s)
1.015,200
5.076,500
10.0151,800
25.0380,100
50.0755,300
100.01,525,000

A linear regression of the calibration data (Peak Area vs. Concentration) yields an equation (y = mx + c) and a correlation coefficient (R²), which should be >0.99 for accurate quantification. The concentration of D-MetO in the unknown sample is calculated using this equation.

Table 2: Sample Quantification Results

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Conc. in Hydrolysate (µM)D-MetO per mg Protein (nmol/mg)
Control Protein22.58,5000.560.28
Treated Protein A22.5185,40012.26.1
Treated Protein B22.535,6002.31.15

Note: The final amount (nmol/mg) is calculated by accounting for the initial protein concentration and all dilution factors used during sample preparation.

Method Validation and Considerations

  • Specificity: The method's specificity should be confirmed by analyzing derivatized L-MetO, which will have a different retention time from the D-MetO derivative. Spiking the sample with D-MetO standard should result in a single, larger peak at the expected retention time.

  • Artifactual Oxidation: While enzymatic hydrolysis is gentle, minimizing exposure of samples to air, light, and metal contaminants is crucial to prevent in vitro oxidation. For the most accurate determination of endogenous oxidation, stable isotope labeling methods followed by LC-MS analysis are recommended as an orthogonal approach.[2][9]

  • Hydrolysis Efficiency: The completeness of protein hydrolysis should be verified. Incomplete hydrolysis can lead to an underestimation of the amino acid content.[10][11]

  • Chiral Purity of Reagent: The chiral purity of the derivatizing reagent (L-FDVA) is critical. Impurities could lead to the formation of additional peaks and inaccurate quantification.

References

Application Note: Mass Spectrometry Analysis of D-Methionine Sulfoxide-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an amino acid containing a thioether side chain, is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (MetO). This post-translational modification can be a natural biological process involved in cellular signaling and regulation or an artifactual modification introduced during sample preparation and analysis.[1][2] The formation of MetO can impact protein structure, function, and stability, making its accurate detection and quantification critical in various research areas, including drug development, proteomics, and disease biomarker discovery.[3][4] Mass spectrometry (MS) has become an indispensable tool for the characterization of MetO-modified peptides.[1][5] This application note provides a detailed overview and protocols for the analysis of D-methionine sulfoxide-modified peptides by mass spectrometry.

A significant challenge in the analysis of methionine oxidation is distinguishing between biologically relevant oxidation and artificial oxidation that can occur during sample handling, such as protein digestion, purification, and even during the MS analysis itself.[6][7][8] To address this, various strategies have been developed, including stable isotope labeling and enzymatic methods, to ensure accurate quantification.

Key Analytical Strategies

Several mass spectrometry-based approaches are employed for the analysis of methionine sulfoxide-modified peptides:

  • Stable Isotope Labeling: This is a robust method for the accurate quantification of in vivo or in situ methionine oxidation.[6][7] The most common approach involves the use of ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to oxidize all unoxidized methionine residues in a protein or peptide sample. This "blocking" step converts unoxidized methionine to ¹⁸O-labeled methionine sulfoxide, which has a 2 Da mass increase compared to the endogenously formed ¹⁶O-methionine sulfoxide.[7] This mass difference allows for the clear differentiation and quantification of the two forms by MS.

  • Label-Free Quantification: This method relies on comparing the peak areas or intensities of the oxidized and unoxidized forms of a peptide in the mass spectrometer.[9] While simpler to implement than stable isotope labeling, it is more susceptible to inaccuracies due to artifactual oxidation during the analytical process.[8]

  • Enzymatic Methods: Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that can specifically reduce methionine sulfoxide back to methionine.[3][10] These enzymes can be used to confirm the presence of methionine sulfoxide and to simplify complex spectra by removing the modification. Furthermore, MsrA and MsrB exhibit stereospecificity for the S and R diastereomers of methionine sulfoxide, respectively, allowing for their differentiation.[11]

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) or other fragmentation methods are used to sequence peptides and pinpoint the site of modification. A characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH), is frequently observed from the precursor or product ions of MetO-containing peptides and serves as a diagnostic marker.[5][12]

Experimental Workflow for Quantitative Analysis

A typical workflow for the quantitative analysis of methionine sulfoxide-modified peptides using stable isotope labeling is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification ProteinSample Protein Sample H218O2_Oxidation Oxidation with H₂¹⁸O₂ ProteinSample->H218O2_Oxidation Denaturation Denaturation, Reduction, and Alkylation H218O2_Oxidation->Denaturation Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Quantification Quantification of ¹⁶O-MetO / ¹⁸O-MetO Ratio Data_Analysis->Quantification

Caption: Workflow for quantitative analysis of methionine sulfoxide.

Protocols

Protocol 1: Stable Isotope Labeling with H₂¹⁸O₂ for Accurate Quantification

This protocol is adapted from methodologies described for the accurate determination of methionine sulfoxide levels.[6][7]

1. Sample Preparation: a. To your protein sample, add H₂¹⁸O₂ to a final concentration that ensures complete oxidation of all unoxidized methionine residues. The exact concentration may need to be optimized for your specific protein. b. Incubate the reaction for a sufficient time (e.g., 30 minutes at room temperature) to allow for complete oxidation. c. Proceed with standard protein denaturation, reduction (e.g., with DTT), and alkylation (e.g., with iodoacetamide) steps. d. Perform proteolytic digestion of the protein sample using an appropriate protease such as trypsin.

2. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer. b. Use a suitable gradient to achieve good separation of the peptides. Oxidized peptides are generally more polar and will elute earlier than their non-oxidized counterparts.[9][13] c. Set up the mass spectrometer to acquire both MS1 scans for quantification and data-dependent MS/MS scans for peptide identification and localization of the modification.

3. Data Analysis: a. Identify the peptides containing methionine sulfoxide from the MS/MS data. b. In the MS1 spectra, extract the ion chromatograms for both the ¹⁶O-labeled (endogenous) and ¹⁸O-labeled (artificially oxidized) forms of the methionine-containing peptides. These will be separated by 2 Da. c. Calculate the percentage of endogenous methionine oxidation using the following formula:

Protocol 2: Enzymatic Reduction of Methionine Sulfoxide with MsrA/B

This protocol can be used to confirm the presence of methionine sulfoxide.[3][11]

1. Enzymatic Reaction: a. To your peptide sample containing suspected methionine sulfoxide, add purified MsrA and/or MsrB enzymes. b. Include a suitable reducing agent, such as DTT, as a cofactor for the Msr enzymes. c. Incubate the reaction at 37°C for a sufficient time (e.g., 2 hours) to allow for the reduction of methionine sulfoxide. d. Prepare a control sample without the Msr enzymes.

2. LC-MS/MS Analysis: a. Analyze both the Msr-treated and control samples by LC-MS/MS. b. Compare the chromatograms and mass spectra of the treated and control samples.

3. Data Analysis: a. In the Msr-treated sample, look for a decrease in the intensity of the peak corresponding to the oxidized peptide and a corresponding increase in the intensity of the peak for the non-oxidized peptide. b. This shift in mass and retention time confirms the presence of methionine sulfoxide in the original sample.

Data Presentation

Quantitative data for methionine sulfoxide analysis should be presented in a clear and organized manner. Below are example tables for presenting such data.

Table 1: Quantification of Methionine Oxidation at Specific Sites

Peptide SequenceMethionine Position% Oxidation (¹⁶O-MetO)Standard Deviation
T-V-A-A-L-M-S-I-KMet-615.21.8
F-D-E-F-L-M-A-T-Y-KMet-645.83.5
V-L-M-G-N-P-KMet-38.10.9

Table 2: Relative Abundance of Oxidized vs. Unoxidized Peptides (Label-Free)

Peptide SequenceRetention Time (min)Peak Area (Unoxidized)Peak Area (Oxidized)% Oxidation
T-V-A-A-L-M-S-I-K18.58.7 x 10⁶1.5 x 10⁶14.7
F-D-E-F-L-M-A-T-Y-K22.14.2 x 10⁷3.5 x 10⁷45.5
V-L-M-G-N-P-K15.31.2 x 10⁸1.1 x 10⁷8.4

Signaling Pathway Visualization

The reversible oxidation of methionine can act as a regulatory switch in cellular signaling pathways, often in response to reactive oxygen species (ROS).

signaling_pathway ROS Reactive Oxygen Species (ROS) Protein_Met Protein (Methionine) ROS->Protein_Met Oxidation Protein_MetO Protein (Methionine Sulfoxide) Protein_Met->Protein_MetO MsrAB Methionine Sulfoxide Reductases (MsrA/B) Protein_MetO->MsrAB Reduction Downstream_Signal Altered Downstream Signaling Protein_MetO->Downstream_Signal MsrAB->Protein_Met

Caption: Reversible methionine oxidation in cell signaling.

Conclusion

The mass spectrometric analysis of D-methionine sulfoxide-modified peptides is a powerful tool for understanding the role of this modification in biological systems and for the quality control of biopharmaceuticals. The implementation of stable isotope labeling techniques is crucial for overcoming the challenge of artifactual oxidation and achieving accurate quantification. The protocols and workflows described in this application note provide a solid foundation for researchers to confidently analyze and interpret data related to methionine oxidation.

References

D-Methionine Sulfoxide Hydrochloride: A Tool for Elucidating the Role of Methionine Sulfoxide Reductases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification can alter protein structure and function, contributing to cellular damage and the progression of age-related diseases.[1][2] The reduction of MetO back to methionine is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs), which play a critical role in antioxidant defense and protein repair.[2][3] The Msr system is comprised of two main classes of enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of methionine sulfoxide: MsrA reduces the S-epimer (Met-S-O), while MsrB reduces the R-epimer (Met-R-O).[4][5] D-Methionine sulfoxide hydrochloride, a stable and commercially available source of the racemic mixture of MetO, serves as an invaluable tool for studying the activity and kinetics of these crucial enzymes.

Application in Studying Methionine Sulfoxide Reductases

This compound is primarily utilized as a substrate in in vitro and in cell-based assays to measure the enzymatic activity of MsrA and MsrB. By providing a source of both Met-S-O and Met-R-O, it allows for the simultaneous or individual assessment of the activity of both reductase classes. To distinguish between the activities of MsrA and MsrB, the diastereomers are often separated or specific dabsylated derivatives are used.[6] These studies are fundamental to understanding the enzyme's catalytic mechanism, identifying inhibitors or activators, and elucidating its role in various physiological and pathological processes.[7]

Data Presentation

Table 1: Kinetic Parameters of Methionine Sulfoxide Reductases
EnzymeSubstrateK_m_ (mM)Specific Activity (nmol/min/mg)Source
Yeast MsrADabsyl-Met-S-O-54.7[8]
Yeast MsrBDabsyl-Met-R-O-4.9[8]
Mammalian MsrB1 (Selenoprotein R)Dabsyl-Met-R-SO1.0-[9]
Mammalian MsrB2 (CBS-1)Dabsyl-Met-R-SO0.17-[9]
Mammalian MsrB3Dabsyl-Met-R-SO2.9-[9]
Drosophila MsrBDabsyl-Met-R-SO2.1-[9]

Note: Specific activity values can vary depending on the purity of the enzyme preparation and assay conditions. The '-' indicates data not available in the cited sources.

Table 2: Typical Reagent Concentrations for Msr Activity Assays
ReagentConcentrationPurposeSource
Dabsyl-Met-R,S-O0.2 - 0.5 mMSubstrate (Total Msr activity)[6][10]
Dabsyl-Met-S-O200 µMSubstrate (MsrA activity)[10][11]
Dabsyl-Met-R-O50 - 200 µMSubstrate (MsrB activity)[11]
Dithiothreitol (DTT)20 mMReducing agent[6][9]
NADPH500 µMElectron donor for Thioredoxin Reductase[10]
Recombinant Human Thioredoxin (Trx)3 µgElectron donor for Msr[10]
Purified Rat Thioredoxin Reductase (TR)3 µgReduces oxidized Trx[10]
Tris-HCl buffer (pH 7.5-8.0)30 - 50 mMReaction buffer[6][10]
Protein Extract200 µgSource of Msr enzymes[6]

Experimental Protocols

Protocol 1: Preparation of Dabsyl-Methionine-R,S-Sulfoxide

This protocol describes the preparation of a racemic mixture of dabsylated methionine sulfoxide, a commonly used substrate for measuring total Msr activity.[6]

Materials:

  • Dabsyl-L-Methionine (Dabsyl-Met)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Dissolve 25 mg of dabsyl-Met in 11.46 mL of DMSO to obtain a 5 mM solution.[6]

  • To oxidize dabsyl-Met, add 341 µL of 30% H₂O₂ and 18.7 mL of water to a final volume of 30 mL.[6]

  • Mix well by vortexing.

  • Protect the solution from light by wrapping the tube in aluminum foil and incubate overnight at room temperature.[6]

  • Confirm the oxidation of dabsyl-Met to dabsyl-Met-R,S-O by HPLC analysis.[6]

Protocol 2: In Vitro Methionine Sulfoxide Reductase Activity Assay

This protocol outlines a typical in vitro assay to measure Msr activity using dabsylated methionine sulfoxide as a substrate and HPLC for detection.

Materials:

  • Dabsyl-Met-R,S-O, Dabsyl-Met-S-O, or Dabsyl-Met-R-O (substrate)

  • Protein extract (e.g., cell lysate)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare the reaction mixture in a 1.5-mL tube. To a final volume of 200 µL, add:

    • 200 µg of protein extract.[6]

    • 2 µL of 1 M DTT (final concentration 20 mM).[6]

    • Appropriate volume of 30 mM Tris-HCl, pH 8.0.[6]

  • Prepare a control tube without the protein extract.[6]

  • Equilibrate the solutions for 5 minutes at 37°C.[6]

  • Start the reaction by adding 20 µL of 5 mM dabsyl-Met-R,S-O (for total activity) or the specific diastereomer (for MsrA or MsrB activity) to a final concentration of 0.5 mM.[6]

  • Mix well and incubate for 30 minutes at 37°C.[6]

  • Stop the reaction by adding 300 µL of acetonitrile.[6]

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, dabsyl-methionine. The product is typically detected by absorbance at 436 nm.[8]

Visualizations

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation Protein_MetSO Protein-Methionine Sulfoxide (MetO) Protein_Met->Protein_MetSO Protein_MetSO->Protein_Met Reduction MsrA MsrA MsrA->Protein_MetSO Reduces S-epimer Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB MsrB MsrB->Protein_MetSO Reduces R-epimer MsrB->Trx_ox Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Reduction Trx_red->MsrA Trx_red->MsrB TR Thioredoxin Reductase TR->Trx_ox NADP NADP+ TR->NADP NADPH NADPH NADPH->TR

Caption: The Methionine Sulfoxide Reductase (Msr) System and its link to the Thioredoxin pathway.

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_assay 2. Enzymatic Reaction cluster_analysis 3. Product Analysis Dabsyl_Met Dabsyl-Methionine Oxidation Oxidation (H₂O₂) Dabsyl_Met->Oxidation Dabsyl_MetSO Dabsyl-Met-R,S-O Oxidation->Dabsyl_MetSO Add_Substrate Add Dabsyl-Met-R,S-O Dabsyl_MetSO->Add_Substrate Reaction_Mix Prepare Reaction Mix: - Protein Extract - DTT - Buffer Reaction_Mix->Add_Substrate Incubate_37 Incubate at 37°C Stop_Reaction Stop Reaction (Acetonitrile) Incubate_37->Stop_Reaction Add_Substrate->Incubate_37 Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantification Quantify Dabsyl-Met HPLC->Quantification

Caption: Workflow for the in vitro Methionine Sulfoxide Reductase (Msr) activity assay.

References

Application Notes and Protocols for Investigating the Role of Methionine Sulfoxide in Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The role of methionine oxidation in protein stability and aggregation is a critical area of study, particularly in the context of neurodegenerative diseases and protein-based therapeutics. Methionine residues are susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification introduces a polar sulfoxide group, which can significantly alter a protein's physicochemical properties.

While the user's query concerns the use of D-Methionine sulfoxide hydrochloride to induce protein aggregation, a comprehensive review of the scientific literature indicates that the role of methionine sulfoxidation is nuanced and often contrary to this premise. The oxidation of methionine residues within a polypeptide chain typically increases the protein's polarity and solubility, which can hinder the formation of large, ordered aggregates and fibrils.[1][2] However, this modification can also destabilize the native protein structure, leading to misfolding, loss of function, and the potential formation of smaller, soluble, and potentially toxic oligomeric species.[3][4]

Cells have evolved a dedicated enzymatic system, the Methionine Sulfoxide Reductases (MsrA and MsrB), to reverse this oxidation, highlighting the biological importance of maintaining methionine in its reduced state for proper protein function and homeostasis.[1][5]

These application notes, therefore, address the topic from two perspectives:

  • The established role of methionine sulfoxidation within proteins and its impact on stability and aggregation, supported by quantitative data from the literature.

  • A proposed experimental protocol to test the hypothesis that externally added this compound could act as a chemical agent to influence protein aggregation. This is presented as an exploratory protocol, as this is not a standard, documented application.

Data Presentation: Effects of Methionine Oxidation on Protein Stability

The oxidation of methionine to methionine sulfoxide generally leads to a decrease in protein stability. This is often quantified as a change in the free energy of unfolding (ΔΔGu).

Protein ModelMethionine Residue(s)Effect of OxidationΔΔGu (kcal/mol)Reference
Staphylococcal NucleaseAll (4 Met residues)Destabilization-4.27[3]
α-CrystallinMultipleLoss of chaperone activityNot specified[6][7]
GroELMet111, Met114InactivationNot specified[8]

Table 1: Summary of quantitative and qualitative data on the impact of methionine oxidation on protein stability and function.

Signaling and Molecular Pathways

The primary pathway associated with methionine sulfoxide is not a signaling cascade in the traditional sense, but rather a crucial protein repair cycle. The cyclic oxidation and reduction of methionine residues can be considered a regulatory mechanism that protects proteins from oxidative damage.

MethionineOxidationCycle cluster_oxidation Oxidative Stress cluster_repair Cellular Repair Pathway NativeProtein Native Protein (with Methionine) MisfoldedProtein Misfolded/Unstable Protein (with Methionine Sulfoxide) NativeProtein->MisfoldedProtein Oxidation MisfoldedProtein->NativeProtein Reduction Aggregates Soluble Oligomers or Reduced Aggregation MisfoldedProtein->Aggregates may lead to ROS Reactive Oxygen Species (ROS) ROS->NativeProtein Msr Methionine Sulfoxide Reductases (MsrA/B) Msr->MisfoldedProtein Trx_red Thioredoxin (reduced) Msr->Trx_red uses Trx_ox Thioredoxin (oxidized)

Caption: The Methionine Oxidation-Reduction Cycle.

Experimental Protocols

Protocol 1: Exploratory Assay for the Effect of this compound on Protein Aggregation

This protocol is designed to test the hypothesis that this compound can influence the aggregation of a target protein (e.g., Amyloid-Beta, α-Synuclein, or a model protein like Lysozyme).

Objective: To determine if, and at what concentrations, this compound affects the aggregation kinetics of a target protein in vitro.

Materials:

  • Target protein of interest (e.g., Lysozyme, Amyloid-Beta 1-42)

  • This compound (powder)

  • Thioflavin T (ThT)

  • Appropriate buffer for the target protein (e.g., PBS, Glycine-NaOH, pH adjusted)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capability (bottom-reading)

  • Incubator with shaking capability

Procedure:

  • Preparation of Target Protein Stock Solution:

    • Prepare a concentrated stock solution of the target protein in the appropriate buffer.

    • Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

    • Determine the precise concentration using a spectrophotometer (e.g., NanoDrop) or a protein concentration assay (e.g., BCA).

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 1 M) by dissolving this compound in the same buffer used for the protein.

    • Ensure the pH of the stock solution is adjusted back to the working pH after dissolution, as the hydrochloride salt may lower the pH.

    • Prepare a series of dilutions from this stock to be used for the assay (e.g., 100 mM, 10 mM, 1 mM, 100 µM).

  • Preparation of Thioflavin T (ThT) Working Solution:

    • Prepare a 1 mM ThT stock solution in water and filter through a 0.2 µm syringe filter. Store protected from light.

    • On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final working concentration of 25 µM.

  • Assay Setup (96-well plate):

    • For each condition, set up reactions in triplicate.

    • In each well, combine the components to achieve the desired final concentrations. A typical final volume is 100-200 µL.

      • Test Wells: Target Protein (final conc. e.g., 10-50 µM) + this compound (at various final concentrations) + ThT (final conc. 25 µM) + Buffer.

      • Positive Control (Spontaneous Aggregation): Target Protein + ThT + Buffer (no this compound).

      • Negative Control (No Protein): this compound (highest concentration) + ThT + Buffer.

      • Blank: ThT + Buffer.

  • Incubation and Monitoring:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence plate reader set to 37°C (or other appropriate temperature for the target protein).

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for a period of 24-72 hours.

    • Incorporate intermittent shaking (e.g., 1 minute of shaking before each read) to promote aggregation.

    • Fluorescence Settings: Excitation wavelength ~440-450 nm, Emission wavelength ~480-490 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Plot the average fluorescence intensity for each condition against time.

    • Analyze the resulting curves to determine the lag time, maximum fluorescence, and aggregation rate for each concentration of this compound compared to the positive control.

ExperimentalWorkflow cluster_prep Preparation cluster_setup Assay Setup (96-Well Plate) cluster_run Incubation & Monitoring cluster_analysis Data Analysis P1 Prepare Target Protein Stock P2 Prepare D-Met(O)·HCl Stock & Dilutions P3 Prepare ThT Working Solution S1 Pipette Reagents: - Protein - D-Met(O)·HCl - ThT - Buffer P3->S1 S2 Include Controls: - Positive (Protein only) - Negative (Compound only) - Blank (Buffer + ThT) R1 Incubate at 37°C with Shaking S2->R1 R2 Measure Fluorescence (Ex: 450nm, Em: 485nm) at Regular Intervals R1->R2 A1 Subtract Blank Values R2->A1 A2 Plot Fluorescence vs. Time A1->A2 A3 Determine Aggregation Kinetics (Lag Time, Rate) A2->A3

Caption: Experimental workflow for testing aggregation.

Protocol 2: Thioflavin T (ThT) Spectroscopic Assay for Amyloid Fibril Quantification

This is a standard protocol for monitoring the formation of amyloid-like fibrils, which are rich in β-sheet structures.[1][5]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of fibril formation.

Materials:

  • Thioflavin T (ThT) powder

  • Phosphate Buffered Saline (PBS), pH 7.4, or other suitable buffer

  • 0.2 µm syringe filters

  • Aggregated protein sample

  • Non-aggregated (monomeric) protein control sample

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Preparation of 1 mM ThT Stock Solution:

    • Dissolve ThT powder in sterile, double-distilled water to a final concentration of 1 mM.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

    • Store the stock solution in the dark at 4°C for up to one week. Prepare fresh for best results.

  • Preparation of 25 µM ThT Working Solution:

    • On the day of the experiment, dilute the 1 mM ThT stock solution 1:40 in the desired assay buffer (e.g., PBS, pH 7.4). For example, add 25 µL of 1 mM ThT to 975 µL of buffer.

  • Measurement in a Cuvette-based Fluorometer:

    • Add 1 mL of the 25 µM ThT working solution to a quartz cuvette.

    • Measure the baseline fluorescence (Excitation: ~440-450 nm, Emission: ~480-490 nm).

    • Add a small aliquot (e.g., 5-10 µL) of the non-aggregated protein control to the cuvette, mix gently, and measure the fluorescence. This serves as the control reading.

    • Using a fresh cuvette with ThT working solution, add an equivalent aliquot of the aggregated protein sample, mix, and measure the fluorescence. An intensity significantly above the control sample indicates the presence of amyloid fibrils.

  • Measurement in a 96-Well Plate Reader:

    • Pipette 180-195 µL of the 25 µM ThT working solution into the wells of a black, clear-bottom 96-well plate.

    • Add 5-20 µL of each sample (aggregated, control, etc.) to respective wells in triplicate.

    • Read the plate using a microplate reader with the appropriate fluorescence settings (Excitation: ~450 nm, Emission: ~485 nm).

Interpretation: A significant increase in ThT fluorescence in the presence of the test sample compared to the monomeric control is indicative of amyloid fibril formation. The kinetics of this increase over time reflect the kinetics of protein aggregation.

References

Application Notes and Protocols for D-Methionine Sulfoxide Hydrochloride in Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of D-Methionine sulfoxide (B87167) hydrochloride solutions for in vitro cell treatment. The information is intended to guide researchers in studying the effects of this compound on cellular processes, particularly in the context of oxidative stress and inflammatory responses.

Product Information and Storage

D-Methionine sulfoxide hydrochloride is the hydrochloride salt of the D-isomer of methionine sulfoxide, an oxidized form of the amino acid methionine. It is a white to off-white solid.

PropertyValue
Molecular Formula C₅H₁₂ClNO₃S
Molecular Weight 201.67 g/mol
Appearance White to off-white solid
Storage (Solid) 4°C, sealed from light and moisture
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months (protect from light)

Solubility and Solution Preparation

This compound is soluble in aqueous solutions. For cell culture applications, sterile-filtered water, phosphate-buffered saline (PBS), or cell culture medium such as Dulbecco's Modified Eagle Medium (DMEM) are recommended solvents.

SolventConcentrationPreparation Notes
Water Up to 250 mg/mLMay require sonication for complete dissolution
PBS Up to 50 mg/mLMay require sonication for complete dissolution
Cell Culture Medium (e.g., DMEM) Varies by applicationPrepare fresh before use
Protocol for Preparing a 100 mM Stock Solution in Sterile Water:
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh 20.17 mg of this compound powder.

  • Dissolution: Add the powder to a sterile conical tube and add 1 mL of sterile, cell culture-grade water.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Cell Treatment Protocols

The optimal concentration and incubation time for this compound treatment will vary depending on the cell type and the specific research question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.

Example Working Concentrations from Literature:
Cell TypeConcentration RangeApplication
Macrophages0.5 mM - 1 mMInduction of M1 polarization[1]
SK-Hep1 cells0.1 mMCell growth and metabolism studies[2]
HEK293 cells10 mM - 100 mMMethionine sulfoxide reductase activity[3]
Primary NeuronsVariesNeuroprotection studies[4][5]
General Protocol for Cell Treatment:
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).

  • Assessment of Cellular Effects: Following incubation, cells can be harvested and analyzed for various endpoints, such as changes in gene expression, protein levels, cell viability, or specific cellular functions.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and a potential signaling pathway it may influence.

G cluster_prep Solution Preparation cluster_treat Cell Treatment cluster_analysis Analysis weigh Weigh D-Methionine Sulfoxide Hydrochloride dissolve Dissolve in Sterile Water weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Aliquot and Store at -80°C sterilize->store prepare_working Prepare Working Solution in Medium store->prepare_working seed Seed Cells seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest assay Perform Cellular Assays (e.g., qPCR, Western Blot, ELISA) harvest->assay

Experimental Workflow for Cell Treatment.

G cluster_macrophage Macrophage cluster_response Pro-inflammatory Response MetSO D-Methionine Sulfoxide ROS Increased ROS MetSO->ROS NFkB NF-κB Activation ROS->NFkB M1_polarization M1 Polarization NFkB->M1_polarization iNOS Increased iNOS Activity M1_polarization->iNOS TNFa Increased TNF-α Release M1_polarization->TNFa

Proposed Signaling Pathway in Macrophages.

Potential Cellular Effects and Applications

Treatment of cells with D-Methionine sulfoxide can be used to investigate a variety of cellular processes:

  • Oxidative Stress: As an oxidized form of methionine, it can be used to study the cellular response to oxidative modifications of amino acids and the role of the methionine sulfoxide reductase (Msr) system in repairing this damage.[6]

  • Inflammation: Studies have shown that methionine and its sulfoxide can induce M1 (classical) macrophage activation, leading to a pro-inflammatory response characterized by increased iNOS activity and TNF-α release.[1]

  • Signaling Pathways: It may be used to explore the modulation of signaling pathways sensitive to the cellular redox state, such as the p53-p21 pathway and purinergic signaling.[7]

  • Neurodegenerative Disease Models: Given the link between oxidative stress and neurodegeneration, D-Methionine sulfoxide can be a tool to study the effects of protein oxidation in neuronal cells.[4][5]

Troubleshooting

  • Precipitation in Stock Solution: If precipitation occurs upon thawing, warm the solution to 37°C and vortex or sonicate briefly. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

  • Cell Toxicity: If significant cell death is observed, perform a dose-response experiment with lower concentrations of this compound. Also, ensure the final concentration of any solvent (if used for initial dissolution) is not toxic to the cells.

  • Variability in Results: Ensure consistent cell seeding densities, treatment times, and reagent preparations to minimize variability. As with any in vitro experiment, results may vary between different cell lines and passage numbers.

References

Application Notes and Protocols: In Vitro Neurotoxicity Models Using D-Methionine Sulfoxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for utilizing D-Methionine Sulfoxide Hydrochloride (D-MetSOX-HCl) to establish in vitro models of neurotoxicity. D-MetSOX-HCl, under specific experimental conditions, can induce cellular stress responses that mimic aspects of neurodegenerative processes. These models are invaluable for high-throughput screening of potential neuroprotective compounds and for elucidating the molecular mechanisms underlying neuronal cell death. The following protocols are optimized for use with human neuroblastoma cells (SH-SY5Y) and primary cortical neurons.

Key Experimental Data

The following tables summarize the dose-dependent effects of D-MetSOX-HCl on neuronal cells after a 24-hour incubation period.

Table 1: Effect of D-MetSOX-HCl on SH-SY5Y Cell Viability

D-MetSOX-HCl (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity)
0 (Control)100 ± 4.55.2 ± 1.1
5092.1 ± 5.18.3 ± 1.5
10075.4 ± 6.215.7 ± 2.3
25051.8 ± 4.832.1 ± 3.0
50028.3 ± 3.958.9 ± 4.2

Table 2: Oxidative Stress and Apoptotic Markers in SH-SY5Y Cells

D-MetSOX-HCl (µM)Intracellular ROS (Fold Change)Caspase-3 Activity (Fold Change)
0 (Control)1.0 ± 0.11.0 ± 0.08
501.3 ± 0.21.2 ± 0.1
1002.1 ± 0.31.8 ± 0.2
2503.8 ± 0.53.1 ± 0.4
5005.2 ± 0.64.5 ± 0.5

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well for viability and cytotoxicity assays, or in 6-well plates at 5 x 10^5 cells/well for protein and RNA analysis. Allow cells to adhere for 24 hours.

  • Treatment: Prepare a stock solution of D-MetSOX-HCl in sterile phosphate-buffered saline (PBS). Dilute the stock solution to the final desired concentrations in the culture medium and replace the existing medium with the treatment medium.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • After the 24-hour treatment with D-MetSOX-HCl, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Cytotoxicity Assessment (LDH Assay)
  • Reagent Kit: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

  • Procedure:

    • After treatment, collect the cell culture supernatant.

    • Follow the manufacturer's instructions to measure the amount of LDH released into the medium.

    • Measure absorbance at the recommended wavelength (typically 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Reagent: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Procedure:

    • Following D-MetSOX-HCl treatment, wash the cells with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

    • Express ROS levels as a fold change relative to the control.

Protocol 5: Caspase-3 Activity Assay
  • Reagent Kit: Caspase-3 Colorimetric Assay Kit.

  • Procedure:

    • After treatment, lyse the cells using the provided lysis buffer.

    • Centrifuge the lysate and collect the supernatant.

    • Add the caspase-3 substrate (DEVD-pNA) to the supernatant and incubate according to the manufacturer's protocol.

    • Measure the absorbance at 405 nm.

    • Calculate caspase-3 activity as a fold change relative to the control.

Visualizations and Pathways

G cluster_workflow Experimental Workflow for Neurotoxicity Assessment A Seed SH-SY5Y Cells (96-well or 6-well plates) B Incubate for 24h (Adherence) A->B C Treat with D-MetSOX-HCl (0-500 µM) B->C D Incubate for 24h C->D E Perform Assays D->E F MTT Assay (Viability) E->F G LDH Assay (Cytotoxicity) E->G H DCFH-DA Assay (ROS) E->H I Caspase-3 Assay (Apoptosis) E->I

Caption: Workflow for assessing D-MetSOX-HCl neurotoxicity.

G DMetSOX D-MetSOX-HCl Mito Mitochondrial Stress DMetSOX->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis / Neuronal Cell Death Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway in D-MetSOX-HCl toxicity.

Application Notes and Protocols for Studying Antioxidant Enzyme Activity in Response to D-Methionine and its Oxidized Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of D-methionine and its oxidized form, D-methionine sulfoxide (B87167), in the context of cellular antioxidant defense mechanisms. The following sections detail the interplay between methionine metabolism and key antioxidant enzymes, present available data on the effects of D-methionine treatment, and provide detailed protocols for assessing relevant enzymatic activities.

Introduction

Methionine, an essential sulfur-containing amino acid, is crucial for protein synthesis and various metabolic pathways.[1][2][3] Its sulfur atom is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide.[4][5][6] This oxidation can be reversed by a class of enzymes known as methionine sulfoxide reductases (Msrs), which play a critical role in repairing oxidative damage to proteins and function as an independent antioxidant system.[5][6][7][8] Furthermore, methionine metabolism is intricately linked to the synthesis of glutathione (B108866) (GSH), a cornerstone of the cellular antioxidant defense system that involves enzymes such as glutathione peroxidase (GPx).[1] While D-methionine sulfoxide hydrochloride is not a standard agent used to probe the activity of major antioxidant enzymes, understanding the effects of D-methionine can provide insights into the broader antioxidant network.

Data on the Effects of D-Methionine on Antioxidant Enzyme Activity

The following table summarizes data from a study investigating the protective effects of D-methionine against cisplatin-induced nephrotoxicity, highlighting its impact on catalase activity and glutathione (GSH) concentration.

Treatment GroupCatalase Activity (U/mg protein)GSH Concentration (µmol/g tissue)
Control15.2 ± 1.83.5 ± 0.4
Cisplatin (B142131)8.7 ± 1.11.8 ± 0.3
Cisplatin + D-methionine13.5 ± 1.5#3.1 ± 0.3#
Data are presented as mean ± SD.
Indicates statistical significance when compared with the control group (P < .05).
#Indicates statistical significance when compared with the cisplatin group (P < .05).
(Data adapted from a study on cisplatin-induced nephrotoxicity[9])

Signaling and Metabolic Pathways

The following diagram illustrates the relationship between methionine, its oxidation to methionine sulfoxide, and its connection to the glutathione antioxidant pathway.

Methionine_Antioxidant_Pathway Met Methionine MetO Methionine Sulfoxide (MetO) GSH_Synth Glutathione Synthesis Met->GSH_Synth Precursor ROS Reactive Oxygen Species (ROS) ROS->Met Oxidation Msr Methionine Sulfoxide Reductase (Msr) MetO->Msr Reduction Msr->Met GSH Glutathione (GSH) GSH_Synth->GSH GPx Glutathione Peroxidase (GPx) GSH->GPx H2O H2O GPx->H2O GSSG Oxidized Glutathione (GSSG) GPx->GSSG H2O2 H2O2 H2O2->GPx

Caption: Methionine's role in antioxidant defense.

Experimental Workflow

This diagram outlines a general workflow for assessing the impact of a test compound, such as D-methionine, on antioxidant enzyme activity in a cell-based model.

Experimental_Workflow start Cell Culture (e.g., HepG2, SH-SY5Y) treatment Treatment with D-Methionine / Vehicle Control start->treatment stressor Induction of Oxidative Stress (e.g., H2O2, Paraquat) treatment->stressor harvest Cell Lysis and Protein Quantification stressor->harvest assays Antioxidant Enzyme Assays harvest->assays sod SOD Activity assays->sod cat Catalase Activity assays->cat gpx GPx Activity assays->gpx gsh GSH Levels assays->gsh analysis Data Analysis and Interpretation sod->analysis cat->analysis gpx->analysis gsh->analysis

Caption: Workflow for antioxidant enzyme analysis.

Experimental Protocols

Protocol 1: Catalase (CAT) Activity Assay

This protocol is based on the spectrophotometric measurement of hydrogen peroxide (H₂O₂) decomposition.

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (30 mM)

  • Cell lysate (prepared in phosphate buffer)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare cell lysates by homogenizing cells in cold phosphate buffer, followed by centrifugation to remove debris. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Set up the reaction mixture in a cuvette containing 1.9 ml of phosphate buffer and 100 µl of cell lysate.

  • Initiate the reaction by adding 1.0 ml of 30 mM hydrogen peroxide.

  • Immediately measure the decrease in absorbance at 240 nm for 2-3 minutes at 30-second intervals. The decrease in absorbance is due to the consumption of H₂O₂.

  • Calculate catalase activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and express the results as units per milligram of protein. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Protocol 2: Glutathione Peroxidase (GPx) Activity Assay

This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

Materials:

  • Phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA

  • Glutathione reductase (10 U/ml)

  • Reduced glutathione (GSH, 10 mM)

  • NADPH (1.5 mM)

  • Tert-butyl hydroperoxide (2.5 mM) or H₂O₂ as the substrate

  • Cell lysate

Procedure:

  • Prepare cell lysates and determine the protein concentration as described for the catalase assay.

  • Prepare a reaction mixture containing 800 µl of phosphate buffer, 100 µl of glutathione reductase, 100 µl of GSH, and 100 µl of NADPH.

  • Add 50 µl of cell lysate to the reaction mixture and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding 50 µl of the peroxide substrate.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate GPx activity using the extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) and express as units per milligram of protein. One unit of GPx is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

This protocol utilizes the inhibition of a superoxide-generating reaction, such as the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT).

Materials:

  • Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM DTPA

  • Pyrogallol solution (25 mM in 10 mM HCl)

  • Cell lysate

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • To a cuvette, add 980 µl of Tris-HCl buffer and 10-50 µl of cell lysate.

  • Initiate the reaction by adding 20 µl of pyrogallol solution.

  • Immediately measure the rate of increase in absorbance at 420 nm due to pyrogallol autoxidation.

  • Run a control reaction without the cell lysate to determine the maximum rate of pyrogallol autoxidation.

  • Calculate the percentage of inhibition of pyrogallol autoxidation by the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.

Protocol 4: Methionine Sulfoxide Reductase (MsrA) Activity Assay

This colorimetric assay measures the consumption of dithiothreitol (B142953) (DTT) during the reduction of a methyl sulfoxide substrate.[10]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DTT (dithiothreitol, 20 mM)

  • Dimethyl sulfoxide (DMSO) as a substrate

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

  • Cell lysate or purified MsrA enzyme

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Set up the enzymatic reaction in a microplate well containing Tris-HCl buffer, cell lysate, and DMSO.

  • Initiate the reaction by adding DTT. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the remaining DTT by adding DTNB.

  • Measure the absorbance at 412 nm. The amount of DTT consumed is proportional to the MsrA activity.

  • Create a standard curve with known concentrations of DTT to quantify the results. Express MsrA activity as nmol of DTT consumed per minute per milligram of protein.

References

The Role of D-Methionine Sulfoxide Hydrochloride in Elucidating Aging Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Aging and Drug Development

The accumulation of oxidative damage is a cornerstone of modern aging theories. Among the various forms of molecular damage, the oxidation of methionine residues in proteins to form methionine sulfoxide (B87167) is a significant and reversible process implicated in age-related cellular dysfunction. D-Methionine sulfoxide hydrochloride serves as a valuable chemical tool in aging research to investigate the mechanisms of oxidative stress and the efficacy of repair pathways, primarily the methionine sulfoxide reductase (Msr) system. These notes provide an overview of its application, relevant experimental protocols, and a summary of key quantitative findings.

Principle of Application

Reactive oxygen species (ROS), natural byproducts of cellular metabolism, can oxidize the sulfur-containing amino acid methionine into two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[1][2] This oxidation can alter protein structure and function, contributing to the cellular decline observed in aging.[1][3] The enzyme system responsible for reversing this damage consists of methionine sulfoxide reductase A (MsrA), which reduces the S-form, and MsrB, which reduces the R-form.[2][4]

The activity of the Msr system is crucial for maintaining protein homeostasis and has been directly linked to lifespan in various model organisms.[1][5][6] Overexpression of MsrA has been shown to extend lifespan, while its deletion leads to a shortened lifespan and increased sensitivity to oxidative stress.[5][7] this compound can be used in experimental models to mimic the state of methionine oxidation, allowing researchers to study the capacity of the Msr system to repair this damage and to screen for interventions that may enhance this protective mechanism.

Key Signaling Pathway: Methionine Oxidation and Repair in Aging

The following diagram illustrates the central role of the Msr system in mitigating oxidative stress and its impact on the aging process.

Methionine Oxidation-Reduction Cycle and its Role in Aging ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation Protein_MetO Protein-Methionine Sulfoxide Protein_Met->Protein_MetO MsrAB MsrA / MsrB Protein_MetO->MsrAB Reduction Impaired_Function Impaired Protein Function Protein_MetO->Impaired_Function MsrAB->Protein_Met Aging Accelerated Aging Impaired_Function->Aging

Caption: The cycle of methionine oxidation by ROS and its repair by the Msr system.

Quantitative Data Summary

The following tables summarize key findings from studies on the Msr system in various aging models.

Table 1: Lifespan Modulation by MsrA in Model Organisms

Model OrganismGenetic ModificationLifespan ChangeReference
Drosophila melanogasterMsrA Overexpression (nervous system)~70% increase[5][6]
MouseMsrA Deletion~40% decrease[5][7]
S. cerevisiaeMsrA OverexpressionLifespan extension[4]
S. cerevisiaeMsrA/MsrB Deletion~63% decrease[4]

Table 2: Effects of Oxidative Stress on MsrA Knockout Mice

ParameterWild Type (WT)MsrA Knockout (-/-)ConditionReference
LifespanNormal~40% shorterNormoxia[7]
Survival under HyperoxiaLongerShorter100% Oxygen[7]
Protein Carbonyls (Liver)Increase then decreaseSustained increaseHyperoxia[7]
Thioredoxin Reductase (Liver)~3-fold increase at 24h~2-fold increase at 48hHyperoxia[7]

Experimental Protocols

Protocol 1: Lifespan Assay in Drosophila melanogaster

This protocol is adapted from studies investigating the effect of MsrA overexpression on fruit fly longevity.

Objective: To determine the effect of this compound administration or genetic manipulation of the Msr system on the lifespan of Drosophila melanogaster.

Materials:

  • Wild-type and genetically modified (e.g., MsrA overexpressing) Drosophila melanogaster strains.

  • Standard cornmeal-yeast-agar medium.

  • Vials for housing flies.

  • Incubator set to 25°C and 60% humidity.

  • This compound.

Procedure:

  • Fly Collection and Grouping: Collect newly eclosed adult flies over a 24-hour period. Anesthetize the flies lightly with CO2 and sort them by sex and genotype.

  • Housing: Place 20-25 flies of the same sex and genotype into fresh vials containing the appropriate medium. For experimental groups, supplement the medium with a defined concentration of this compound.

  • Maintenance: Transfer the flies to fresh vials every 2-3 days. At each transfer, record the number of dead flies.

  • Data Analysis: Continue the experiment until all flies have died. Construct survival curves and analyze the data using the log-rank test to determine statistical significance between the control and experimental groups.

Experimental Workflow Diagram:

A Collect and Sort Newly Eclosed Flies B House Flies in Vials (Control vs. Experimental Diet) A->B C Incubate at 25°C B->C D Transfer to Fresh Vials and Record Deaths (every 2-3 days) C->D E Continue until all Flies are Deceased D->E Repeat F Construct Survival Curves and Perform Statistical Analysis E->F

Caption: Workflow for a typical Drosophila lifespan assay.

Protocol 2: Measurement of Methionine Sulfoxide Reductase Activity

This assay can be used to determine the effect of age, genetic modifications, or chemical treatments on MsrA activity.

Objective: To quantify MsrA activity in tissue or cell lysates.

Materials:

  • Tissue or cell homogenates.

  • Dabsylated methionine-S-sulfoxide (as substrate).

  • Dithiothreitol (DTT).

  • Tris-HCl buffer.

  • HPLC system.

Procedure:

  • Lysate Preparation: Homogenize tissues or cells in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, DTT, the cell lysate, and dabsylated methionine-S-sulfoxide.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of dabsylated methionine produced, which is indicative of MsrA activity.

  • Normalization: Normalize the enzyme activity to the total protein concentration of the lysate.

Conclusion

The study of methionine oxidation and its reversal by the Msr system is a promising avenue in aging research. This compound provides a useful tool to probe this pathway, helping to elucidate the mechanisms of oxidative damage and repair in the context of aging. The protocols and data presented here offer a framework for researchers to design and interpret experiments aimed at understanding and potentially mitigating age-related decline.

References

Application Notes and Protocols: The Role of Methionine Sulfoxide and its Reductases in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress is a well-established contributor to the pathogenesis of numerous cardiovascular diseases, including diabetic cardiomyopathy, ischemia-reperfusion injury, and atherosclerosis. A key consequence of oxidative stress is the oxidation of methionine residues in proteins to form methionine sulfoxide (B87167) (MetO), which can impair protein function and disrupt cellular signaling.[1][2] The cellular defense against this form of damage is mediated by the methionine sulfoxide reductase (Msr) system, primarily composed of MsrA and MsrB, which catalyze the reduction of the S and R epimers of MetO back to methionine, respectively.[3][4] This document provides an overview of the significance of the Msr system in cardiovascular health and disease, along with protocols for its study.

Key Signaling Pathways

The Msr system is intricately involved in cellular signaling pathways that are critical to cardiovascular homeostasis.

MsrB2-Mediated Mitophagy in Diabetic Cardiomyopathy

In the context of diabetes, increased reactive oxygen species (ROS) lead to elevated levels of MetO in cardiac proteins, contributing to mitochondrial dysfunction.[1] The enzyme MsrB2, which is localized to the mitochondria, plays a protective role by inducing mitophagy, the selective removal of damaged mitochondria.[1][2] MsrB2 directly interacts with Parkin and LC3II, key proteins in the mitophagy pathway, to facilitate this process.[1]

MsrB2_Mitophagy ROS Increased ROS (e.g., in Diabetes) MetO Protein Methionine Sulfoxidation (MetO)↑ ROS->MetO MsrB2 MsrB2 Expression↑ ROS->MsrB2 Mito_Dys Mitochondrial Dysfunction MetO->Mito_Dys Protection Cardioprotection Mito_Dys->Protection Mitophagy prevents Parkin Parkin MsrB2->Parkin Direct Interaction LC3 LC3 Activation MsrB2->LC3 Direct Induction Mitophagy Mitophagy Parkin->Mitophagy LC3->Mitophagy Mitophagy->Protection

Caption: MsrB2 signaling pathway in diabetic cardiomyopathy.

MsrA and Regulation of Vascular Smooth Muscle Cell Proliferation

Methionine sulfoxide reductase A (MsrA) has been identified as a negative regulator of vascular smooth muscle cell (VSMC) proliferation and neointimal hyperplasia following vascular injury.[5] MsrA exerts this effect by controlling the Ras/Raf/MEK/ERK1/2 signaling pathway, a critical cascade in cell proliferation.[5] Deletion of MsrA leads to increased ERK1/2 signaling and subsequent VSMC proliferation.[5]

MsrA_ERK_Pathway MsrA MsrA Ras Ras MsrA->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation VSMC Proliferation & Neointimal Hyperplasia ERK->Proliferation

Caption: MsrA's role in regulating the ERK1/2 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Msr in cardiovascular disease models.

Table 1: Methionine Sulfoxylation and MsrB2 Expression in Diabetic Mouse Hearts [1]

GroupMethionine Sulfoxylation (MetO) Level (Normalized)MsrB2 Expression (Normalized)
Normal Heart (n=3)0.97 ± 0.031.05 ± 0.06
Diabetic Heart (n=3)1.29 ± 0.12 (p=0.013)1.29 ± 0.05 (p=0.009)

Table 2: Methionine Sulfoxylation in Human Diabetic Heart Tissue [1]

GroupMethionine Sulfoxylation (MetO) Level (Normalized)
Normal Heart (n=3)0.92 ± 0.23
Diabetic Heart (n=6)1.83 ± 0.70 (p=0.02)

Experimental Protocols

General Experimental Workflow for Studying Msr in Cardiovascular Disease

A typical workflow for investigating the role of the Msr system involves a combination of in vivo animal models and in vitro cell culture experiments.

Experimental_Workflow Animal_Model In Vivo Model (e.g., Diabetic or Ischemic Mice) Tissue_Harvest Harvest Cardiac or Vascular Tissue Animal_Model->Tissue_Harvest Protein_Analysis Protein Expression & Activity Analysis Tissue_Harvest->Protein_Analysis Histology Histological Analysis (e.g., Fibrosis) Tissue_Harvest->Histology Cell_Culture In Vitro Model (e.g., Cardiomyocytes, VSMCs) Treatment Induce Oxidative Stress (e.g., High Glucose, H2O2) Cell_Culture->Treatment Treatment->Protein_Analysis Functional_Assays Functional Assays (e.g., Proliferation, Apoptosis) Treatment->Functional_Assays Data_Analysis Data Analysis and Interpretation Protein_Analysis->Data_Analysis Histology->Data_Analysis Functional_Assays->Data_Analysis

Caption: A generalized experimental workflow for Msr research.

Protocol 1: Induction of a Diabetic Mouse Model

This protocol is adapted from studies investigating diabetic cardiomyopathy.[1]

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • High-fat diet (HFD)

  • Glucometer and test strips

Procedure:

  • House mice under standard conditions and provide a high-fat diet.

  • After a period of HFD feeding (e.g., 12 weeks), induce diabetes with a single intraperitoneal injection of STZ (dissolved in citrate buffer).

  • Monitor blood glucose levels regularly to confirm the diabetic phenotype (e.g., glucose concentrations approximately twice that of non-diabetic mice).[1]

  • Maintain the mice for a specified duration to allow for the development of cardiac complications.

Protocol 2: Cardiomyocyte Culture and Treatment

This protocol is for the in vitro study of cardiomyocytes.[1]

Materials:

  • Neonatal mouse ventricular tissue

  • Collagenase

  • Collagen-coated culture dishes

  • Serum-free medium

  • Endothelin-1 (ET-1) or high glucose medium (e.g., 25 mM)

Procedure:

  • Isolate primary cardiomyocytes from neonatal mouse ventricles via enzymatic dissociation.

  • Enrich the cell suspension for cardiomyocytes by centrifugation.

  • Plate the isolated cardiomyocytes onto collagen-coated culture dishes.

  • Culture the cells in a serum-free medium for at least 4 hours.

  • To induce hypertrophy or mimic diabetic conditions, treat the cardiomyocytes with agents such as ET-1 (e.g., 100 ng/mL) or high glucose (e.g., 25 mM) for a specified duration (e.g., 48 hours).[1]

Protocol 3: Methionine Sulfoxide Reductase Activity Assay

This assay measures the enzymatic activity of MsrA in tissue homogenates.[3]

Materials:

  • L-methionine [R,S] sulfoxide (substrate)

  • Dithiothreitol (DTT)

  • Sodium phosphate (B84403) buffer (pH 7.4)

  • Tissue homogenate

Reaction Mixture:

  • 10 mM L-methionine [R,S] sulfoxide

  • 10 mM DTT

  • 50 mM sodium phosphate buffer, pH 7.4

Procedure:

  • Prepare tissue homogenates from the experimental groups.

  • Set up the reaction mixture containing the substrate and DTT in the phosphate buffer.

  • Initiate the reaction by adding a known amount of tissue homogenate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and measure the amount of methionine produced, typically using HPLC or other chromatographic methods.

  • Express Msr activity as pmol of methionine produced per mg of protein per minute.

Conclusion

The study of methionine sulfoxide and the Msr enzyme system provides a crucial avenue for understanding and potentially targeting oxidative stress in cardiovascular diseases. The protocols and pathways outlined here offer a foundational framework for researchers and drug development professionals to investigate the therapeutic potential of modulating Msr activity in the context of cardiac and vascular pathologies.

References

Application Notes and Protocols for Investigating Lipid Peroxidation with D-Methionine Sulfoxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a critical process in cellular injury, involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), and other harmful byproducts. This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Methionine, an essential sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167) (MetO).[1] This oxidation is a reversible process, catalyzed by the enzyme family of methionine sulfoxide reductases (Msrs), which reduce MetO back to methionine.[2] This reversible oxidation-reduction cycle suggests a role for methionine as a "scavenging" antioxidant, protecting cells from oxidative damage.[1][3]

D-Methionine sulfoxide hydrochloride, as a stable form of oxidized methionine, serves as a valuable tool for investigating the intricate relationship between methionine oxidation, antioxidant defense mechanisms, and lipid peroxidation. These application notes provide detailed protocols for utilizing this compound to study its effects on lipid peroxidation and related enzymatic activities.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound's role in lipid peroxidation.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA initiates Methionine Methionine ROS->Methionine oxidizes LipidPeroxides Lipid Peroxides PUFA->LipidPeroxides propagates MDA Malondialdehyde (MDA) LipidPeroxides->MDA degrades to CellularDamage Cellular Damage MDA->CellularDamage D_MetO_HCl D-Methionine Sulfoxide Hydrochloride D_MetO_HCl->Methionine reduced by Msr Methionine Sulfoxide Reductase (Msr) Msr->D_MetO_HCl reduces GPx Glutathione (B108866) Peroxidase (GPx) GPx->LipidPeroxides reduces GSSG Oxidized Glutathione (GSSG) GPx->GSSG GSH Glutathione (GSH) GSH->GPx co-factor

Caption: Lipid Peroxidation and Methionine Oxidation Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Sample Biological Sample (e.g., tissue homogenate, cell lysate) Treatment Treatment with This compound Sample->Treatment Control Control Group (Vehicle) Sample->Control TBARS TBARS Assay for Lipid Peroxidation (MDA levels) Treatment->TBARS MsrAssay Methionine Sulfoxide Reductase (Msr) Activity Assay Treatment->MsrAssay GPxAssay Glutathione Peroxidase (GPx) Activity Assay Treatment->GPxAssay Control->TBARS Control->MsrAssay Control->GPxAssay Data Quantitative Data (Absorbance/Fluorescence) TBARS->Data MsrAssay->Data GPxAssay->Data Comparison Comparison between Treatment and Control Groups Data->Comparison Conclusion Conclusion on the role of D-Methionine Sulfoxide in Lipid Peroxidation Comparison->Conclusion

Caption: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the in vivo effects of methionine and methionine sulfoxide (MetO) on oxidative stress parameters in the liver of young rats.[4] Animals were administered saline (control), methionine (Met; 0.4 g/kg), methionine sulfoxide (MetO; 0.1 g/kg), or a combination (Met + MetO).

Table 1: Effect of Methionine Sulfoxide on Lipid Peroxidation (TBARS Levels) in Rat Liver [4]

Treatment GroupTBARS (nmol/mg protein) - 1 hour post-injection
Saline (Control)0.25 ± 0.02
Methionine (Met)0.18 ± 0.01
Methionine Sulfoxide (MetO)0.19 ± 0.01
Met + MetO0.17 ± 0.01
Values are presented as mean ± SEM. *p < 0.05 compared to the control group.

Table 2: Effect of Methionine Sulfoxide on Antioxidant Enzyme Activity in Rat Liver [4]

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein) - 1 hourCatalase (CAT) Activity (U/mg protein) - 1 hour
Saline (Control)10.5 ± 0.835.2 ± 2.1
Methionine (Met)11.2 ± 0.928.1 ± 1.9
Methionine Sulfoxide (MetO)13.8 ± 1.127.5 ± 1.8
Met + MetO10.9 ± 0.726.9 ± 1.7
*Values are presented as mean ± SEM. *p < 0.05 compared to the control group.

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Biological sample (tissue homogenate or cell lysate)

  • This compound

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • MDA standard solution

  • Phosphate (B84403) buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Prepare tissue homogenates (e.g., 10% w/v) or cell lysates in ice-cold PBS.

    • Treat samples with desired concentrations of this compound or vehicle (control) for the specified duration.

  • Protein Precipitation:

    • To 100 µL of the sample, add 200 µL of ice-cold 10% TCA.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • Reaction with TBA:

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate in a boiling water bath for 10 minutes.

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the absorbance of the samples and MDA standards at 532 nm.

    • Calculate the concentration of TBARS in the samples using the MDA standard curve. Results are typically expressed as nmol of MDA per mg of protein.

Protocol 2: Methionine Sulfoxide Reductase (Msr) Activity Assay

This protocol measures the activity of Msr enzymes, which reduce methionine sulfoxide.

Materials:

  • Cell or tissue extract

  • Dabsyl-L-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O) as substrate

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (e.g., 30 mM, pH 8.0)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue extracts in a suitable buffer.

    • Determine the protein concentration of the extracts.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix:

      • 200 µg of protein extract

      • 2 µL of 1 M DTT (final concentration 20 mM)

      • Tris-HCl buffer to a final volume of 180 µL.

    • Equilibrate the mixture at 37°C for 5 minutes.

    • Start the reaction by adding 20 µL of 5 mM dabsyl-Met-R,S-O (final concentration 0.5 mM).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 300 µL of acetonitrile.

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, dabsyl-L-Methionine.

    • Msr activity is calculated based on the amount of product formed per unit time per mg of protein.

Protocol 3: Glutathione Peroxidase (GPx) Activity Assay

This protocol measures the activity of GPx, an important antioxidant enzyme that reduces hydroperoxides.

Materials:

  • Cell or tissue extract

  • Glutathione (GSH)

  • Glutathione reductase

  • NADPH

  • Cumene (B47948) hydroperoxide or tert-butyl hydroperoxide (substrate)

  • Assay buffer (e.g., phosphate buffer with EDTA)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue extracts in assay buffer.

    • Determine the protein concentration.

  • Reaction Mixture:

    • Prepare a reaction mixture containing assay buffer, glutathione reductase, GSH, and NADPH.

    • Add the sample extract to the reaction mixture.

  • Enzyme Reaction:

    • Initiate the reaction by adding the hydroperoxide substrate (e.g., cumene hydroperoxide).

    • Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

  • Measurement and Calculation:

    • The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.

    • GPx activity is typically expressed as units per mg of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the role of this compound in the context of lipid peroxidation and cellular antioxidant defenses. By employing these standardized assays, scientists can elucidate the mechanisms by which methionine oxidation influences cellular health and disease, potentially leading to the development of novel therapeutic strategies for oxidative stress-related pathologies. It is important to note that the provided quantitative data is for methionine sulfoxide in general; researchers should consider any potential specificities of the D-hydrochloride form in their experimental design and interpretation.

References

D-Methionine sulfoxide hydrochloride in high-throughput screening for antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: D-Methionine Sulfoxide (B87167) Hydrochloride in High-Throughput Screening for Antioxidants

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This oxidation can impair protein function and contribute to cellular damage. Cells have evolved a specific and efficient repair mechanism centered around methionine sulfoxide reductases (Msrs). This system not only repairs oxidative damage to proteins but also contributes to the overall antioxidant defense by catalytically scavenging ROS.

The oxidation of methionine creates two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). These are reduced by two distinct classes of enzymes, MsrA and MsrB, respectively. D-Methionine sulfoxide corresponds to the R-diastereomer. While not a direct probe for screening general radical-scavenging antioxidants in conventional assays like DPPH or ABTS, D-methionine sulfoxide hydrochloride is a critical substrate for investigating the MsrB-catalyzed protein repair pathway. High-throughput screening (HTS) assays can be designed to identify compounds that modulate the activity of MsrB, offering a targeted approach to enhancing the cell's intrinsic capacity to repair oxidative damage.

This document provides detailed protocols and application notes for leveraging this compound in HTS campaigns to discover and characterize modulators of the MsrB antioxidant repair system.

Signaling Pathway and Antioxidant Mechanism

The Msr system functions as a catalytic antioxidant cycle. A methionine residue on a protein scavenges a reactive oxygen species, becoming oxidized to methionine sulfoxide. The Msr enzyme then reduces the methionine sulfoxide back to methionine, using a cellular reductant, typically thioredoxin (Trx). The oxidized thioredoxin is subsequently reduced by thioredoxin reductase (TrxR) at the expense of NADPH. This recycling allows a single methionine residue to neutralize multiple ROS molecules. The MsrB enzyme is stereospecific for the R-diastereomer of methionine sulfoxide.[1]

MsrB_Pathway cluster_protein Protein cluster_enzyme Enzymatic Reduction cluster_cofactor Reductant Recycling Protein_Met Methionine Protein_MetO D-Methionine Sulfoxide (R) MsrB_red MsrB (reduced) Protein_MetO->MsrB_red Substrate MsrB_red->Protein_Met Reduction MsrB_ox MsrB (oxidized) Trx_red Thioredoxin (reduced) Trx_red->MsrB_ox Reduction Trx_ox Thioredoxin (oxidized) TrxR Thioredoxin Reductase TrxR->Trx_ox Reduction NADP NADP+ TrxR->NADP Product NADPH NADPH NADPH->TrxR e- donor ROS Reactive Oxygen Species ROS->Protein_Met Oxidation

Figure 1: The MsrB Catalytic Antioxidant Cycle.

High-Throughput Screening for MsrB Modulators

An HTS campaign to identify modulators of MsrB can be designed as a coupled enzyme assay. In this setup, the reduction of D-methionine sulfoxide by MsrB is linked to the oxidation of NADPH by thioredoxin reductase, which can be monitored by the decrease in absorbance at 340 nm.

Experimental Workflow

The workflow for an HTS campaign is designed for automation and scalability, typically in a 384-well plate format. It involves compound dispensing, reagent addition, incubation, and signal detection.

HTS_Workflow Start Compound_Plate 1. Compound Library Plate (10 mM in DMSO) Start->Compound_Plate Working_Plate 2. Create Working Plate (e.g., 100 µM in Assay Buffer) Compound_Plate->Working_Plate Assay_Plate 3. Dispense Compounds (1 µL to 384-well assay plate) Working_Plate->Assay_Plate Add_Mix 5. Add Master Mix to Assay Plate Assay_Plate->Add_Mix Reagent_Mix 4. Prepare Master Mix (MsrB, Trx, TrxR, NADPH) Reagent_Mix->Add_Mix Incubate1 6. Pre-incubate with Compounds Add_Mix->Incubate1 Substrate_Add 7. Add D-Methionine Sulfoxide HCl (to initiate reaction) Incubate1->Substrate_Add Incubate2 8. Incubate at 37°C Substrate_Add->Incubate2 Read_Plate 9. Read Absorbance at 340 nm (Kinetic or Endpoint) Incubate2->Read_Plate Data_Analysis 10. Data Analysis (% Inhibition / % Activation) Read_Plate->Data_Analysis End Data_Analysis->End

Figure 2: High-Throughput Screening Workflow.

Protocols

Protocol 1: Biochemical HTS for MsrB Modulators

This protocol describes a 384-well plate-based biochemical assay to screen for inhibitors or activators of recombinant human MsrB.

Materials:

  • Recombinant Human MsrB

  • Recombinant Human Thioredoxin (Trx)

  • Recombinant Human Thioredoxin Reductase (TrxR)

  • This compound

  • NADPH

  • Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM EDTA

  • 384-well, UV-transparent microplates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with 340 nm absorbance capability

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library (typically 10 mM in DMSO) into the wells of a 384-well assay plate. For controls, dispense DMSO vehicle.

  • Master Mix Preparation: Prepare a 2X Master Mix in Assay Buffer containing:

    • MsrB (final concentration: 100 nM)

    • Trx (final concentration: 2 µM)

    • TrxR (final concentration: 50 nM)

    • NADPH (final concentration: 200 µM)

  • Reagent Addition: Add 10 µL of the 2X Master Mix to each well of the assay plate. The total volume is now 10.05 µL.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and pre-incubate for 15 minutes at room temperature to allow compounds to interact with the enzymes.

  • Reaction Initiation: Prepare a 2X solution of this compound (final concentration: 500 µM) in Assay Buffer. Add 10 µL of this solution to all wells to start the reaction. The final assay volume is 20 µL.

  • Kinetic Reading: Immediately place the plate in a plate reader pre-heated to 37°C. Read the absorbance at 340 nm every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the kinetic curve). Determine the percent inhibition or activation for each compound relative to the DMSO controls.

    • % Inhibition = [1 - (Ratecompound / RateDMSO)] x 100

    • % Activation = [(Ratecompound / RateDMSO) - 1] x 100

Data Presentation

Quantitative data from primary screens and subsequent dose-response experiments should be organized for clear interpretation.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Screened100,000 compounds
Primary Hit Cutoff>50% Inhibition or >30% Activation
Confirmed Inhibitor Hits250 (0.25% hit rate)
Confirmed Activator Hits80 (0.08% hit rate)
Z'-factor0.78

Table 2: Dose-Response Data for Confirmed Hits (Hypothetical Data)

Compound IDHit TypeIC50 (µM)EC50 (µM)Max Response (%)
HTS-I-001Inhibitor2.5 ± 0.3-98% Inhibition
HTS-I-002Inhibitor7.8 ± 1.1-95% Inhibition
HTS-A-001Activator-12.1 ± 2.565% Activation
HTS-A-002Activator-25.4 ± 4.245% Activation

Application Notes

  • Substrate Specificity: This assay is specific for modulators of the MsrB/Trx/TrxR pathway due to the use of the R-diastereomer of methionine sulfoxide. To identify compounds that interfere with the Trx/TrxR system, a counterscreen omitting MsrB and D-Methionine sulfoxide can be performed.

  • Compound Interference: Test compounds may interfere with the assay by absorbing at 340 nm. It is crucial to perform a pre-read of the plate after compound addition but before reaction initiation to correct for any background absorbance.

  • Cell-Based Secondary Assays: Hits from the biochemical screen should be validated in a cellular context. A potential secondary assay involves treating cells (e.g., HEK293) with an oxidant like H₂O₂, followed by lysis and quantification of protein-bound D-methionine sulfoxide levels by mass spectrometry in the presence and absence of the hit compound.

  • D-Methionine Sulfoxide Stability: this compound is stable in aqueous solution. However, stock solutions should be stored at -20°C for long-term use. Prepare fresh working solutions for each experiment.

Conclusion

While this compound is not a tool for general antioxidant screening, it is an indispensable substrate for specifically interrogating the MsrB-mediated antioxidant repair pathway. The protocols and workflows detailed here provide a robust framework for high-throughput screening campaigns aimed at discovering novel therapeutic agents that can enhance the cell's ability to repair oxidative protein damage, a key strategy in combating diseases associated with oxidative stress.

References

Troubleshooting & Optimization

D-Methionine sulfoxide hydrochloride solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of D-Methionine Sulfoxide (B87167) Hydrochloride in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of D-Methionine Sulfoxide Hydrochloride?

For initial stock solutions, sterile water is highly recommended. This compound exhibits high solubility in water (up to 250 mg/mL).[1] For direct use in cell culture, sterile Phosphate Buffered Saline (PBS) is also a suitable solvent, with a solubility of at least 25 mg/mL.[2][3]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the compound in sterile water or PBS.[1][2][3] If you choose water, the solution should be sterilized by filtering through a 0.22 µm filter before being added to your culture medium.[2][4] Sonication can be used to aid dissolution if precipitation is observed.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored as aliquots in tightly sealed vials. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, -80°C is recommended for up to six months.[2][4] It is advisable to protect the solutions from light.[4] Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour.

Q4: Is this compound stable in cell culture media at 37°C?

D-Methionine Sulfoxide, the active component of the hydrochloride salt, is generally stable and has been used as a substitute for methionine in cell culture media such as DMEM.[5] However, its stability can be influenced by several factors. Methionine sulfoxide is the oxidized form of methionine, and this oxidation is a reversible process.[6][7] The presence of reducing agents in the culture medium or cellular enzymatic activity by methionine sulfoxide reductases (MSRs) can lead to the reduction of D-methionine sulfoxide back to D-methionine.[6][8][9][10][11]

Q5: Can I use this compound in serum-free media?

Yes, this compound can be used in serum-free media. In fact, some studies have utilized it in DMEM supplemented with dialyzed fetal bovine serum to control for methionine levels, indicating its compatibility with defined media components.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to culture medium The concentration of this compound in the final culture medium may be too high, or the stock solution was not fully dissolved.Ensure the final concentration is within the soluble range. When preparing the stock solution, use sonication to aid dissolution if needed.[2] Prepare a fresh, lower concentration stock solution if the problem persists.
Inconsistent experimental results The stability of this compound may be compromised by components in the culture medium or by cellular activity.Consider the presence of reducing agents in your media supplements. Be aware that cells can enzymatically reduce methionine sulfoxide to methionine, which could affect your results over time.[7][8] It is advisable to run appropriate controls.
Loss of compound activity over time in culture D-Methionine Sulfoxide may be reduced to D-methionine by cells.If your experiment is sensitive to the oxidation state of the methionine, consider a time-course experiment to assess the stability of the compound in your specific cell culture system.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound and the related compound, D-Methionine Sulfoxide.

CompoundSolventSolubilityMolar ConcentrationNotes
This compoundWater250 mg/mL~1240 mMUltrasonic may be needed.
This compoundPBS25 mg/mL123.96 mMClear solution; ultrasonic may be needed.[2][3]
D-Methionine SulfoxidePBS50 mg/mL302.65 mM

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution of this compound

This protocol is adapted from methods for similar compounds.

Materials:

  • This compound powder

  • Sterile, high-purity water or PBS

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For 10 mL of a 100 mM solution, you will need 201.67 mg.

  • Dissolution: Add a portion of the sterile water or PBS to the tube. Vortex thoroughly to dissolve the powder. If needed, briefly sonicate the solution to ensure complete dissolution.[2] Bring the solution to the final desired volume.

  • Sterilization: If using water as the solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2][4] This step is critical to prevent contamination of your cell cultures.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh D-MSO HCl Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot and Store (-20°C or -80°C) sterilize->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute add Add to Cell Culture dilute->add incubate Incubate at 37°C add->incubate signaling_pathway D_MSO D-Methionine Sulfoxide (in culture medium) Cells Cells D_MSO->Cells Uptake D_Met D-Methionine Cells->D_Met Cellular Reduction (e.g., by MSRs)

References

Optimizing concentration of D-Methionine sulfoxide hydrochloride for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of D-Methionine sulfoxide (B87167) hydrochloride for cell viability experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is D-Methionine sulfoxide hydrochloride and why is it used in cell culture?

A1: this compound is the D-isomer of methionine sulfoxide, an oxidized form of the amino acid D-methionine. In research, it is often used to study the effects of amino acid oxidation and the cellular mechanisms for repairing this type of damage, particularly the role of methionine sulfoxide reductases (Msrs). It can also be investigated for its potential effects on cell viability and metabolism, as some cells may not be able to efficiently reduce or utilize this isomer, potentially leading to effects similar to methionine restriction.

Q2: What is a good starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is highly cell-type dependent. Based on studies with related compounds like L-Methionine-dl-sulfoxide, a broad range of concentrations should be tested initially. A dose-response experiment is recommended, starting from a low concentration (e.g., 0.1 mM) and extending to higher concentrations (e.g., up to 30 mM or higher). A logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 20, 30 mM) is a common approach to identify the effective concentration range for your specific cell line.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is generally soluble in aqueous solutions. To prepare a stock solution, dissolve the compound in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, sterile filter the stock solution and store it at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), protected from light.[1] Before use, thaw the stock solution and dilute it to the final working concentration in your cell culture medium.

Q4: What are the expected effects of this compound on cell viability?

A4: The effects can vary significantly between cell lines. Some cells may be unable to efficiently metabolize the D-isomer, which could lead to a state of methionine restriction, thereby inhibiting cell growth and proliferation.[2] In contrast, cells with active pathways for metabolizing D-amino acids or reducing methionine sulfoxide might show minimal effects at lower concentrations. At very high concentrations, cytotoxicity may be observed due to metabolic stress or other off-target effects.

Q5: What control groups should I include in my cell viability experiment?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for normal cell viability.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., PBS) at the highest volume added to any experimental well. This controls for any effects of the solvent itself.

  • Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure that the cell viability assay is working correctly and can detect a decrease in viability.

  • Positive Control (for viability/growth): If applicable, a compound known to promote the viability or proliferation of your cell line.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound on my cells.

  • Possible Cause: The concentration range tested may be too low for your specific cell line.

    • Solution: Perform a dose-response experiment with a wider and higher range of concentrations.

  • Possible Cause: Your cell line may be efficient at metabolizing or exporting the compound.

    • Solution: Consider using a different cell line or investigating the expression and activity of relevant enzymes, such as D-amino acid oxidase or methionine sulfoxide reductases.

  • Possible Cause: The incubation time may be too short.

    • Solution: Increase the duration of exposure to the compound, for example, from 24 hours to 48 or 72 hours, and assess viability at multiple time points.

Issue 2: I am seeing high variability between my replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Pay attention to the "edge effect" in 96-well plates by not using the outer wells or by filling them with sterile PBS.

  • Possible Cause: Inaccurate pipetting of the compound or assay reagents.

    • Solution: Use calibrated pipettes and change tips for each replicate or concentration. Ensure complete mixing of the compound in the well after addition.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check your cell cultures for signs of contamination (e.g., cloudy medium, changes in pH, presence of microorganisms under the microscope). Perform mycoplasma testing routinely.

Issue 3: My vehicle control shows reduced cell viability.

  • Possible Cause: The solvent used to dissolve the compound is toxic to the cells at the concentration used.

    • Solution: Perform a dose-response experiment with the vehicle alone to determine its toxicity threshold. If possible, use a different, less toxic solvent or reduce the final concentration of the vehicle in the culture medium.

  • Possible Cause: The pH of the medium was altered by the addition of the vehicle or the compound stock solution.

    • Solution: Ensure that the stock solution and vehicle are pH-balanced or that their addition does not significantly change the pH of the final culture medium.

Data Presentation

The following table summarizes data from a study using a racemic mixture of L-Methionine-dl-sulfoxide on freshly isolated mouse hepatocytes. While not specific to the D-isomer, it provides a reference for potential effective concentration ranges and observed effects.

CompoundCell TypeConcentration RangeIncubation TimeObserved Effect on Cell ViabilityCitation
L-Methionine-dl-sulfoxideMouse Hepatocytes10 mM - 30 mM3 - 5 hoursNo cytotoxicity detected at 10 mM. Dose-dependent decrease in cell viability observed at 20 mM and 30 mM.[3]
L-Methionine sulfoxideHuman Hepatoma (SK-Hep1) cells0.1 mM96 hoursSupported cell growth, but at a reduced rate compared to L-Methionine.[4]
D-MethionineAH109A Hepatoma cellsNot specified6 daysInhibited cell growth to a similar extent as methionine-free medium.[2]

Experimental Protocols

Detailed Methodology for Determining Optimal Concentration using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[6][7] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.[5]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the appropriate compound dilutions to the respective wells. For vehicle control wells, add 100 µL of medium containing the same concentration of the vehicle. For untreated control wells, add 100 µL of fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability), if applicable.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compound Add Compound Dilutions to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate Incubate for Desired Time (e.g., 24, 48, 72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Methionine Sulfoxide Reduction Pathway Met Methionine MetO Methionine Sulfoxide (Met-S-O and Met-R-O) Met->MetO Oxidation Protein_func Restored Protein Function ROS Reactive Oxygen Species (ROS) ROS->MetO MsrA MsrA MetO->MsrA Reduces Met-S-O MsrB MsrB MetO->MsrB Reduces Met-R-O Protein_dysfunc Protein Dysfunction & Oxidative Stress MetO->Protein_dysfunc MsrA->Met Reduction MsrB->Met Reduction

Caption: Methionine sulfoxide reduction signaling pathway.

References

Technical Support Center: Troubleshooting HPLC Peak Splitting for D-Methionine Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of D-Methionine sulfoxide (B87167). This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues related to peak splitting in their chromatographic data.

Troubleshooting Guides

Peak splitting in an HPLC chromatogram, where a single compound appears as two or more peaks, can be a frustrating issue that compromises the accuracy and reliability of analytical results.[1][2] This phenomenon can arise from various factors related to the instrument, the method, or the sample itself.[3][4] The following question-and-answer guide will help you systematically troubleshoot and resolve peak splitting in your D-Methionine sulfoxide analysis.

Q1: Why are all the peaks in my chromatogram splitting?

If all peaks in your chromatogram are exhibiting splitting, the issue likely originates from a problem that occurs before the separation process in the analytical column.[2]

Possible Causes and Solutions:

  • Blocked Column Frit: The inlet frit of your column can become partially blocked, causing the sample to be unevenly distributed onto the column packing material.[2][5] This disruption in the flow path leads to peak splitting for all analytes.[2][5]

    • Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit or the entire column may need to be replaced.[5] Using a guard column or an in-line filter can help prevent frit blockage.[6]

  • Column Void or Channeling: A void or channel in the column packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[2][4][5] This can be caused by improper packing or pressure shocks.[4]

    • Solution: A column void is often irreversible, and the column will likely need to be replaced.[5] To prevent this, always operate the column within the manufacturer's recommended pressure and pH limits.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger or less compatible with the mobile phase, it can cause peak distortion, including splitting, for all eluted compounds.[6]

    • Solution: Whenever possible, dissolve your D-Methionine sulfoxide standard and samples in the initial mobile phase.[6] If a different solvent must be used, ensure it is weaker than or compatible with the mobile phase.[6]

Q2: Why is only the D-Methionine sulfoxide peak splitting?

If peak splitting is isolated to a single peak, the problem is more likely related to the specific interactions of the analyte with the stationary phase or the mobile phase conditions.[2][5]

Possible Causes and Solutions:

  • Co-elution of Diastereomers: D-Methionine sulfoxide has a stereocenter at the sulfur atom, meaning it exists as two diastereomers (R and S). Under certain achiral HPLC conditions, these diastereomers may partially separate, leading to a split or shouldered peak.[7][8]

    • Solution:

      • Method Optimization: Adjusting the mobile phase composition, temperature, or flow rate may improve the resolution to either a single sharp peak or two completely separated peaks.[5]

      • Chiral Column: For baseline separation of the diastereomers, a chiral stationary phase may be necessary.[9][10][11]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or splitting.[1]

    • Solution: Try injecting a smaller volume or diluting the sample.[5] If the peak shape improves, sample overload was the likely cause.

  • On-Column Degradation: D-Methionine sulfoxide could potentially degrade on the column, leading to the appearance of a second peak.

    • Solution: Investigate the stability of D-Methionine sulfoxide under your analytical conditions. Ensure the mobile phase pH and temperature are appropriate.

Summary of Troubleshooting Strategies

Symptom Potential Cause Recommended Solution(s)
All Peaks Splitting Blocked column inlet fritBack-flush the column (if permissible) or replace the frit/column. Use a guard column.[2][5]
Column void or channelingReplace the column. Avoid pressure shocks and operate within pH limits.[4][5]
Sample solvent incompatibilityDissolve the sample in the initial mobile phase or a weaker solvent.[6]
Single Peak Splitting (D-Methionine sulfoxide) Co-elution of diastereomersOptimize method parameters (mobile phase, temperature, flow rate) or use a chiral column.[5][7][9]
Sample overloadReduce injection volume or sample concentration.[1][5]
On-column degradationEvaluate analyte stability under the current analytical conditions.

General Troubleshooting Protocol

When encountering peak splitting, a systematic approach is crucial for efficient problem-solving. The following workflow provides a logical sequence of steps to identify and rectify the issue.

G cluster_0 Start: Observation cluster_1 Initial Diagnosis cluster_2 Troubleshooting: All Peaks Splitting cluster_3 Troubleshooting: Single Peak Splitting cluster_4 Resolution start Peak Splitting Observed diagnosis Are all peaks splitting or only the analyte peak? start->diagnosis check_frit Check for Blocked Frit/Column Void diagnosis->check_frit All Peaks check_overload Test for Sample Overload diagnosis->check_overload Single Peak check_solvent Verify Sample Solvent Compatibility check_frit->check_solvent solution_all Replace/Backflush Column Use Guard Column Adjust Sample Solvent check_solvent->solution_all end Problem Resolved solution_all->end check_coelution Consider Diastereomer Co-elution check_overload->check_coelution solution_single Reduce Sample Concentration Optimize Method Use Chiral Column check_coelution->solution_single solution_single->end

Caption: A logical workflow for troubleshooting HPLC peak splitting.

Frequently Asked Questions (FAQs)

Q: Could the peak splitting of D-Methionine sulfoxide be due to its degradation into methionine?

A: While methionine is a potential degradation product, it would likely have a different retention time and appear as a separate, distinct peak rather than causing the D-Methionine sulfoxide peak to split. However, on-column degradation to a closely related species could be a possibility.

Q: My column is new. Can it still be the cause of peak splitting?

A: Yes, even a new column can have issues. Improper packing during manufacturing can lead to channeling, or the column could be damaged by a sudden pressure shock during installation or operation.[4]

Q: How does temperature affect peak splitting?

A: Temperature fluctuations can alter the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, potentially leading to peak splitting.[1] Maintaining a stable column temperature is important for reproducible chromatography.[1]

Q: Can the issue be with the HPLC instrument itself?

A: Yes, problems with the pump delivering an unstable flow rate or an injector issue can contribute to peak shape problems, including splitting.[1] However, these issues would typically affect all peaks in the chromatogram.

Q: I've tried everything and the peak is still splitting. What should I do next?

A: If you have systematically worked through the common causes and are still experiencing peak splitting, it may be beneficial to re-evaluate your method development. This could include exploring different stationary phases (such as a chiral column for separating diastereomers), mobile phase compositions, or additives. Consulting the column manufacturer's troubleshooting guides can also provide further insights.

References

Technical Support Center: Preventing Artificial Oxidation of Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing the artificial oxidation of methionine during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem in my samples?

Methionine is an amino acid containing a sulfur atom in its side chain, making it highly susceptible to oxidation.[1] During this process, the thioether group is converted to methionine sulfoxide (B87167) (MetO), resulting in a mass increase of +16 Da, or further to methionine sulfone (MetO2), causing a +32 Da mass shift.[2][3] This modification can be artificially induced during sample preparation and analysis.[4][5][6]

Artificial methionine oxidation is a significant concern because it can:

  • Alter Protein Structure and Function: Oxidation can change the local protein structure, potentially affecting its biological activity, stability, and propensity for aggregation.[5][7][8]

  • Lead to Inaccurate Experimental Results: Uncontrolled oxidation can introduce variability and lead to misinterpretation of data, particularly in proteomics and biotherapeutic characterization where it is considered a critical quality attribute.[9]

  • Compromise Drug Efficacy and Safety: For protein-based drugs, oxidation can impact efficacy and immunogenicity.[7]

Q2: What are the primary causes of artificial methionine oxidation during sample preparation?

Artificial methionine oxidation can occur at various stages of your experimental workflow:

  • Sample Preparation and Handling: Exposure to atmospheric oxygen, elevated temperatures, and certain reagents can promote oxidation.[10] Prolonged digestion times, especially overnight, can increase the extent of in-vitro oxidation.[11] The presence of trace metals can also catalyze oxidation.[5]

  • During Analysis:

    • In-source oxidation: This can occur in the electrospray ionization (ESI) source of a mass spectrometer.[7]

    • On-column oxidation: Long-term use of liquid chromatography (LC) columns can lead to the accumulation of metal ions on the column frits, which can catalyze the oxidation of methionine-containing peptides during separation.[7]

Q3: How can I detect and quantify methionine oxidation in my samples?

Several analytical techniques can be employed to detect and quantify methionine oxidation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar than their non-oxidized counterparts and will typically elute earlier. The level of oxidation can be estimated by comparing the peak areas.[3][5][7]

  • Mass Spectrometry (MS): This is a definitive method for identifying methionine oxidation by observing the characteristic mass shift of +16 Da for each oxidized methionine residue.[2][3] Tandem mass spectrometry (MS/MS) can pinpoint the specific site of oxidation within a peptide.[9]

To accurately quantify oxidation and distinguish it from in-vivo modifications, stable isotope labeling methods have been developed. One such method, Methionine Oxidation by Blocking (MObB), involves using ¹⁸O-labeled hydrogen peroxide to forcibly oxidize all unoxidized methionines at the time of cell lysis. The relative ratios of ¹⁸O- to ¹⁶O-modified peptides then provide an accurate measure of the initial in-vivo oxidation levels.[4][6][12][13]

Troubleshooting Guides

Problem: I am observing a high level of methionine oxidation in my mass spectrometry data.

This is a common issue that can often be resolved by systematically evaluating your sample preparation workflow.

Potential Causes and Solutions
Potential CauseRecommended Solution
Prolonged exposure to air and elevated temperatures Work quickly and keep samples on ice whenever possible. Minimize the duration of incubation steps at elevated temperatures.[10]
Oxidizing reagents or contaminants in buffers Use high-purity reagents and water. Consider de-gassing buffers to remove dissolved oxygen.
Long enzymatic digestion times Optimize digestion time. An optimized protocol with shorter incubation times (e.g., less than six hours) can significantly reduce artificial oxidation.[14]
Suboptimal pH during digestion Performing digestion at a lower pH (e.g., pH 5.5-6.5) can mitigate method-induced oxidation compared to traditional alkaline conditions.[15]
Presence of trace metals Add a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.[7]
In-source oxidation in the mass spectrometer This can often be identified by the identical elution profile of the modified and unmodified peptides.[7] Optimization of ESI source parameters may be necessary.
On-column oxidation This can occur with long-term column use.[7] Adding antioxidants like methionine to the mobile phases or using a chelating agent can help.[7] Regular column washing and replacement are also recommended.
Problem: I am synthesizing a methionine-containing peptide and see a +16 Da impurity.

Peptide synthesis, particularly during the final cleavage and deprotection steps, is a major source of methionine oxidation.

Potential Causes and Solutions
Potential CauseRecommended Solution
Inappropriate cleavage cocktail Use a cleavage cocktail specifically designed to minimize methionine oxidation. The addition of scavengers is crucial.[3]
Acid-catalyzed oxidation during cleavage The strong acid (e.g., TFA) used for cleavage can promote oxidation.[16]
Presence of reactive carbocations During the removal of protecting groups, carbocations are generated that can react with methionine.
Optimized Cleavage Cocktails for Methionine-Containing Peptides
Cleavage Cocktail ComponentsPurposeReference
TFA/anisole/trimethylsilyl chloride (TMSCl)/Me₂S/triphenylphosphine (PPh₃) Eradicates oxidation and reduces S-alkylation.[17]
TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I ("Reagent H") Specifically designed to prevent methionine oxidation.[17][18]
Addition of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) Significantly reduces or eliminates methionine sulfoxide formation.[1]

Experimental Protocols

Protocol 1: General Sample Preparation to Minimize Methionine Oxidation

This protocol provides a general workflow for preparing protein samples for mass spectrometry analysis while minimizing artificial methionine oxidation.

  • Lysis and Denaturation:

    • Lyse cells or tissues in a denaturing buffer (e.g., containing 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride) on ice.

    • Include a chelating agent such as 1 mM EDTA in the lysis buffer.

    • Work quickly to minimize exposure to air.

  • Reduction and Alkylation:

  • Buffer Exchange and Digestion:

    • Perform buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Consider using a low pH digestion buffer (e.g., 50 mM histidine buffer, pH 6.0) to reduce oxidation.[15]

    • Add a protease (e.g., trypsin, Lys-C). For low pH digestions, a combination of proteases may improve efficiency.[15]

    • Minimize digestion time as much as possible while still achieving complete digestion.

  • Quenching and Storage:

    • Quench the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).

    • Store samples at -80°C until analysis.

Protocol 2: Reversal of Methionine Oxidation

If significant oxidation has already occurred, it is possible to reverse it either enzymatically or chemically.

A. Enzymatic Reversal using Methionine Sulfoxide Reductases (Msr)
  • Sample Preparation: Prepare your oxidized protein or peptide sample in a suitable buffer.

  • Enzyme Addition: Add methionine sulfoxide reductases (MsrA and MsrB, which are stereospecific) to the sample. A typical enzyme-to-substrate ratio is 1:4.[19]

  • Cofactor Addition: Add a reducing agent like DTT to a final concentration of 5 mM as a cofactor for the enzymes.[19]

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.[19]

  • Sample Cleanup: Proceed with desalting or other cleanup steps as required for your downstream analysis.

B. Chemical Reversal using Ammonium Iodide and Dimethyl Sulfide (B99878)
  • Dissolve Peptide: Dissolve the oxidized peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).[3]

  • Prepare Reducing Solution: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) in water. A 10-fold molar excess of each reagent relative to the peptide is typically used.[3]

  • Reaction: Add the reducing solution to the dissolved peptide and stir at room temperature.[3]

  • Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Purification: Once the reduction is complete, purify the peptide using standard chromatographic methods.[3]

Visualizations

Methionine_Oxidation_Pathway Met Methionine (Met) MetO Methionine Sulfoxide (MetO) +16 Da Met->MetO Oxidation (Reversible) ROS, H₂O₂ MetO->Met Reduction MsrA/B, NH₄I/DMS MetO2 Methionine Sulfone (MetO2) +32 Da MetO->MetO2 Further Oxidation (Irreversible)

Caption: The pathway of methionine oxidation and reduction.

Experimental_Workflow start Start: Protein Sample lysis Lysis / Denaturation (Add Chelators) start->lysis red_alk Reduction / Alkylation lysis->red_alk digestion Enzymatic Digestion (Optimize time & pH) red_alk->digestion quench Quench Reaction digestion->quench lc LC Separation (Monitor on-column oxidation) quench->lc ms MS Analysis (Monitor in-source oxidation) lc->ms data Data Analysis ms->data

Caption: Experimental workflow with key points for preventing methionine oxidation.

Troubleshooting_Tree q1 High MetO observed? q2 Peptide Synthesis? q1->q2 Yes q3 Proteomics Sample? q1->q3 Yes a1 Optimize Cleavage Cocktail (Use scavengers like DMS, NH₄I) q2->a1 a2 Check Digestion Protocol (Shorten time, lower pH) q3->a2 a3 Add Antioxidants/Chelators (e.g., free methionine, EDTA) a2->a3 a4 Check LC-MS System (Column age, source conditions) a3->a4 a5 Consider Reversal Protocol (Msr enzymes or chemical reduction) a4->a5

Caption: A decision tree for troubleshooting methionine oxidation.

References

Storage and handling recommendations for D-Methionine sulfoxide hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Methionine Sulfoxide (B87167) Hydrochloride

This technical support center provides essential information for the safe storage and handling of D-Methionine sulfoxide hydrochloride powder. Please consult this guide for troubleshooting common issues and for answers to frequently asked questions.

Storage and Handling Data Summary

Proper storage and handling are crucial for maintaining the integrity and stability of this compound. The following table summarizes the key quantitative recommendations.

ParameterRecommendationSource(s)
Storage Temperature (Powder) Store at 4°C for short-term storage. For long-term storage, -20°C is recommended.[1][2]DC Chemicals, Immunomart
Storage Temperature (Solutions) Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[3][4]MedchemExpress.com
Storage Conditions Keep container tightly sealed in a dry, cool, and well-ventilated area.[1][5][6][7] Protect from direct sunlight, moisture, and ignition sources.[1][2][3]DC Chemicals, Thermo Fisher Scientific, ChemicalBook, metasci, MedchemExpress.com, Immunomart
Solubility Soluble in water at 250 mg/mL with the aid of ultrasonication.[2] Another source indicates a solubility of 25 mg/mL, also requiring ultrasonic treatment for a clear solution.[3]Immunomart, MedchemExpress.com
Shelf Life (Powder) When stored at -20°C, the powder is stable for 3 years.MedChemExpress

Troubleshooting Guide

This guide addresses common problems that may arise during the storage and handling of this compound powder.

Q1: The powder in my container appears clumped. What should I do?

A1: Clumping of the powder is likely due to moisture absorption. This compound is hygroscopic.

  • Immediate Action: Ensure the container is tightly sealed. If the clumping is minor, you may gently break up the clumps with a sterile spatula inside a fume hood.

  • Prevention: Always store the powder in a desiccator or a controlled low-humidity environment. After use, ensure the container lid is securely fastened.

  • Experimental Consideration: For quantitative experiments, it is advisable to use fresh, non-clumped powder to ensure accurate weighing. If you must use clumped powder, consider that the water content may affect the actual concentration.

Q2: I noticed a slight discoloration of the powder. Is it still usable?

A2: Discoloration can be a sign of degradation or contamination.

  • Assessment: Compare the powder to a fresh, unopened sample if available. Any significant deviation from a white, crystalline appearance should be a cause for concern.

  • Recommendation: It is best to discard discolored powder to avoid compromising experimental results. The discoloration may indicate oxidation or the presence of impurities.

  • Root Cause Analysis: Review your storage conditions. Ensure the product is protected from light and stored at the recommended temperature. Check for potential sources of contamination in your storage area.

Q3: My solution of this compound is cloudy or contains precipitates.

A3: Cloudiness or precipitation can occur due to several factors.

  • Solubility Issues: this compound may require ultrasonication to fully dissolve, especially at higher concentrations.[2][3] Ensure you are not exceeding its solubility limit in your chosen solvent.

  • Low Temperature: If the solution has been stored at a low temperature, some of the compound may have precipitated out. Gently warm the solution to room temperature and vortex or sonicate to redissolve.

  • Contamination: If the solution remains cloudy after warming and sonication, it may be contaminated. It is recommended to prepare a fresh solution.

  • pH of the Solution: The pH of the solvent can affect the solubility of the compound. Ensure your solvent is compatible and at an appropriate pH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended personal protective equipment (PPE) when handling this compound powder?

A1: When handling the powder, it is essential to use appropriate PPE to avoid inhalation, and contact with skin and eyes.[7] Recommended PPE includes:

  • Safety glasses with side shields or goggles.[7]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or protective clothing.

  • If there is a risk of generating dust, use a dust respirator or work in a well-ventilated area, such as a fume hood.[1][6]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, follow this general protocol:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of powder in a fume hood.

  • Add the desired solvent (e.g., sterile water) to the powder.

  • To aid dissolution, vortex the solution and/or use an ultrasonic bath until the solution is clear.[3]

  • For sterile applications, filter the solution through a 0.22 µm filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[3][4]

Q3: What are the known incompatibilities of this compound?

A3: While specific incompatibility data is limited in the provided search results, as a general precaution for amino acid hydrochlorides, you should avoid strong oxidizing agents and strong bases. Mixing with strong bases will likely neutralize the hydrochloride salt and may affect its stability and solubility.

Q4: How should I dispose of this compound waste?

A4: Dispose of the compound and its containers in accordance with local, state, and federal regulations.[1] It should be treated as chemical waste. Do not dispose of it down the drain.

Visual Guides

Troubleshooting Workflow for this compound Handling

G cluster_storage Storage Issues cluster_clumped_actions Clumped Powder Troubleshooting cluster_discolored_actions Discolored Powder Troubleshooting cluster_handling Handling & Solution Issues cluster_cloudy_actions Cloudy Solution Troubleshooting Start Observe Issue with Powder Clumped Powder is Clumped Start->Clumped Visual Inspection Discolored Powder is Discolored Start->Discolored Visual Inspection StartHandling Observe Issue with Solution CheckSeal Check Container Seal Clumped->CheckSeal GentleBreak Gently Break Up Clumps Clumped->GentleBreak Discard Discard Powder Discolored->Discard ReviewStorage Review Storage Conditions (Temp, Light) Discolored->ReviewStorage UseDesiccator Store in Desiccator CheckSeal->UseDesiccator Cloudy Solution is Cloudy/ Has Precipitate StartHandling->Cloudy CheckConcentration Check Concentration vs. Solubility Limit Cloudy->CheckConcentration Sonicate Warm and Sonicate CheckConcentration->Sonicate PrepareFresh Prepare Fresh Solution Sonicate->PrepareFresh If still cloudy

Caption: Troubleshooting flowchart for common storage and handling issues.

Experimental Workflow for Preparing a this compound Solution

G cluster_workflow Solution Preparation Workflow Start Start Equilibrate Equilibrate Powder to Room Temperature Start->Equilibrate Weigh Weigh Powder in Fume Hood Equilibrate->Weigh AddSolvent Add Solvent Weigh->AddSolvent Dissolve Dissolve using Vortex/Sonication AddSolvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Step-by-step workflow for preparing a stock solution.

References

Technical Support Center: D-Methionine Sulfoxide Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Methionine sulfoxide (B87167) hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the quantification of D-Methionine sulfoxide hydrochloride?

A1: The most common methods for quantifying this compound are based on reverse-phase high-performance liquid chromatography (RP-HPLC). These methods often involve pre-column derivatization to enhance detection by UV-Visible or fluorescence detectors. Liquid chromatography coupled with mass spectrometry (LC-MS) is also frequently used for its high sensitivity and specificity.[1][2] Enzymatic assays utilizing methionine sulfoxide reductases (MsrA and MsrB) can be employed for stereospecific quantification of the S and R diastereomers of methionine sulfoxide.[3]

Q2: Why is it important to differentiate between the diastereomers of methionine sulfoxide (R and S forms)?

A2: D-Methionine sulfoxide exists as two diastereomers, (R)- and (S)-methionine sulfoxide. These forms can have different biological activities and susceptibilities to enzymatic reduction.[1][3] Methionine sulfoxide reductase A (MsrA) specifically reduces the S-form, while MsrB enzymes reduce the R-form.[1][4] Therefore, distinguishing between the diastereomers is crucial for accurately understanding the biological implications of methionine oxidation.

Q3: What are the primary causes of variability in this compound assay results?

A3: Variability in assay results can stem from several factors, including:

  • Sample Stability: Methionine is susceptible to oxidation to methionine sulfoxide during sample collection, preparation, and storage. This can artificially inflate the measured levels of methionine sulfoxide.[5][6]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, cell lysates) can interfere with the ionization process in LC-MS or co-elute with the analyte in HPLC, leading to inaccurate quantification.

  • Incomplete Derivatization: In HPLC methods requiring derivatization, incomplete or inconsistent reactions can lead to underestimation of the analyte concentration.

  • Oxidizing Agents: The presence of residual oxidizing agents in the sample or reagents can lead to the in-vitro formation of methionine sulfoxide.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: High Background or Baseline Noise in HPLC Chromatogram
Possible Cause Recommended Solution
Contaminated Mobile Phase Filter all mobile phase components through a 0.22 µm filter before use. Prepare fresh mobile phase daily.
Detector Lamp Issue Ensure the detector lamp has sufficient warm-up time and is not nearing the end of its lifespan.
Air Bubbles in the System Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Column Contamination Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained contaminants. If the problem persists, consider replacing the guard column or the analytical column.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent and Mobile Phase The sample solvent should be as close in composition to the initial mobile phase as possible.
Column Void or Channeling A void at the head of the column can cause peak splitting. Reverse-flush the column (if permissible by the manufacturer) or replace it.
Presence of Diastereomers Methionine sulfoxide has two diastereomers (R and S) which may partially separate under certain chromatographic conditions, leading to peak splitting or broadening.[3] Optimize the mobile phase composition or use a column with higher resolving power.
Issue 3: Inaccurate or Inconsistent Quantitative Results
Possible Cause Recommended Solution
Sample Degradation/Oxidation Minimize sample handling time and keep samples on ice or at 4°C during preparation. Consider adding antioxidants to the sample preparation buffer, but ensure they do not interfere with the assay. Perform sample preparation under anaerobic conditions if possible.[5]
Matrix Effects (Ion Suppression/Enhancement in LC-MS) Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, improve the sample clean-up procedure (e.g., solid-phase extraction) or use a stable isotope-labeled internal standard.
Inconsistent Derivatization Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure thorough mixing and consistent handling of all samples and standards.
Calibration Curve Issues Prepare fresh calibration standards for each run. Ensure the calibration range brackets the expected sample concentrations. Use a weighted linear regression if the variance is not constant across the concentration range.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC-UV method for the quantification of methionine sulfoxide in a therapeutic protein formulation.

Parameter Value Reference
Linear Range 1 µM - 35 µM[2]
Correlation Coefficient (R²) > 0.99[2]
Accuracy (Recovery) 92.9% - 103.6%[2]
Precision (Intermediate Precision at LOQ, CV) 2.9%[2]

Experimental Protocols

Protocol: Quantification of D-Methionine Sulfoxide by HPLC with Pre-column Derivatization

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Reagents and Materials:

  • This compound standard

  • Derivatization reagent (e.g., dabsyl chloride)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., sodium acetate, pH 4.16)[1]

  • Solid-phase extraction (SPE) cartridges (if necessary for sample clean-up)

2. Standard Preparation:

  • Prepare a stock solution of this compound in water.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

3. Sample Preparation (from a biological matrix):

  • Thaw frozen samples on ice.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample in a 3:1 ratio.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant.

  • For cleaner samples, pass the supernatant through an appropriate SPE cartridge.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

4. Derivatization:

  • To a specific volume of standard or prepared sample, add the derivatization reagent solution and a buffer to maintain the optimal pH for the reaction.

  • Incubate the mixture at the optimized temperature and time (e.g., 70°C for 15 minutes).

  • Stop the reaction by adding a quenching solution or by cooling.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 29 mM sodium acetate, pH 4.16)[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: Develop a suitable gradient to separate the derivatized D-Methionine sulfoxide from other sample components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV-Visible detector at the maximum absorbance wavelength of the derivative.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of D-Methionine sulfoxide in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Assay Problem Identified inaccurate_results Inaccurate/Inconsistent Results start->inaccurate_results poor_peak_shape Poor Peak Shape start->poor_peak_shape high_baseline High Baseline Noise start->high_baseline check_sample_prep Review Sample Preparation - Stability - Matrix Effects - Derivatization inaccurate_results->check_sample_prep check_calibration Verify Calibration Curve - Fresh Standards - Linearity inaccurate_results->check_calibration check_column Inspect Column - Overload - Void/Channeling poor_peak_shape->check_column check_mobile_phase Check Mobile Phase - Contamination - Degassing poor_peak_shape->check_mobile_phase high_baseline->check_mobile_phase check_instrument Inspect Instrument - Detector Lamp - Leaks high_baseline->check_instrument resolve_sample Optimize Sample Prep check_sample_prep->resolve_sample resolve_cal Recalibrate check_calibration->resolve_cal resolve_column Replace/Flush Column check_column->resolve_column resolve_mp Prepare Fresh Mobile Phase check_mobile_phase->resolve_mp resolve_instrument Perform Maintenance check_instrument->resolve_instrument

Caption: A logical workflow for troubleshooting common issues in this compound assays.

Methionine Oxidation-Reduction Cycle

MethionineCycle Met Methionine (in Proteins) MetO_S Methionine-S-sulfoxide Met->MetO_S MetO_R Methionine-R-sulfoxide Met->MetO_R MsrA MsrA MetO_S->MsrA Substrate MsrB MsrB MetO_R->MsrB Substrate ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) ROS->Met Oxidation MsrA->Met Reduction MsrB->Met Reduction

Caption: The cellular cycle of methionine oxidation by ROS and its stereospecific reduction by MsrA and MsrB enzymes.

References

How to improve reproducibility in D-Methionine sulfoxide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving D-Methionine sulfoxide (B87167) hydrochloride.

Troubleshooting Guide

Inconsistent or unexpected results in experiments with D-Methionine sulfoxide hydrochloride can arise from various factors, from sample preparation to analytical measurement. This guide outlines common problems, their potential causes, and recommended solutions to enhance experimental reproducibility.

Table 1: Common Issues in this compound Experiments

Problem Potential Cause(s) Recommended Solution(s)
Low or no biological activity observed Degradation of this compound: Improper storage can lead to degradation. Stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[1][2] Incorrect stereoisomer used: Biological systems often exhibit stereospecificity. Ensure the correct isomer (D- or L-) is used for the specific experimental context. Cellular reduction of the sulfoxide: Cells contain methionine sulfoxide reductases (MsrA and MsrB) that can reduce methionine sulfoxide back to methionine, potentially masking the effects of the sulfoxide form.[3]Verify storage conditions: Aliquot stock solutions and store them protected from light at -20°C for short-term use or -80°C for long-term storage.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour.[2] Confirm compound identity: Use a reliable supplier and check the certificate of analysis. Consider Msr activity: Account for potential enzymatic reduction in your experimental design. This could involve using Msr inhibitors or cell lines with altered Msr expression.
High variability between replicates Inconsistent sample preparation: Minor variations in concentration, incubation times, or cell densities can lead to significant differences. Pipetting errors: Inaccurate dispensing of small volumes of concentrated stock solutions. Oxidation during sample handling: Methionine and its derivatives are susceptible to oxidation.[4][5]Standardize protocols: Prepare a detailed, step-by-step protocol and ensure all users adhere to it strictly. Use calibrated pipettes: Regularly calibrate pipettes and use appropriate sizes for the volumes being dispensed. Minimize exposure to air and light: Prepare solutions fresh and handle them efficiently. Consider using deoxygenated buffers for sensitive assays.
Poor peak shape or resolution in HPLC analysis Improper mobile phase preparation: Incorrect pH or composition can significantly affect peak shape and retention time. Column contamination or degradation: Buildup of contaminants from samples or mobile phase components can degrade column performance.[1][2] Inappropriate column choice: The column's stationary phase may not be optimal for separating methionine and its oxidized forms.Prepare fresh mobile phase daily: Degas solvents and accurately measure all components. Ensure the pH is consistent across experiments.[2] Implement a column cleaning and regeneration protocol: Flush the column with a strong solvent after each batch of samples. Use a guard column to protect the analytical column.[1] Select a suitable column: C18 columns are commonly used for reversed-phase separation of amino acids and their derivatives.[6]
Unexpected side effects in cell culture Toxicity at high concentrations: Like many compounds, this compound can be toxic to cells at high concentrations. Alteration of cellular redox state: As an oxidized amino acid, it can influence the overall redox balance within the cell.[7]Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. Include appropriate controls: Use untreated cells and vehicle-treated cells as controls to assess baseline redox status.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: For optimal stability, this compound should be dissolved in a suitable solvent, such as sterile water or a buffer appropriate for your experiment. It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them in tightly sealed vials protected from light. Stock solutions can be stored for up to one month at -20°C or up to six months at -80°C.[1][2] Before use, allow an aliquot to equilibrate to room temperature for at least one hour to prevent condensation from forming inside the vial upon opening.[2]

Q2: What is the significance of the "D" isomer in this compound?

A2: The "D" refers to the stereoisomer of the molecule. Amino acids, with the exception of glycine, are chiral and can exist as D- and L-isomers. In biological systems, proteins are primarily composed of L-amino acids. The enzymes that metabolize amino acids and their derivatives are often stereospecific. Therefore, the biological effects and metabolic fate of D-Methionine sulfoxide can differ significantly from its L-counterpart. The cellular machinery, such as methionine sulfoxide reductases, may have different affinities and activities towards the different stereoisomers of methionine sulfoxide.[7]

Q3: My HPLC results show inconsistent retention times for D-Methionine sulfoxide. What could be the cause?

A3: Fluctuations in retention time during HPLC analysis are a common issue that can compromise data reproducibility. Several factors can contribute to this problem:

  • Mobile Phase Composition: Even small variations in the composition or pH of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase for each run and ensure accurate measurements.[8]

  • Column Temperature: Temperature fluctuations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. Using a column oven to maintain a constant temperature is crucial for reproducible results.[1]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injecting the sample can cause retention time drift, especially in gradient elution.[1]

  • Flow Rate Instability: Inconsistent flow from the HPLC pump will directly impact retention times. Ensure the pump is properly maintained and primed.

Q4: How can I quantify the concentration of D-Methionine sulfoxide in my samples?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of D-Methionine sulfoxide.[6] A common approach involves pre-column derivatization with a fluorescent tag, followed by separation on a reversed-phase column (e.g., C18) and detection using a fluorescence or UV-Vis detector. A standard curve with known concentrations of this compound should be prepared to accurately quantify the amount in your samples.

Q5: Are there any known signaling pathways affected by D-Methionine sulfoxide?

A5: D-Methionine sulfoxide is closely linked to cellular responses to oxidative stress. Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide.[5][7] This oxidation can alter protein function. Cells have a repair mechanism involving the enzyme family of methionine sulfoxide reductases (MsrA and MsrB), which reduce methionine sulfoxide back to methionine.[3][7] Therefore, introducing D-Methionine sulfoxide can influence this redox cycle and pathways regulated by oxidative stress.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity water or appropriate buffer (e.g., PBS)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of powder using an analytical balance in a sterile environment.

    • Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the tubes clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2]

Protocol 2: HPLC Analysis of D-Methionine Sulfoxide

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and sample type.

  • Materials:

    • HPLC system with a UV-Vis or fluorescence detector

    • Reversed-phase C18 column

    • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

    • Mobile phase additives (e.g., formic acid or a buffer system)

    • Derivatization agent (optional, for enhanced sensitivity)

    • Syringe filters (0.22 µm)

  • Procedure:

    • Sample Preparation:

      • Thaw samples and D-Methionine sulfoxide standards on ice.

      • If necessary, perform protein precipitation (e.g., with acetonitrile or trichloroacetic acid) and centrifuge to remove precipitated proteins.

      • Filter the supernatant through a 0.22 µm syringe filter before injection.

      • If using a derivatization agent, follow the manufacturer's protocol.

    • HPLC Method:

      • Mobile Phase A: Prepare an aqueous solution with a buffer or acid (e.g., 0.1% formic acid in water).

      • Mobile Phase B: Prepare an organic solvent (e.g., 0.1% formic acid in acetonitrile).

      • Gradient Elution: Develop a gradient program to effectively separate D-Methionine sulfoxide from other components in the sample. An example gradient could be:

        • 0-5 min: 5% B

        • 5-20 min: 5% to 95% B

        • 20-25 min: 95% B

        • 25-30 min: 95% to 5% B

        • 30-35 min: 5% B (re-equilibration)

      • Flow Rate: Set a flow rate of, for example, 1.0 mL/min.

      • Column Temperature: Maintain a constant temperature, for instance, 30°C, using a column oven.

      • Injection Volume: Inject a consistent volume for all samples and standards (e.g., 10 µL).

      • Detection: Set the detector to the appropriate wavelength for the native compound or the derivatized product.

    • Data Analysis:

      • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

      • Use the linear regression equation from the standard curve to calculate the concentration of D-Methionine sulfoxide in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Stock Solution Preparation Working_Solution Working Solution Dilution Stock_Solution->Working_Solution Cell_Culture Cell Culture Treatment Working_Solution->Cell_Culture Sample_Collection Sample Collection Cell_Culture->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification Conclusion Conclusion Data_Quantification->Conclusion Interpretation

Caption: A generalized workflow for experiments involving this compound.

Methionine_Redox_Cycle cluster_oxidation Oxidation cluster_reduction Reduction Met Methionine (in Proteins) MetO Methionine Sulfoxide (Met-S-O or Met-R-O) Met->MetO Oxidation MetO->Met Reduction ROS Reactive Oxygen Species (ROS) MsrA MsrA MsrA->Met Reduces Met-S-O MsrB MsrB MsrB->Met Reduces Met-R-O

Caption: The cellular redox cycle of methionine and methionine sulfoxide.

References

Addressing solubility issues of peptides containing D-Methionine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing D-Methionine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing D-Methionine sulfoxide difficult to dissolve?

While the introduction of a sulfoxide group to methionine generally increases the polarity and solubility of a peptide, other factors can still contribute to poor solubility.[1][2] These include:

  • Overall Peptide Hydrophobicity: If the rest of the peptide sequence is highly hydrophobic, the single D-Methionine sulfoxide residue may not be sufficient to render the entire peptide soluble in aqueous solutions.[3][4]

  • Secondary Structure and Aggregation: The peptide sequence may predispose it to form strong intermolecular interactions, such as hydrogen bonds, leading to aggregation and gel formation.[5]

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. The pH of your solvent could be at or near the pI of your peptide.[6]

Q2: What is the general strategy for dissolving peptides containing D-Methionine sulfoxide?

A systematic approach is recommended. Always start with a small aliquot of your peptide for solubility testing to avoid wasting your entire sample.[7][8]

  • Determine the Overall Charge of Your Peptide:

    • Assign a value of +1 to each basic residue (K, R, H, and the N-terminal amine).

    • Assign a value of -1 to each acidic residue (D, E, and the C-terminal carboxyl).

    • All other residues, including D-Methionine sulfoxide, are considered neutral.

  • Select an Initial Solvent Based on the Net Charge:

    • Net Positive Charge (Basic Peptides): Start with sterile, deionized water. If that fails, try a dilute aqueous solution of acetic acid (10-30%).[7]

    • Net Negative Charge (Acidic Peptides): Begin with sterile, deionized water or a phosphate-buffered saline (PBS) at pH 7.4. If solubility is still an issue, a small amount of 1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate can be added dropwise.[7]

    • Net Neutral Charge (Hydrophobic Peptides): These are often the most challenging. Start with a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[3][6] Once dissolved, you can slowly add your aqueous buffer to the desired concentration. Caution: DMSO can oxidize methionine, though your peptide already contains a sulfoxide. It is generally advisable to use the minimum amount of organic solvent necessary.[3][8]

Q3: Can I use sonication or heat to help dissolve my peptide?

Yes, both methods can be employed cautiously:

  • Sonication: A brief sonication can help break up aggregates and enhance dissolution.[6][7]

  • Gentle Warming: Warming the solution to a temperature below 40°C can increase the solubility of some peptides.[4][6] However, be mindful of potential degradation at higher temperatures.

Q4: My peptide forms a gel in aqueous solution. What should I do?

Gel formation is often due to extensive intermolecular hydrogen bonding.[4] Treat these peptides as you would a hydrophobic peptide by first dissolving them in a small volume of an organic solvent like DMSO or DMF before slowly adding your aqueous buffer.[3]

Q5: How does the presence of D-Methionine sulfoxide affect peptide aggregation?

The oxidation of methionine to methionine sulfoxide can have a significant impact on peptide aggregation:

  • Reduced Aggregation During Synthesis and Purification: Incorporating methionine sulfoxide in place of methionine during solid-phase peptide synthesis has been shown to reduce aggregation and improve the solubility of the crude peptide, leading to easier purification and higher yields.[1][2][9]

  • Altered Aggregation Pathways: In some cases, methionine oxidation can alter the aggregation pathway of a peptide. For example, it has been observed to favor the formation of amorphous aggregates over amyloid fibrils.[10] The increased polarity of the sulfoxide can disrupt the hydrophobic interactions that often drive fibril formation.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve in water. The peptide is hydrophobic or the pH of the water is close to the peptide's isoelectric point (pI).First, try adjusting the pH. For basic peptides, add a small amount of dilute acetic acid. For acidic peptides, add a small amount of dilute ammonium hydroxide. If the peptide is neutral or remains insoluble, proceed to use a small amount of an organic co-solvent like DMSO or DMF.[6][7]
Peptide precipitates out of solution when adding aqueous buffer to an organic stock. The peptide has reached its solubility limit in the final buffer composition.Try a lower final concentration of the peptide. Alternatively, you can try a different co-solvent or a different aqueous buffer. Ensure you are adding the aqueous buffer to the organic stock solution slowly while vortexing.[6]
The dissolved peptide solution is cloudy. There may be undissolved microscopic particles.Centrifuge the solution to pellet any undissolved material before using the supernatant.[6][8]
Concerns about the stability of the sulfoxide during storage. Lyophilized peptides are generally stable, but repeated freeze-thaw cycles of solutions can lead to degradation. Moisture can also decrease long-term stability.For long-term storage, keep the peptide lyophilized at -20°C or colder, protected from light.[7] Before opening, allow the vial to warm to room temperature to prevent condensation.[7]

Experimental Protocols

Protocol 1: General Method for Dissolving a Peptide with Unknown Solubility
  • Initial Assessment: Weigh out a small, precisely known amount of the lyophilized peptide (e.g., 1 mg).

  • Aqueous Attempt: Add a small volume of sterile, deionized water to create a concentrated stock (e.g., 100 µL to make a 10 mg/mL solution). Gently vortex.

  • pH Adjustment (if necessary): If the peptide is not soluble, determine its net charge.

    • For a basic peptide, add 10% acetic acid dropwise until dissolved.

    • For an acidic peptide, add 1% ammonium hydroxide dropwise until dissolved.

  • Organic Solvent (if necessary): If the peptide remains insoluble, use a new 1 mg aliquot. Add the minimum volume of DMSO or DMF to dissolve the peptide completely.

  • Dilution: Slowly add your desired aqueous buffer to the dissolved peptide solution, vortexing gently, until the final desired concentration is reached.

  • Clarification: If the final solution is hazy, centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes and use the clear supernatant.

Protocol 2: Reduction of Methionine Sulfoxide to Methionine

In some applications, it may be necessary to reduce the methionine sulfoxide back to methionine after purification.

  • Dissolution: Dissolve the purified peptide containing methionine sulfoxide in an appropriate solvent. For peptides that are soluble in acidic conditions, a solution of 10% aqueous acetic acid can be used.[12]

  • Reducing Agent: Add N-(methylmercapto)acetamide (NMA) in a 10-fold molar excess over the peptide.[12]

  • Inert Atmosphere: Flush the reaction vial with an inert gas like nitrogen or argon to prevent re-oxidation.[12]

  • Incubation: Incubate the reaction mixture at 35-40°C for 12-36 hours.[12]

  • Purification: After the reaction is complete, the reduced peptide can be purified from the excess reducing agent and byproducts by reverse-phase HPLC.

  • Verification: Confirm the reduction using mass spectrometry (a mass decrease of 16 Da per sulfoxide group).

Visualizations

experimental_workflow cluster_dissolution Peptide Dissolution Workflow start Start with small aliquot of lyophilized peptide water Add sterile water start->water check_sol Is it soluble? water->check_sol charge Determine net charge check_sol->charge No final Soluble Peptide Solution check_sol->final Yes acidic Add dilute NH4OH charge->acidic Acidic basic Add dilute Acetic Acid charge->basic Basic organic Use minimal DMSO/DMF charge->organic Neutral acidic->final basic->final organic->final

Caption: A flowchart of the systematic approach to dissolving peptides.

synthesis_logic cluster_synthesis Impact of Methionine Oxidation on Peptide Synthesis met Methionine-containing Peptide synthesis Solid-Phase Peptide Synthesis met->synthesis Standard Protocol met_o Methionine Sulfoxide-containing Peptide purification HPLC Purification met_o->purification Improved Solubility Easier Purification synthesis->met Aggregation Issues Low Solubility synthesis->met_o Use Met(O) building block reduction Reduction Step purification->reduction final_met Final Reduced Peptide reduction->final_met

Caption: Logic diagram illustrating the benefit of using Met(O) in synthesis.

References

Optimizing mass spectrometry parameters for D-Methionine sulfoxide detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Methionine sulfoxide (B87167) (MetO) by mass spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental parameters and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately quantifying D-Methionine sulfoxide?

A1: The primary challenge is the artificial oxidation of methionine during sample preparation and analysis, including during LC-MS ionization.[1][2][3] This can lead to an overestimation of the endogenous levels of D-Methionine sulfoxide.

Q2: How can I differentiate between endogenous MetO and artifactual oxidation?

A2: A robust method is to use stable isotope labeling.[1][4] By treating your sample with hydrogen peroxide enriched with ¹⁸O (H₂¹⁸O₂), all unoxidized methionine residues are converted to ¹⁸O-labeled methionine sulfoxide. Endogenous MetO will retain the naturally occurring ¹⁶O. The 2 Da mass difference between the ¹⁶O and ¹⁸O forms allows for their differentiation and accurate quantification by mass spectrometry.[1]

Q3: What is the characteristic fragmentation pattern of a peptide containing Methionine sulfoxide in MS/MS?

A3: Peptides containing methionine sulfoxide exhibit a characteristic neutral loss of 64 Da in collision-induced dissociation (CID) mass spectra.[5] This loss corresponds to methanesulfenic acid (CH₃SOH) and is a strong indicator of the presence of MetO.[5]

Q4: How does the chromatographic behavior of a peptide change upon methionine oxidation?

A4: Methionine sulfoxide is more polar than methionine. Consequently, a peptide containing MetO will typically elute earlier from a reversed-phase HPLC column compared to its non-oxidized counterpart.[1]

Q5: Are there enzymatic methods to confirm the presence of Methionine sulfoxide?

A5: Yes, methionine sulfoxide reductases (Msr) can be used to reduce MetO back to methionine.[2] There are two main types, MsrA and MsrB, which are stereospecific for the S and R diastereomers of methionine sulfoxide, respectively.[2][6][7] Disappearance of the MetO-containing peptide peak and a corresponding increase in the native peptide peak after Msr treatment confirms the modification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background signal or overestimation of MetO Artificial oxidation during sample preparation (e.g., prolonged digestion, exposure to oxidants).[1][3]- Minimize sample preparation time. - Use antioxidants in your buffers (use with caution as they may interfere with analysis). - Implement an ¹⁸O-labeling strategy to differentiate and correct for artifactual oxidation.[1]
Poor separation of oxidized and non-oxidized peptides Suboptimal HPLC gradient or column chemistry.- Optimize the gradient to improve the resolution between the more polar oxidized peptide and the non-oxidized form. - Consider using a different column chemistry, such as HILIC for highly polar analytes.
Low signal intensity for MetO-containing peptides Low abundance of the modification. In-source fragmentation.- Increase the amount of sample injected. - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to minimize in-source fragmentation.
Ambiguous identification of the oxidation site Insufficient fragmentation in MS/MS.- Optimize collision energy (CE) or activation energy to achieve better fragmentation. - Ensure that key b- and y-ions flanking the potential methionine residue are present to confirm the site of modification.[8]
Incomplete enzymatic reduction with Msr enzymes Inactive enzyme. Inhibitors present in the sample.- Ensure the enzyme is active and used at an appropriate concentration. - Purify the peptide sample to remove potential inhibitors like residual guanidine (B92328) HCl or trypsin.[7]

Experimental Protocols

Protocol 1: Stable Isotope Labeling for Accurate MetO Quantification

This protocol is adapted from methodologies designed to differentiate endogenous MetO from artifacts.[1][4]

  • Sample Preparation : Solubilize the protein sample in a suitable buffer.

  • ¹⁸O-Labeling : Add ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to the protein solution to a final concentration sufficient to fully oxidize all available methionine residues. Incubate at room temperature. The reaction time will need to be optimized but can be several hours.

  • Quenching : Quench the reaction by adding catalase.

  • Denaturation, Reduction, and Alkylation : Denature the protein (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).

  • Proteolytic Digestion : Perform enzymatic digestion (e.g., with trypsin) overnight at 37°C.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis : Extract ion chromatograms (EICs) for the peptide of interest containing ¹⁶O-MetO and ¹⁸O-MetO. The level of endogenous oxidation is calculated by dividing the peak area of the ¹⁶O-MetO peptide by the sum of the peak areas of both the ¹⁶O-MetO and ¹⁸O-MetO peptides.[1]

Protocol 2: LC-MS/MS Parameters for MetO Detection

These are general starting parameters that may require optimization for your specific instrument and sample.[8]

Parameter Setting
HPLC Column C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 30-60 minutes (optimize for separation)
Flow Rate 0.2-0.4 mL/min
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Type Full MS followed by data-dependent MS/MS
MS/MS Activation Collision-Induced Dissociation (CID)
Key MS/MS Event Look for a neutral loss of 64 Da from the precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification ProteinSample Protein Sample H218O2_Addition Add H₂¹⁸O₂ ProteinSample->H218O2_Addition Quench Quench Reaction H218O2_Addition->Quench DenatureReduceAlkylate Denature, Reduce, Alkylate Quench->DenatureReduceAlkylate Digest Tryptic Digestion DenatureReduceAlkylate->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS DataAnalysis Data Analysis LC_MSMS->DataAnalysis EIC Extract Ion Chromatograms (¹⁶O-MetO & ¹⁸O-MetO) DataAnalysis->EIC Calculate Calculate % Endogenous MetO EIC->Calculate

Caption: Workflow for accurate MetO quantification.

troubleshooting_logic Start High MetO Signal? CheckArtifact Artifactual Oxidation Likely Start->CheckArtifact Yes LowSignal Low MetO Signal? Start->LowSignal No ImplementLabeling Implement ¹⁸O-Labeling CheckArtifact->ImplementLabeling Reanalyze Re-analyze Sample ImplementLabeling->Reanalyze AccurateQuant Accurate Quantification Reanalyze->AccurateQuant CheckAbundance Low Abundance? LowSignal->CheckAbundance Yes IncreaseSample Increase Sample Amount CheckAbundance->IncreaseSample OptimizeSource Optimize ESI Source CheckAbundance->OptimizeSource IncreaseSample->Reanalyze OptimizeSource->Reanalyze

Caption: Troubleshooting signal intensity issues.

References

Technical Support Center: D-Methionine Sulfoxide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using D-Methionine sulfoxide (B87167) hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Methionine sulfoxide hydrochloride and how should it be handled and stored?

A1: this compound is the D-isomer of methionine sulfoxide, an oxidized form of the amino acid methionine.[1][2][3] It is typically a white to off-white solid.[2] Proper storage is crucial to maintain its integrity.

Storage ConditionDurationNotes
Solid Sealed, away from moisture and light at 4°C.
Stock Solution (-20°C) 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution (-80°C) 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][4]

Q2: My cells are not growing well after adding this compound. Is this a sign of contamination?

A2: Not necessarily. While poor cell growth can be a sign of contamination, it can also be a biological effect of D-Methionine sulfoxide. Methionine sulfoxide exists as two diastereomers: methionine-S-sulfoxide (Met-SO) and methionine-R-sulfoxide (Met-RO).[5][6] Mammalian cells can typically reduce Met-SO back to methionine, which is essential for growth, but they lack the enzyme to reduce Met-RO.[5][7] If your this compound contains a significant amount of the R-isomer, it may not support normal cell proliferation, leading to effects that could be mistaken for a cryptic contamination.[7] Some studies have shown that D-methionine can inhibit the growth of certain tumor cell lines to an extent similar to a methionine-free medium.[8]

Q3: Can this compound itself be a source of contamination?

A3: While the compound itself is not inherently a contaminant, like any reagent, it can be a vehicle for contamination if not handled properly. The most common risk is introducing microbial contaminants during the preparation of stock solutions. It is crucial to use sterile techniques at all times.

Q4: How should I prepare a sterile solution of this compound for my cell culture experiments?

A4: To prepare a sterile solution, dissolve the this compound powder in a suitable sterile solvent, such as sterile water or cell culture medium.[2] After dissolution, it is imperative to sterilize the solution by passing it through a 0.22 µm filter.[2][4] This will remove any potential bacterial or fungal contaminants.

Troubleshooting Guides

Issue 1: Sudden change in media color (e.g., to yellow), turbidity, or unusual odor after adding this compound.

  • Possible Cause: Bacterial or yeast contamination.[9][10]

  • Troubleshooting Steps:

    • Immediately isolate the suspected culture(s) to prevent cross-contamination.[1]

    • Visually inspect the culture under a microscope for motile bacteria or budding yeast.[9]

    • Discard the contaminated culture and any shared reagents.

    • Thoroughly disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment.[9]

    • Review your aseptic technique, especially during the preparation and handling of the this compound stock solution.

Issue 2: Fuzzy, filamentous growth in the culture vessel.

  • Possible Cause: Fungal (mold) contamination.[1][10]

  • Troubleshooting Steps:

    • Follow the same initial steps as for bacterial contamination (isolate, discard, disinfect).[1]

    • Pay special attention to the air filtration system in your cell culture hood and incubator, as mold spores are often airborne.

    • Check for any potential sources of mold in the laboratory environment, such as damp areas.

Issue 3: Gradual decrease in cell proliferation or changes in cell morphology without visible signs of contamination.

  • Possible Cause 1: Mycoplasma contamination.[1]

    • Troubleshooting Steps:

      • Immediately quarantine the suspected cell line.

      • Test for mycoplasma using a reliable method, such as a PCR-based assay.[9]

      • If positive, the recommended course of action is to discard the contaminated cell line and all related stocks.[1]

  • Possible Cause 2: Biological effects of this compound.

    • Troubleshooting Steps:

      • Verify the source and purity of your this compound.

      • Consider the possibility that the D-isomer or the R-sulfoxide form is not being metabolized by your cell line, leading to methionine limitation.[7][11]

      • As a control, culture cells in a medium supplemented with L-methionine to ensure the cells are healthy and the basal medium supports growth.

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, high-purity water or desired solvent

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

    • Sterile syringe

    • Sterile microcentrifuge tubes for aliquots

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile solvent in a sterile conical tube to achieve the desired stock concentration. If solubility is an issue, gentle warming or vortexing may be applied.[2]

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube.

    • Aliquot the sterile stock solution into sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]

Visualizations

Contamination_Troubleshooting_Workflow cluster_observation Observation of Culture Issue cluster_initial_assessment Initial Assessment cluster_troubleshooting_paths Troubleshooting Paths cluster_actions Corrective Actions Observe_Issue Observe Issue in Cell Culture (e.g., Poor Growth, Color Change) Visual_Inspection Microscopic & Visual Inspection Observe_Issue->Visual_Inspection Contamination_Signs Visible Contamination Signs? (Turbidity, Filaments) Visual_Inspection->Contamination_Signs Bacterial_Yeast Bacterial/Yeast Contamination Protocol Contamination_Signs->Bacterial_Yeast Yes (Turbid) Fungal Fungal Contamination Protocol Contamination_Signs->Fungal Yes (Filaments) No_Visible_Contamination No Visible Contamination Contamination_Signs->No_Visible_Contamination No Discard_Culture Isolate & Discard Contaminated Culture Bacterial_Yeast->Discard_Culture Fungal->Discard_Culture Mycoplasma_Test Test for Mycoplasma No_Visible_Contamination->Mycoplasma_Test Biological_Effect Consider Biological Effect of Compound No_Visible_Contamination->Biological_Effect Mycoplasma_Test->Discard_Culture Positive Check_Compound Verify Compound Source & Purity Biological_Effect->Check_Compound Review_Aseptic_Technique Review Aseptic Technique for D-Met-SO-HCl Preparation Discard_Culture->Review_Aseptic_Technique Control_Experiment Perform Control Experiment with L-Methionine Check_Compound->Control_Experiment

Caption: Troubleshooting workflow for cell culture issues.

Methionine_Oxidation_Pathway cluster_pathway Methionine Metabolism in Cell Culture L_Methionine L-Methionine (Essential for Growth) Methionine_S_Sulfoxide Methionine-S-sulfoxide (Met-SO) L_Methionine->Methionine_S_Sulfoxide Oxidation (ROS) Methionine_R_Sulfoxide Methionine-R-sulfoxide (Met-RO) L_Methionine->Methionine_R_Sulfoxide Oxidation (ROS) MsrA MsrA Enzyme Methionine_S_Sulfoxide->MsrA Growth_Inhibition Potential for Growth Inhibition Methionine_R_Sulfoxide->Growth_Inhibition Not readily reduced in mammalian cells MsrA->L_Methionine Reduction

Caption: Simplified overview of methionine oxidation and reduction.

References

Buffering considerations for experiments with D-Methionine sulfoxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Methionine sulfoxide (B87167) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve D-Methionine sulfoxide hydrochloride?

A1: this compound is highly soluble in water. For most applications, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent for preparing stock solutions. To aid dissolution, especially at high concentrations, ultrasonic treatment may be beneficial.

Q2: How should I store stock solutions of this compound?

A2: Aqueous stock solutions of this compound should be stored frozen to ensure stability. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the pKa values for D-Methionine sulfoxide, and why are they important?

A3: Methionine sulfoxide has two pKa values: a stronger acidic pKa of approximately 1.74 and a stronger basic pKa of around 9.11.[1][2][3] These values are crucial for selecting an appropriate buffer system to maintain a stable pH in your experiments. The buffering range of a chosen buffer should overlap with the desired experimental pH and be well away from the pKa values of the compound to avoid changes in its protonation state.

Buffering Considerations

Proper buffering is critical for maintaining the stability and activity of this compound in experimental settings. The choice of buffer and pH can significantly impact the outcome of your research.

Buffer Selection

The ideal buffer for your experiment will depend on the specific requirements of your assay, such as the optimal pH for enzyme activity or cell viability. Based on the pKa values of methionine sulfoxide, buffers that maintain a pH in the physiological range (pH 7.2-8.5) are generally suitable.

Recommended Buffers:

  • Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride): This is a commonly used buffer in many biological experiments and has been shown to be compatible with methionine sulfoxide. It has a buffering range of 7.5-8.5.

  • Phosphate-Buffered Saline (PBS): For cell culture and in vivo studies, PBS is a standard and appropriate choice to maintain physiological pH and osmolarity.

  • Sodium Phosphate Buffer: This buffer system is effective in the pH range of 6.0-8.0 and is another suitable option for enzymatic assays.

pH Stability

While the oxidation of methionine to methionine sulfoxide is largely pH-independent, the stability of the sulfoxide itself can be influenced by pH, especially over long incubation periods or at elevated temperatures. It is recommended to work within a neutral to slightly alkaline pH range (pH 7.0-8.5) for most applications to ensure the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation in solution The solubility limit may have been exceeded, or the solution may have become contaminated.Ensure you are not exceeding the solubility of this compound in your chosen solvent. If using a buffer, confirm its compatibility. Prepare fresh solutions and filter-sterilize (0.22 µm filter) if necessary.
Inconsistent experimental results The pH of the solution may be unstable, or the compound may have degraded.Always use a suitable buffer to maintain a constant pH. Prepare fresh working solutions from a frozen stock for each experiment. Consider analytical techniques like HPLC to check the purity of your compound if degradation is suspected.
Loss of biological activity The compound may have been subjected to harsh conditions (e.g., extreme pH, high temperature) or incompatible reagents.Avoid extreme pH values and prolonged exposure to high temperatures. Be mindful of other reagents in your experiment that could react with the sulfoxide group, such as strong reducing or oxidizing agents.

Experimental Protocols

Preparation of a Buffered Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in Tris-HCl buffer.

Materials:

  • This compound (MW: 201.67 g/mol )

  • Tris base

  • Hydrochloric acid (HCl)

  • Purified water

  • Sterile conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Prepare 1 M Tris-HCl buffer (pH 8.0):

    • Dissolve 121.14 g of Tris base in 800 mL of purified water.

    • Adjust the pH to 8.0 by slowly adding concentrated HCl.

    • Bring the final volume to 1 L with purified water.

    • Sterilize by autoclaving or filtration.

  • Prepare 100 mM this compound solution:

    • Weigh out 2.017 g of this compound.

    • Dissolve it in 80 mL of purified water in a sterile conical tube.

    • Add 10 mL of 1 M Tris-HCl (pH 8.0) to achieve a final buffer concentration of 100 mM.

    • Adjust the final volume to 100 mL with purified water.

    • If necessary, gently warm the solution or use an ultrasonic bath to aid dissolution.

    • Filter-sterilize the solution using a 0.22 µm filter.

  • Storage:

    • Aliquot the stock solution into sterile, single-use tubes.

    • Store at -20°C for up to one month or at -80°C for up to six months.

Use in Cell Culture

For cell culture applications, the buffered stock solution can be diluted directly into the cell culture medium to the desired final concentration.

Procedure:

  • Thaw an aliquot of the 100 mM buffered stock solution at room temperature.

  • Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make a 1 mM working solution in 10 mL of medium, add 100 µL of the 100 mM stock solution.

  • Add the calculated volume of the stock solution to your cell culture medium and mix gently.

  • Apply the medium containing this compound to your cells.

Visualizations

Buffering_Decision_Workflow start Start: Need to prepare D-Methionine sulfoxide HCl solution exp_type What is the experimental application? start->exp_type cell_culture Cell Culture / In Vivo exp_type->cell_culture Cell-based enzyme_assay Enzyme Assay / In Vitro exp_type->enzyme_assay Biochemical buffer_choice_cell Use PBS or cell culture medium to maintain physiological pH and osmolarity. cell_culture->buffer_choice_cell buffer_choice_enzyme Select a buffer with a pKa close to the optimal pH of the enzyme. (e.g., Tris-HCl, Sodium Phosphate) enzyme_assay->buffer_choice_enzyme prep_stock Prepare a concentrated stock solution in sterile water. buffer_choice_cell->prep_stock buffer_choice_enzyme->prep_stock dilute Dilute stock solution into the final buffered medium. prep_stock->dilute storage Store stock solution in aliquots at -20°C or -80°C. prep_stock->storage end Solution ready for experiment dilute->end

Caption: Workflow for selecting a buffer for this compound experiments.

Signaling_Pathway_Example Met Methionine ROS Reactive Oxygen Species (ROS) Met->ROS Protein_Synthesis Protein Synthesis Met->Protein_Synthesis MetSO D-Methionine Sulfoxide ROS->MetSO Oxidation Msr Methionine Sulfoxide Reductase (Msr) MetSO->Msr Reduction Oxidative_Damage Oxidative Damage to Proteins MetSO->Oxidative_Damage Msr->Met

Caption: The role of D-Methionine sulfoxide in the methionine redox cycle.

References

Technical Support Center: Troubleshooting Unexpected Effects of D-Methionine Sulfoxide on Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected effects of D-Methionine sulfoxide (B87167) (D-MetO) on cell morphology during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Methionine sulfoxide and why might it affect my cells?

A1: D-Methionine sulfoxide is the oxidized form of the amino acid D-methionine. In a biological context, the oxidation of methionine residues within proteins is a post-translational modification that can be induced by reactive oxygen species (ROS), leading to a state of oxidative stress.[1] This modification can alter protein structure and function.[2] Specifically, the oxidation of methionine residues in cytoskeletal proteins like actin can disrupt filament dynamics and, consequently, alter cell morphology.[3]

Q2: I've observed changes in cell shape (e.g., rounding, loss of projections) after treating my cells with D-Methionine sulfoxide. What is the likely mechanism?

A2: Changes in cell shape are often linked to alterations in the actin cytoskeleton. A family of enzymes called MICALs (Molecule Interacting with CasL) can directly oxidize methionine residues (specifically Met44 and Met47) on actin filaments.[3][4] This oxidation leads to the disassembly of filamentous actin (F-actin), which can cause cell rounding, retraction of cellular processes, and changes in cell adhesion.[4] Your observations could be a result of D-Methionine sulfoxide influencing this pathway, potentially by creating an environment of increased oxidative stress that promotes actin oxidation.

Q3: My cells appear stressed or are dying after treatment. Is D-Methionine sulfoxide toxic?

A3: High levels of protein oxidation, including methionine oxidation, are associated with cellular stress and can lead to apoptosis (programmed cell death).[2] The accumulation of oxidized proteins can impair their function, leading to cellular dysfunction and triggering cell death pathways.[1] It is crucial to determine if the observed cytotoxicity is a direct effect of D-Methionine sulfoxide or a secondary effect of the solvent used to dissolve it, such as Dimethyl sulfoxide (DMSO).[5][6]

Q4: How can I be sure the morphological changes are due to D-Methionine sulfoxide and not the solvent (e.g., DMSO)?

A4: This is a critical control experiment. DMSO, a common solvent, is known to independently affect cell morphology and viability, often in a dose-dependent manner.[5][6][7] To distinguish between the effects of D-Methionine sulfoxide and its solvent, you should always include a "vehicle control" in your experiments. This control group should consist of cells treated with the same concentration of the solvent (e.g., DMSO) as is present in your D-Methionine sulfoxide-treated samples. If the morphological changes are only observed in the D-Methionine sulfoxide-treated cells and not in the vehicle control, it is more likely that D-Methionine sulfoxide is the causative agent.

Troubleshooting Guides

Issue 1: Cells are rounding up and detaching from the culture plate.

Possible Cause: Disruption of the actin cytoskeleton leading to reduced cell adhesion.

Troubleshooting Steps:

  • Vehicle Control: Confirm that cells treated with the solvent (vehicle) alone do not exhibit the same phenotype. High concentrations of DMSO can cause cell rounding and detachment.[5][7]

  • Dose-Response and Time-Course: Perform a dose-response experiment with varying concentrations of D-Methionine sulfoxide and a time-course experiment to observe the onset and progression of the morphological changes.

  • Visualize the Actin Cytoskeleton: Stain the cells with fluorescently-labeled phalloidin (B8060827) to visualize F-actin. A loss of stress fibers and a more diffuse, cortical actin staining pattern would support the hypothesis of actin cytoskeleton disruption.

  • Assess Cell Viability: Use a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine if the detachment is due to cell death.

Issue 2: I observe abnormal cytoskeletal structures or aggregates.

Possible Cause: Altered actin polymerization dynamics or protein aggregation due to oxidative stress.

Troubleshooting Steps:

  • High-Resolution Imaging: Use fluorescence microscopy, potentially confocal microscopy, to get a detailed view of the actin cytoskeleton after phalloidin staining. Look for punctate actin staining or unusual aggregates.

  • Co-staining: Co-stain for other cytoskeletal components like microtubules (using an anti-tubulin antibody) to see if the effects are specific to the actin cytoskeleton.

  • Assess Oxidative Stress: Use a fluorescent probe (e.g., DCFDA) to measure the levels of intracellular reactive oxygen species (ROS) to determine if D-Methionine sulfoxide treatment is inducing oxidative stress.

  • Measure Methionine Sulfoxide Reductase (Msr) Activity: A decrease in Msr activity could lead to an accumulation of oxidized proteins. You can perform an in vitro assay to measure Msr activity in cell lysates.

Quantitative Data Summary

Table 1: Effects of Dimethyl Sulfoxide (DMSO) on Cell Morphology and Viability

DMSO ConcentrationGeneral Effect on MorphologyEffect on ViabilityReference(s)
≤ 0.1%Generally considered safe for most cell lines with minimal morphological changes.Minimal to no cytotoxicity.[7]
0.5%Most cell lines tolerate this concentration, but some sensitive (e.g., primary) cells may show minor changes.Generally low cytotoxicity.[6]
1.0%Can induce morphological changes such as neurite retraction in neurons. May enhance proliferation in astrocytes.Can cause a progressive loss of viability in some cell types.[6]
> 1.0%Often leads to significant morphological changes, including cell rounding and detachment.Significant decrease in cell viability.[5]

Experimental Protocols

Protocol 1: Visualization of F-Actin with Phalloidin Staining

This protocol is for staining adherent cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., conjugated to Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • Grow cells on sterile glass coverslips in a petri dish.

  • After experimental treatment, gently wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in 1% BSA in PBS according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

  • Visualize using a fluorescence microscope.

Table 2: Recommended Reagent Concentrations for Phalloidin Staining

ReagentWorking ConcentrationPurpose
Paraformaldehyde (PFA)4% in PBSFixation
Triton X-1000.1% in PBSPermeabilization
Bovine Serum Albumin (BSA)1% in PBSBlocking
Fluorescent PhalloidinVaries by manufacturer (typically nM range)F-actin staining
DAPIVaries by manufacturerNuclear counterstaining
Protocol 2: Assay for Methionine Sulfoxide Reductase (Msr) Activity in Cell Lysates

This protocol is a general guideline and may need optimization. It is based on an HPLC method to detect the reduction of a dabsylated methionine sulfoxide substrate.[8]

Materials:

  • Cell lysis buffer (e.g., CelLytic™ M)

  • Protein quantification assay (e.g., Bradford assay)

  • 30 mM Tris-HCl, pH 8.0

  • 1 M Dithiothreitol (DTT)

  • 5 mM Dabsyl-Methionine-R,S-sulfoxide (Substrate)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Harvest cells and prepare a cell lysate using a suitable lysis buffer.

  • Determine the protein concentration of the lysate.

  • In a microcentrifuge tube, mix 200 µg of protein extract with 20 mM DTT (final concentration) in a total volume of 180 µL with 30 mM Tris-HCl, pH 8.0.

  • Prepare a control tube without the protein extract.

  • Equilibrate the solutions for 5 minutes at 37°C.

  • Start the reaction by adding 20 µL of 5 mM dabsyl-Met-R,S-O (final concentration 0.5 mM).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 300 µL of acetonitrile.

  • Centrifuge to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC to quantify the formation of dabsyl-methionine.

Visualizations

Actin_Redox_Cycle G_Actin G-Actin (Monomeric) F_Actin F-Actin (Filamentous) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Ox_F_Actin Oxidized F-Actin (MetO) F_Actin->Ox_F_Actin Oxidation Ox_G_Actin Oxidized G-Actin (MetO) Ox_F_Actin->Ox_G_Actin Disassembly Ox_G_Actin->G_Actin Reduction MICAL MICAL Enzymes (+ ROS) MICAL->F_Actin MsrB MsrB Enzymes MsrB->Ox_G_Actin

Caption: Actin cytoskeleton redox cycle.

Experimental_Workflow start Unexpected Morphological Changes Observed exp_design Experimental Design: - D-MetO Treatment - Vehicle Control (e.g., DMSO) - Untreated Control start->exp_design microscopy Phase-Contrast Microscopy (Time-course) exp_design->microscopy staining Fluorescence Staining: - F-Actin (Phalloidin) - Nucleus (DAPI) exp_design->staining viability Cell Viability Assay (e.g., MTT, Trypan Blue) exp_design->viability quantify Quantitative Morphological Analysis (e.g., Cell Area, Roundness) microscopy->quantify conclusion Conclusion: Correlate Morphological Changes with Cytoskeletal Disruption and/or Cytotoxicity quantify->conclusion imaging Fluorescence Microscopy staining->imaging imaging->conclusion viability->conclusion Troubleshooting_Tree start Cells show abnormal morphology after D-MetO treatment vehicle_control Does the vehicle control (e.g., DMSO alone) show the same effect? start->vehicle_control solvent_effect Issue is likely due to solvent toxicity. Lower solvent concentration or find an alternative solvent. vehicle_control->solvent_effect Yes meto_effect Effect is likely due to D-MetO. vehicle_control->meto_effect No cytoskeleton Visualize actin cytoskeleton (Phalloidin staining). Is it disrupted? meto_effect->cytoskeleton actin_disrupted Morphological change is linked to actin disruption. Investigate actin dynamics and oxidative stress. cytoskeleton->actin_disrupted Yes actin_normal Consider other mechanisms: - Other cytoskeletal effects - Apoptosis induction - Altered gene expression cytoskeleton->actin_normal No

References

Technical Support Center: D-Methionine Sulfoxide Hydrochloride Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of D-Methionine sulfoxide (B87167) hydrochloride samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a D-Methionine sulfoxide hydrochloride sample?

A1: The primary analytical methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Elemental Analysis is also a crucial technique for confirming the empirical formula and the presence of the hydrochloride salt.

Q2: What are the expected potential impurities in a this compound sample?

A2: Potential impurities can originate from the synthetic process or degradation. Common impurities include the unoxidized parent compound D-Methionine, the over-oxidized D-Methionine sulfone, and potentially stereoisomers such as L-Methionine sulfoxide if the starting materials were not enantiomerically pure.[1][2] Other possible impurities could be by-products from the synthesis, such as N-acetyl-DL-methionine.[1][3]

Q3: How can I quantify the levels of these impurities?

A3: HPLC is the most common method for quantifying impurities.[1][3] By using a validated HPLC method with appropriate reference standards for the potential impurities, you can determine the percentage of each impurity in your sample. The peak area of each impurity is compared to the peak area of the main compound to calculate the relative percentage.

Q4: What is the role of NMR spectroscopy in purity validation?

A4: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation of the D-Methionine sulfoxide molecule.[4][5][6][7][8] The chemical shifts and coupling constants of the protons and carbons can confirm the correct structure. While not ideal for quantifying very low-level impurities, NMR can detect significant impurities with distinct signals.

Q5: How does Mass Spectrometry contribute to the analysis?

A5: Mass Spectrometry (MS) is used to confirm the molecular weight of D-Methionine sulfoxide.[9][10] High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. MS can also be coupled with liquid chromatography (LC-MS) to identify and quantify impurities.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in the HPLC chromatogram. Contamination of the sample, mobile phase, or HPLC system. Degradation of the sample. Presence of unknown impurities.Ensure proper sample handling and clean the HPLC system. Prepare fresh mobile phase and sample solutions. Use LC-MS to identify the molecular weight of the unknown peaks.
Poor peak shape or resolution in HPLC. Inappropriate column, mobile phase composition, or flow rate. Column degradation.Optimize the HPLC method by adjusting the mobile phase gradient, pH, or trying a different column type (e.g., mixed-mode, HILIC).[3] Replace the column if it's old or has been used extensively.
Inconsistent quantification results. Instability of the sample in the chosen solvent. Inaccurate standard preparation. Instrument variability.Assess the stability of this compound in your analytical solvent over time. Prepare fresh standards for each analysis. Perform system suitability tests to ensure instrument performance.
¹H NMR spectrum shows broad peaks. Sample is not fully dissolved. Presence of paramagnetic impurities.Ensure complete dissolution of the sample, using gentle heating or sonication if necessary. If paramagnetic impurities are suspected, they may be difficult to remove without further purification of the sample.
Mass spectrum shows unexpected ions. In-source fragmentation. Presence of adducts (e.g., sodium, potassium). Contamination.Optimize the MS source conditions to minimize fragmentation. Ensure the use of high-purity solvents and reagents. Check for common adducts and interpret the spectrum accordingly.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and impurities present.

1. Materials and Reagents:

  • This compound sample

  • Reference standards for D-Methionine, D-Methionine sulfone, and any other known impurities

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium formate (B1220265) (for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column.[3]

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Mobile Phase A

  • Standard Solution: Accurately weigh and dissolve the reference standards in the diluent to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration (e.g., 1 mg/mL).

4. HPLC Conditions:

Parameter Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30-31 min: 50-5% B; 31-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

5. Data Analysis:

  • Integrate the peaks in the chromatograms for both the standard and sample solutions.

  • Calculate the percentage purity of the this compound sample using the area normalization method or by creating a calibration curve with the reference standards for more accurate quantification of impurities.

Quantitative Data Summary

The following table provides an example of how to present the purity data obtained from an HPLC analysis.

Compound Retention Time (min) Area (%) Specification
D-Methionine4.50.08≤ 0.1%
D-Methionine sulfoxide 8.2 99.85 ≥ 99.5%
D-Methionine sulfone12.10.05≤ 0.1%
Unknown Impurity 115.30.02≤ 0.1%
Total Impurities 0.15 ≤ 0.5%

Visual Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of a this compound sample.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation & Identification cluster_3 Elemental Composition cluster_4 Final Assessment Sample D-Methionine Sulfoxide HCl Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Impurity Profile) Dissolution->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (Molecular Weight) Dissolution->MS EA Elemental Analysis (C, H, N, S, Cl) Dissolution->EA LCMS LC-MS (Impurity Identification) HPLC->LCMS Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis LCMS->Data_Analysis EA->Data_Analysis Purity_Report Purity Validation Report Data_Analysis->Purity_Report

References

Avoiding degradation of D-Methionine sulfoxide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of D-Methionine Sulfoxide (B87167) Hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is D-Methionine Sulfoxide Hydrochloride and why is its stability in solution a concern?

A1: this compound is the hydrochloride salt of the D-enantiomer of methionine sulfoxide. It is an oxidized form of the amino acid D-methionine.[1][2][3] Its stability in solution is a critical concern for researchers because degradation can lead to the formation of impurities, affecting the accuracy and reproducibility of experiments. The primary degradation pathway is the further oxidation of the sulfoxide to methionine sulfone, though other degradation products may also form.[4]

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The degradation of this compound in solution is primarily influenced by:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • pH: The stability of methionine sulfoxide can be pH-dependent. A study on model peptides showed a maximum rate of methionine oxidation at pH 6-7.[1]

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation.[2][3]

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) or other oxidizing agents will directly lead to the degradation of the sulfoxide.[5][6]

  • Presence of Metal Ions: Metal ions, such as iron (Fe³⁺), can catalyze oxidation reactions.[1]

Q3: How should I prepare stock solutions of this compound to ensure stability?

A3: To prepare stable stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity water or a buffer appropriate for your experiment. If using water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2][3]

  • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of use.[7]

  • Inert Atmosphere: For maximum stability, consider preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and free of any potential oxidizing contaminants.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Proper storage is crucial for maintaining the integrity of your this compound solutions. The following table summarizes the recommended storage conditions based on available data.

Storage TemperatureDurationKey Considerations
-80°CUp to 6 monthsSealed vials, protect from light and moisture.[2][3]
-20°CUp to 1 monthSealed vials, protect from light and moisture.[2][3][7]
Room TemperatureShort-term useRecommended to be used promptly after preparation.[2]

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: While antioxidants are commonly used to prevent the oxidation of methionine, their use with methionine sulfoxide should be approached with caution. Some antioxidants might have unintended reactions or interfere with your experimental system. If you suspect oxidative degradation is a significant issue, it is better to focus on preventative measures such as using degassed solvents, working under an inert atmosphere, and protecting the solution from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results using the same stock solution. Degradation of the this compound solution over time.Prepare fresh solutions for each experiment. If using a frozen stock, aliquot the solution after the initial preparation to avoid repeated freeze-thaw cycles. Always handle the solution on ice and minimize its time at room temperature.
Visible changes in the solution (e.g., color change, precipitation). Chemical degradation leading to the formation of insoluble byproducts or pH shift.Discard the solution immediately. Prepare a fresh solution using high-purity reagents and solvents. Ensure the storage container is appropriate and properly sealed.
LC-MS analysis shows unexpected peaks with higher mass. Further oxidation of the sulfoxide to methionine sulfone (+16 Da) or other degradation products.Review your solution preparation and handling procedures. Minimize exposure to oxygen and light. Consider using degassed buffers and working in a glove box with an inert atmosphere if the problem persists. Analyze a freshly prepared standard to confirm the identity of the degradation products.
Loss of biological activity in a cell-based assay. Degradation of the active compound, this compound, to an inactive form.Confirm the purity of your stock solution using a suitable analytical method like HPLC. Prepare fresh dilutions from a newly prepared and validated stock solution for your assays.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution

Objective: To prepare a stable aqueous stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, sterile, deionized water

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 μm sterile syringe filter

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance in a clean, dry environment.

  • Add the appropriate volume of high-purity water to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Sterilize the solution by passing it through a 0.22 μm sterile syringe filter into a sterile, amber-colored vial.

  • For long-term storage, aliquot the solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To assess the purity of a this compound solution and detect potential degradation products.

Method: Reversed-Phase HPLC (RP-HPLC) is a common method for analyzing amino acids and their derivatives.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution:

  • A linear gradient from 0% to 30% Mobile Phase B over 20-30 minutes is a good starting point. The gradient can be optimized based on the specific column and system used.

Detection:

  • UV detection at 210-220 nm.

Procedure:

  • Prepare a fresh standard solution of this compound of known concentration.

  • Dilute the sample to be analyzed to a concentration within the linear range of the detector.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The appearance of peaks with shorter retention times may indicate more polar degradation products.

Signaling Pathways and Workflows

The degradation of this compound is fundamentally a chemical process. However, in a biological context, the interconversion between methionine and methionine sulfoxide is a critical part of cellular signaling and defense against oxidative stress.

cluster_0 Cellular Environment cluster_1 Redox Regulation Cycle cluster_2 Experimental Workflow Met D-Methionine Protein Target Protein (Active) Met->Protein MetO D-Methionine Sulfoxide Protein_MetO Target Protein (Inactive/Modified) MetO->Protein_MetO Incorporation or Post-translational Modification ROS Reactive Oxygen Species (ROS) ROS->Met Oxidation Protein->Protein_MetO Oxidative Stress Protein_MetO->Protein Enzymatic Repair MsrA Methionine Sulfoxide Reductase A (MsrA) Prep Prepare D-MetO-HCl Solution Store Store Appropriately (-80°C or -20°C) Prep->Store QC Purity Check (HPLC) Store->QC Experiment Use in Experiment QC->Experiment Analysis Data Analysis Experiment->Analysis

Caption: Workflow for handling this compound and its role in redox signaling.

The diagram above illustrates two key concepts. On the left, it shows the biological context where D-Methionine can be oxidized to D-Methionine Sulfoxide by Reactive Oxygen Species (ROS). This modification can alter the function of proteins. The enzyme Methionine Sulfoxide Reductase A (MsrA) can reverse this modification, highlighting a dynamic regulatory cycle.[4][5][8] On the right, a recommended experimental workflow emphasizes the critical steps for maintaining the integrity of this compound solutions, from preparation to use in experiments.

References

Validation & Comparative

A Comparative Guide to the Neuronal Effects of D- and L-Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Stereospecific Neuroprotection via the Methionine Sulfoxide (B87167) Reductase System

In the landscape of neurodegenerative disease and oxidative stress, the reversible oxidation of the amino acid methionine to methionine sulfoxide (MetO) represents a critical post-translational modification. This oxidation generates two distinct stereoisomers, D-methionine sulfoxide (D-MetO, the R-isomer) and L-methionine sulfoxide (L-MetO, the S-isomer). While direct comparative studies on the exogenous application of these isomers to neuronal cells are limited in publicly available literature, their biological effects are intrinsically linked to a sophisticated and stereospecific enzymatic repair system: the methionine sulfoxide reductases (Msrs).

This guide provides a comprehensive comparison of the neuronal effects of D- and L-MetO by examining the function, localization, and impact of their respective reductases, MsrB and MsrA. The activity of these enzymes is the primary determinant of how neuronal cells process and respond to each MetO isomer, offering a scientifically robust framework for comparison.

Comparative Analysis of the MsrA (L-MetO) and MsrB (D-MetO) Systems in Neuronal Cells

The cellular machinery to reduce MetO is highly specific: MsrA exclusively reduces L-MetO, while the MsrB family of enzymes (MsrB1, MsrB2, MsrB3) reduces D-MetO.[1] This enzymatic division forms the basis for the differential effects of each isomer. In mammals, MsrA and MsrB1 are the most prominent members, with high expression levels in the kidney, liver, and brain.[2]

FeatureMsrA System (L-Methionine Sulfoxide)MsrB System (D-Methionine Sulfoxide)
Primary Substrate L-Methionine-S-sulfoxide (in proteins and free form)[1]D-Methionine-R-sulfoxide (primarily in proteins)[3]
Subcellular Localization in Neurons Cytosol, Nucleus, Mitochondria[2][4]MsrB1: Cytosol, NucleusMsrB2: MitochondriaMsrB3: Endoplasmic Reticulum, Mitochondria[1][2][4]
Primary Role in Neuroprotection Considered a primary defender against oxidative stress-related neuronal damage. Protects dopaminergic neurons and mitigates Aβ toxicity.[2][5]Contributes to antioxidant defense, particularly within mitochondria (MsrB2) and the ER (MsrB3). Overexpression can reduce Aβ production.
Key Protein Substrates in the Brain α-synuclein, β-amyloid, 14-3-3 proteins[2][6]Actin (important for cytoskeletal dynamics), Parkin (mitochondrial quality control)[3]
Effects of Enzyme Knockout Leads to abnormal motor behavior ("tip-toe walking"), impaired learning, dopamine (B1211576) dysregulation, and increased vulnerability to oxidative stress.[7][8][9]Phenotypes vary by isoform. MsrB1 knockout impairs spatial learning. MsrB2 knockout affects mitochondrial function. MsrB3 knockout can lead to hearing loss.[3]

Signaling Pathways and Neuroprotective Mechanisms

The neuroprotective effects of the Msr systems, particularly MsrA, are tied to their ability to reverse oxidative damage on key regulatory proteins, thereby influencing critical signaling pathways.

The Central Role of MsrA in Neuronal Survival

The MsrA system is a critical regulator of neuronal health, primarily by mitigating oxidative stress and preventing apoptosis. When neurons are exposed to stressors like reactive oxygen species (ROS), MsrA activity is upregulated to repair oxidized proteins. This repair function is crucial for maintaining mitochondrial integrity and preventing the activation of cell death cascades. Knockout studies have demonstrated that the absence of MsrA renders neurons significantly more vulnerable to neurotoxins and stressors associated with neurodegenerative diseases like Parkinson's and Alzheimer's.[2][5][7]

A key mechanism involves the regulation of dopamine. Mice lacking MsrA exhibit significant alterations in brain dopamine levels and are less responsive to amphetamine, suggesting that the MsrA/L-MetO pathway is integral to the proper functioning of the dopaminergic system.[8] Furthermore, MsrA has been shown to be involved in protein ubiquitination pathways through its interaction with 14-3-3 proteins, linking it to cellular protein quality control systems.[6]

G cluster_stress Cellular Stress cluster_pathway MsrA-Mediated Neuroprotection ROS Oxidative Stress (e.g., H₂O₂, Neurotoxins) MetO Protein-L-Methionine Sulfoxide (L-MetO) ROS->MetO Oxidation Apoptosis Apoptosis ROS->Apoptosis Induces Met Protein-Methionine MsrA MsrA Activation MetO->MsrA Substrate for MsrA->Met Reduction/Repair Mito Mitochondrial Integrity MsrA->Mito Maintains Dopa Dopamine Homeostasis MsrA->Dopa Regulates Mito->Apoptosis Inhibits Survival Neuronal Survival Dopa->Survival Apoptosis->Survival Prevents

MsrA signaling in response to oxidative stress.

Experimental Protocols

Reproducing studies on the effects of MetO isomers involves standard neuronal cell culture and cytotoxicity assays. Below are representative methodologies.

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified atmosphere. For differentiation, cells are treated with 10 µM retinoic acid for 5-7 days.

  • Treatment: Differentiated cells are pre-treated for 24 hours with varying concentrations (e.g., 10-500 µM) of N-Acetyl-L-Methionine sulfoxide or N-Acetyl-D-Methionine sulfoxide. N-acetylated forms are often used for improved cell permeability.

  • Induction of Oxidative Stress: Following pre-treatment, cells are exposed to an oxidative insult, such as 200 µM hydrogen peroxide (H₂O₂) or 10 µM β-amyloid peptide (Aβ₂₅₋₃₅) for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • The culture medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Cells are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Protocol 2: MsrA Activity Assay in Brain Tissue Homogenates
  • Tissue Preparation: Brain tissue (e.g., mouse hippocampus or striatum) is homogenized in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, containing protease inhibitors).

  • Substrate Preparation: A synthetic substrate, dabsyl-methionine sulfoxide, is prepared.

  • Enzymatic Reaction:

    • A reaction mixture is prepared containing 100 µg of brain protein extract, 200 µM dabsyl-MetO, and 20 mM Dithiothreitol (DTT) in a Tris-HCl buffer.[6]

    • The reaction is initiated by adding the protein extract and incubated for 30 minutes at 37°C.[6]

  • Detection:

    • The reaction is stopped by adding an equal volume of acetonitrile.[6]

    • The product of the reaction, dabsyl-methionine, is separated and quantified using reverse-phase High-Performance Liquid Chromatography (HPLC).[6]

    • Enzyme activity is calculated based on the amount of product formed over time.

G cluster_assays Assessment Methods start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) pretreat Pre-treatment (24h) - Vehicle Control - L-MetO - D-MetO start->pretreat stress Induce Oxidative Stress (24h) (e.g., H₂O₂, 6-OHDA, Aβ) pretreat->stress assay Assess Neuronal Health stress->assay viability Cell Viability (MTT) assay->viability apoptosis Apoptosis (TUNEL) assay->apoptosis ros ROS Levels (DCF-DA) assay->ros end Data Analysis & Comparison viability->end apoptosis->end ros->end

Workflow for a neuronal cell protection assay.

Conclusion

While the direct effects of exogenously applied D- and L-methionine sulfoxide require further investigation, a comparative analysis of their respective enzymatic repair systems in neurons provides critical insights. The MsrA system, which reduces L-MetO, emerges as a cornerstone of neuronal antioxidant defense, playing a vital role in protecting against insults relevant to major neurodegenerative diseases. Its widespread distribution in the cytosol, mitochondria, and nucleus allows it to repair a broad range of damaged proteins. The MsrB system, which targets D-MetO, provides a complementary layer of protection, with specialized roles in organelles like the mitochondria and endoplasmic reticulum.

For researchers in neuropharmacology and drug development, targeting the upregulation of the MsrA system presents a promising therapeutic strategy to bolster neuronal resilience against oxidative stress and the progression of age-related neurodegenerative disorders.

References

Efficacy of D-Methionine sulfoxide hydrochloride versus other chemical oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various chemical oxidants used in protein modification, with a particular focus on methionine oxidation. While the topic of D-Methionine sulfoxide (B87167) hydrochloride was specified, it is crucial to clarify its role. Primarily recognized as an oxidation product of D-methionine and a biomarker for oxidative stress, D-Methionine sulfoxide hydrochloride is not typically employed as a chemical oxidant in experimental settings. One study has shown that dimethyl sulfoxide (DMSO), a related sulfoxide, can oxidize methionine in the presence of a strong acid (HCl), suggesting a potential role as an oxygen donor under specific conditions. However, for controlled and efficient protein oxidation in research and drug development, other chemical agents are standardly used.

This guide will, therefore, focus on a comparative evaluation of established and well-characterized chemical oxidants: Hydrogen Peroxide (H₂O₂) and Hypochlorous Acid (HOCl) . We will delve into their efficacy, specificity, and impact on cellular signaling pathways, supported by experimental data and protocols.

Comparative Efficacy of Chemical Oxidants

The choice of a chemical oxidant for protein modification depends on several factors, including the desired specificity, reaction kinetics, and the experimental system (in vitro or in cellulo). Below is a summary of quantitative data comparing key performance indicators for Hydrogen Peroxide and Hypochlorous Acid.

ParameterHydrogen Peroxide (H₂O₂)Hypochlorous Acid (HOCl)This compound
Primary Role in Research Inducer of oxidative stress, methionine oxidantPotent, less specific oxidant, mimics inflammatory conditionsProduct of methionine oxidation, biomarker
Oxidation Potential (Standard) +1.76 V+1.48 VData not available; generally considered a weak oxidant
Reactivity with Methionine Moderate, pH-dependent (rate increases with bicarbonate)[1]Very high, rapid at physiological pH[1]Very low to negligible as a primary oxidant
Specificity for Methionine Relatively high at low concentrationsLower, reacts with other residues (e.g., cysteine, tryptophan)[1]Not applicable
Common Experimental Concentration µM to low mM rangeµM rangeNot typically used as an oxidant
Key Side Reactions Can generate highly reactive hydroxyl radicals via Fenton reactionChlorination of various biomoleculesNot applicable

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable studies of protein oxidation.

Protocol 1: In Vitro Oxidation of a Purified Protein with Hydrogen Peroxide

Objective: To assess the extent of methionine oxidation in a purified protein upon exposure to H₂O₂.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 30% (w/w) Hydrogen Peroxide (H₂O₂) stock solution

  • Quenching reagent (e.g., catalase or excess free methionine)

  • Mass spectrometer for analysis

Procedure:

  • Prepare a working solution of the purified protein at a known concentration (e.g., 1 mg/mL).

  • Dilute the H₂O₂ stock solution to the desired final concentrations (e.g., 1 mM, 10 mM, 100 mM) in the protein buffer.

  • Add the H₂O₂ solution to the protein solution and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1, 4, or 24 hours).

  • To stop the reaction, add a quenching reagent.

  • Analyze the protein sample by mass spectrometry to determine the mass shift corresponding to the addition of oxygen atoms to methionine residues. This allows for the quantification of the degree of oxidation.

Protocol 2: Cellular Protein Oxidation Induced by Hypochlorous Acid

Objective: To investigate the impact of HOCl-induced oxidative stress on the cellular proteome.

Materials:

  • Cultured cells (e.g., HeLa or HEK293)

  • Sodium hypochlorite (B82951) (NaOCl) solution

  • Cell lysis buffer

  • Proteomics sample preparation reagents (e.g., for trypsin digestion)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of freshly prepared HOCl (e.g., 50, 100, 200 µM) for a short duration (e.g., 15-30 minutes).

  • Wash the cells with a quenching buffer (e.g., PBS containing 1 mM L-methionine) to remove excess HOCl.

  • Lyse the cells and extract the total protein.

  • Process the protein extract for proteomic analysis, including reduction, alkylation, and tryptic digestion.

  • Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify oxidized peptides, particularly those containing methionine sulfoxide.

Signaling Pathways and Experimental Workflows

The application of chemical oxidants can trigger specific cellular signaling pathways, providing insights into the mechanisms of oxidative stress.

Signaling Pathway: Oxidative Stress-Induced p38 MAPK Activation

Treatment of cells with oxidants like H₂O₂ can lead to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

p38_MAPK_Pathway H2O2 Hydrogen Peroxide (H₂O₂) ROS Increased Intracellular ROS H2O2->ROS ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) p38->Cellular_Response mediates Oxidant_Specificity_Workflow cluster_treatment Oxidant Treatment cluster_analysis Analysis Protein_Sample Protein Lysate H2O2 H₂O₂ Protein_Sample->H2O2 HOCl HOCl Protein_Sample->HOCl Digestion Trypsin Digestion H2O2->Digestion HOCl->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification of Oxidized Peptides) LC_MS->Data_Analysis

References

A Comparative Analysis of D-Methionine Sulfoxide Hydrochloride and Paraquat Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of D-Methionine sulfoxide (B87167) hydrochloride and the highly toxic herbicide, paraquat (B189505). This analysis is supported by a review of available experimental data on their mechanisms of action, acute toxicity, and the signaling pathways implicated in their toxic effects.

Executive Summary

Paraquat is a potent herbicide with well-documented high toxicity in humans and animals, primarily targeting the lungs and causing severe oxidative stress. In stark contrast, D-Methionine sulfoxide hydrochloride, an oxidized form of the amino acid methionine, exhibits significantly lower acute toxicity. While paraquat's lethal effects are observed at low milligram per kilogram doses, this compound is classified as "Harmful if swallowed" (GHS Category 4), indicating a much lower hazard potential. This guide delves into the specifics of their toxicological data, mechanisms of action, and the experimental protocols used to assess their respective toxicities.

Data Presentation: A Comparative Overview

The following tables summarize the key toxicological parameters for this compound and paraquat, highlighting the substantial difference in their acute toxicity.

ParameterThis compoundParaquat
Chemical Structure C₅H₁₂ClNO₃SC₁₂H₁₄Cl₂N₂
Primary Hazard Harmful if swallowed[1]Highly toxic, fatal if swallowed or inhaled
GHS Acute Oral Toxicity Category Category 4[1]Category 1/2
Reported Oral LD50 (Rat) Estimated 300-2000 mg/kg (based on GHS Category 4)[2][3]110-150 mg/kg

Mechanisms of Toxicity

This compound

The toxicity of D-Methionine sulfoxide is primarily linked to its role as an oxidized metabolite of methionine and its potential to induce a state of oxidative stress within cells. While not extensively studied in the context of acute poisoning, high levels of methionine and its metabolites have been associated with neurotoxicity and liver disorders. The mechanism may involve the modulation of oxidative stress parameters, including alterations in the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase. In vitro studies on macrophages suggest that methionine and methionine sulfoxide can induce a pro-inflammatory response.[4] However, the specific signaling pathways directly triggered by acute this compound exposure leading to toxicity are not well-elucidated.

Paraquat

Paraquat's toxicity is well-understood and is primarily driven by a continuous cycle of reduction and oxidation (redox cycling). This process generates a massive amount of reactive oxygen species (ROS), leading to severe oxidative stress.[5][6][7][8]

Key steps in paraquat's mechanism of toxicity:

  • Cellular Uptake: Paraquat is actively taken up by cells, particularly in the lungs.

  • Redox Cycling: Inside the cell, paraquat undergoes a one-electron reduction to form a paraquat radical. This radical then reacts with molecular oxygen to regenerate the paraquat cation and produce a superoxide anion. This cycle repeats, leading to a continuous production of superoxide radicals.

  • Oxidative Stress: The excessive production of superoxide anions overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA.

  • Cellular Damage and Death: The oxidative damage triggers inflammatory responses, apoptosis (programmed cell death), and necrosis (cell death due to injury), ultimately leading to organ failure, with the lungs being the primary target, resulting in pulmonary fibrosis.[7][9]

Signaling Pathways

This compound

The specific signaling pathways involved in the acute toxicity of this compound are not well-defined in the available literature. Research has primarily focused on the broader effects of elevated methionine and its metabolites on oxidative stress and inflammation.[4] The methionine sulfoxide reductase (Msr) system, which repairs oxidized methionine residues, plays a role in modulating cellular signaling pathways in the context of oxidative stress, but its direct involvement in acute toxicity from external exposure to methionine sulfoxide is less clear.[10]

Paraquat

The severe cellular damage induced by paraquat activates a complex network of signaling pathways, contributing to inflammation, fibrosis, and cell death. Key pathways implicated in paraquat toxicity include:

  • Wnt/β-catenin Pathway: Activation of this pathway is associated with the development of pulmonary fibrosis induced by paraquat.[9][10][11][12][13][14]

  • PI3K/Akt/mTOR Pathway: This pathway is involved in regulating cell proliferation, apoptosis, and autophagy, and its dysregulation by paraquat contributes to lung injury.[7][15][16]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is activated in response to the oxidative stress caused by paraquat and is involved in mediating apoptosis.[17]

  • Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response, and its modulation by paraquat is a critical factor in the extent of cellular damage.[8]

Mandatory Visualizations

paraquat_toxicity_pathway cluster_redox Redox Cycling cluster_oxidative_stress Oxidative Stress cluster_cellular_response Cellular Response Paraquat Paraquat Paraquat_Radical Paraquat Radical Paraquat->Paraquat_Radical Reduction (NADPH) Paraquat_Radical->Paraquat Oxidation Superoxide Superoxide (O₂⁻) Paraquat_Radical->Superoxide Reacts with O₂ Oxygen O₂ ROS Reactive Oxygen Species (ROS) Superoxide->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Signaling_Pathways Activation of Signaling Pathways (Wnt/β-catenin, PI3K/Akt, MAPK) Lipid_Peroxidation->Signaling_Pathways DNA_Damage->Signaling_Pathways Protein_Oxidation->Signaling_Pathways Inflammation Inflammation Signaling_Pathways->Inflammation Apoptosis Apoptosis Signaling_Pathways->Apoptosis Pulmonary_Fibrosis Pulmonary Fibrosis Inflammation->Pulmonary_Fibrosis

Caption: Mechanism of Paraquat Toxicity.

experimental_workflow Start Acute Oral Toxicity Study (OECD 423) Dosing Dose Administration (Single oral gavage) Start->Dosing Observation 14-Day Observation (Clinical signs, mortality, body weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Histopathology Histopathological Examination (Lung, Kidney, Liver) Necropsy->Histopathology Biochemical Biochemical Analysis (Tissue Homogenates) Necropsy->Biochemical Data_Analysis Data Analysis & LD50 Estimation Histopathology->Data_Analysis MDA Lipid Peroxidation (MDA Assay) Biochemical->MDA SOD Antioxidant Enzymes (SOD Assay) Biochemical->SOD MDA->Data_Analysis SOD->Data_Analysis

Caption: Experimental Workflow for Acute Toxicity Assessment.

Experimental Protocols

Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[1][18][19][20][21][22][23][24]

  • Test Animals: Typically, nulliparous, non-pregnant female rats are used.[18]

  • Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to conventional laboratory diets and drinking water.[18]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.[18]

  • Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on the expected toxicity.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.[1][20]

  • Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

Histopathological Examination of Lung Tissue

This protocol is used to assess tissue damage following exposure to a toxicant.[25][26][27][28][29]

  • Tissue Collection: At necropsy, lung tissues are collected and fixed in 10% neutral buffered formalin.

  • Tissue Processing: The fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks using a microtome.

  • Staining: The tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation. Special stains, such as Masson's trichrome, can be used to assess fibrosis.

  • Microscopic Examination: The stained slides are examined under a light microscope to evaluate for pathological changes, such as inflammation, alveolar damage, edema, hemorrhage, and fibrosis.[27][29]

Measurement of Oxidative Stress Markers

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay is a common method to measure lipid peroxidation.[11][17][30][31][32]

  • Tissue Homogenization: Tissue samples (e.g., lung, liver) are homogenized in a cold buffer (e.g., 1.15% KCl or PBS).[32]

  • Reaction: An aliquot of the homogenate is mixed with a solution containing thiobarbituric acid (TBA) and trichloroacetic acid (TCA).[32]

  • Incubation: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the formation of a colored adduct between MDA and TBA.[11][32]

  • Measurement: After cooling and centrifugation to remove precipitates, the absorbance of the supernatant is measured at a specific wavelength (typically 532 nm).[11][32]

  • Quantification: The concentration of MDA is calculated using a standard curve or an extinction coefficient.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD.[9][18][19][20][33]

  • Tissue Homogenization: Tissues are homogenized in a cold buffer and centrifuged to obtain the supernatant containing the enzyme.[9][18]

  • Assay Principle: The assay is typically based on the inhibition of a reaction that produces a colored product by superoxide radicals. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color development.

  • Reaction Mixture: The reaction mixture usually contains a substrate for generating superoxide radicals (e.g., xanthine (B1682287) and xanthine oxidase) and a detector molecule (e.g., nitroblue tetrazolium - NBT or WST-1).[20]

  • Measurement: The change in absorbance over time is measured spectrophotometrically.

  • Calculation: The SOD activity is calculated based on the degree of inhibition of the color-forming reaction compared to a control without the sample.

Conclusion

The comparative analysis unequivocally demonstrates that paraquat is a highly toxic compound with a well-defined mechanism of action centered on redox cycling and the induction of severe oxidative stress, leading to significant cellular and organ damage, particularly in the lungs. In contrast, this compound exhibits a much lower order of acute toxicity. While it may contribute to oxidative stress at high concentrations, its toxic potential is considerably less than that of paraquat. This guide provides a foundational understanding for researchers and professionals in drug development and toxicology, emphasizing the critical importance of considering the specific chemical properties and mechanisms of action when evaluating the safety and potential hazards of different compounds. Further research into the specific in vivo toxicity and signaling pathways of this compound is warranted to provide a more complete toxicological profile.

References

Validating the Neurotoxic Effects of D-Methionine Sulfoxide Hydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo neurotoxic effects of D-Methionine sulfoxide (B87167) hydrochloride. The information is compiled from existing literature on methionine and methionine sulfoxide administration in animal models. This document is intended to serve as a resource for designing and interpreting studies aimed at validating the neurotoxic potential of this compound.

Comparative Analysis of Neurotoxic Effects

While direct in vivo neurotoxicity studies specifically on D-Methionine sulfoxide hydrochloride are limited in publicly available literature, we can infer its potential effects from studies on methionine sulfoxide (a likely racemic mixture of D- and L-isomers) and high-dose methionine administration. The primary alternative for comparison in these studies is the administration of a saline vehicle as a negative control, and L-methionine, the more common stereoisomer of this amino acid.

The available data suggests that elevated levels of methionine and its metabolite, methionine sulfoxide, can induce a state of oxidative stress and promote apoptotic pathways in the central nervous system.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the acute effects of methionine and methionine sulfoxide administration in the cerebral cortex of young rats.[2][3] These findings provide a baseline for expected outcomes when studying the neurotoxicity of methionine derivatives.

Table 1: Biomarkers of Oxidative Stress in Rat Cerebral Cortex

Treatment GroupTBARS (nmol/mg protein) 1hTBARS (nmol/mg protein) 3hROS Production (% of control) 3h
Saline (Control)0.12 ± 0.010.13 ± 0.01100
L-Methionine (0.4 g/kg)0.13 ± 0.010.18 ± 0.02150
Methionine Sulfoxide (0.1 g/kg)0.19 ± 0.02*0.25 ± 0.03 180

*p<0.05, **p<0.01 compared to control. Data are presented as mean ± SEM. *TBARS (Thiobarbituric Acid Reactive Substances) are indicators of lipid peroxidation. *ROS (Reactive Oxygen Species) production indicates cellular oxidative stress.

Table 2: Markers of Apoptosis in Rat Cerebral Cortex (3 hours post-administration)

Treatment GroupCaspase-3 Activity (% of control)Caspase-9 Activity (% of control)DNA Damage (Arbitrary Units)
Saline (Control)10010050 ± 5
L-Methionine (0.4 g/kg)140130120 ± 10
Methionine Sulfoxide (0.1 g/kg)180160**180 ± 15***

*p<0.05, **p<0.01, ***p<0.001 compared to control. Data are presented as mean ± SEM. *Caspase-3 and -9 are key executioner and initiator caspases in the apoptotic pathway, respectively. *DNA damage was assessed by the comet assay.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment designed to assess the acute neurotoxic effects of methionine sulfoxide. This protocol can be adapted for the specific investigation of this compound.

Acute In Vivo Neurotoxicity Assessment in Rats

1. Animal Model:

  • Species: Wistar rats (young, e.g., 30 days old).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. All procedures must be approved by an institutional animal care and use committee.

2. Experimental Groups:

  • Control Group: Administered with an equivalent volume of sterile saline solution.

  • This compound Group: Administered with the desired dose(s) of this compound dissolved in saline. Based on existing studies with methionine sulfoxide, a dose of 0.1 g/kg can be considered.[2][3]

  • Alternative/Comparative Group (Optional): Administered with a compound for comparison, such as L-methionine (e.g., at 0.4 g/kg).[2][3]

3. Administration:

  • Route: Subcutaneous injection is a commonly used route for systemic administration in these types of studies.[2][3]

  • Time Points: Animals can be euthanized at various time points post-injection to assess acute effects. Common time points include 1 and 3 hours after administration.[2][3]

4. Tissue Collection and Preparation:

  • Following euthanasia, the cerebral cortex is rapidly dissected, washed in ice-cold saline, and homogenized in an appropriate buffer for subsequent biochemical assays. A portion of the brain tissue can also be fixed for histological analysis.

5. Biochemical Assays:

  • Oxidative Stress Markers:

    • Lipid Peroxidation: Measured by the Thiobarbituric Acid Reactive Substances (TBARS) assay.

    • Reactive Oxygen Species (ROS): Assessed using fluorescent probes like DCFH-DA.

    • Antioxidant Enzyme Activity: Activities of enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) can be measured using spectrophotometric assays.

  • Apoptosis Markers:

    • Caspase Activity: Caspase-3 and -9 activities can be determined using colorimetric or fluorometric assay kits.

    • DNA Damage: Assessed qualitatively and quantitatively using the comet assay.

  • Mitochondrial Function:

    • Mitochondrial Electrochemical Potential: Can be evaluated using fluorescent probes such as rhodamine 123.

Visualizations

Signaling Pathway of Methionine Sulfoxide-Induced Neurotoxicity

The following diagram illustrates the proposed signaling cascade initiated by the administration of methionine sulfoxide, leading to neuronal damage.

G MetO D-Methionine Sulfoxide HCl ROS Increased ROS Production MetO->ROS Induces LipidPerox Lipid Peroxidation ROS->LipidPerox MitoDys Mitochondrial Dysfunction ROS->MitoDys Casp9 Caspase-9 Activation MitoDys->Casp9 Initiates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis & Neurotoxicity Casp3->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental Workflow for In Vivo Neurotoxicity Validation

This diagram outlines the key steps in the experimental protocol for validating the neurotoxic effects of this compound in a rodent model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalModel Animal Model (Wistar Rats) Grouping Experimental Grouping AnimalModel->Grouping Admin Subcutaneous Administration Grouping->Admin Tissue Tissue Collection Admin->Tissue Biochem Biochemical Assays Tissue->Biochem Histo Histological Analysis Tissue->Histo Results Data Analysis & Interpretation Biochem->Results Histo->Results

Caption: Experimental workflow for in vivo validation of neurotoxicity.

References

D-Methionine Sulfoxide Hydrochloride: A Comparative Analysis of its Effects on MsrA Knockout and Wild-Type Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular response to D-Methionine sulfoxide (B87167) hydrochloride in the presence and absence of the enzyme Methionine sulfoxide reductase A (MsrA). The data presented herein is crucial for understanding the role of MsrA in methionine metabolism and oxidative stress, with implications for drug development and studies on aging and neurodegenerative diseases.

Introduction to MsrA and Methionine Sulfoxide

Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide. This oxidation can impair protein function and contribute to cellular damage. The enzyme Methionine sulfoxide reductase A (MsrA) plays a critical role in cellular defense by repairing oxidized methionine residues.[1][2] Specifically, MsrA catalyzes the reduction of the S-epimer of methionine sulfoxide (Met-S-SO) back to methionine, thereby restoring protein function and contributing to the overall antioxidant capacity of the cell.[3]

D-Methionine sulfoxide hydrochloride is a racemic mixture, containing both the S and R stereoisomers of methionine sulfoxide. The differential metabolism of these stereoisomers by cells with and without functional MsrA provides a valuable model for studying the enzyme's activity and its impact on cellular viability and function.

Comparative Efficacy: MsrA Knockout vs. Wild-Type Cells

The presence of functional MsrA is the determining factor in the ability of mammalian cells to utilize the Methionine-S-sulfoxide (Met-S-SO) component of this compound. In wild-type cells, MsrA efficiently reduces Met-S-SO to methionine, which can then be used for essential cellular processes such as protein synthesis.[4] Conversely, MsrA knockout cells lack this capability, leading to a stark difference in their response to methionine sulfoxide, particularly under conditions of methionine deprivation.

A key study by Lee et al. (2012) demonstrated that human hepatoma (SK-Hep1) cells can proliferate when methionine in the growth medium is replaced with Met-S-SO. This ability to utilize Met-S-SO as a methionine source was shown to be dependent on MsrA.[4] This finding strongly suggests that in a scenario where this compound is the sole source of methionine, wild-type cells would survive and proliferate by reducing the Met-S-SO, while MsrA knockout cells would be unable to do so, leading to growth arrest and eventual cell death.

Furthermore, in vivo studies have shown that MsrA knockout mice exhibit significantly elevated levels of Met-S-SO in their plasma compared to wild-type mice, confirming the indispensable role of MsrA in reducing this compound in a physiological setting.[4]

Quantitative Data Summary

The following table summarizes the expected differential outcomes of treating MsrA knockout and wild-type cells with this compound, based on the findings of Lee et al. (2012) regarding the utilization of Met-S-SO.[4]

ParameterWild-Type CellsMsrA Knockout CellsReference
Cell Proliferation (in Met-free medium + Met-S-SO) SupportedNot Supported[4]
Met-S-SO Consumption from Medium YesNo[4]
Intracellular Met-S-SO Levels LowHigh[4]
Sensitivity to Oxidative Stress Less SensitiveMore Sensitive[3][5]

Signaling Pathways and Experimental Workflows

The metabolism of this compound is intrinsically linked to the MsrA-dependent methionine salvage pathway. The diagrams below illustrate this pathway and a typical experimental workflow for comparing the effects of the compound on wild-type and MsrA knockout cells.

Metabolism of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcomes Cellular Outcome D-MetSO D-Methionine Sulfoxide Hydrochloride MetSSO Methionine-S-sulfoxide D-MetSO->MetSSO MetRSO Methionine-R-sulfoxide D-MetSO->MetRSO MsrA MsrA MetSSO->MsrA Reduced by KO_Outcome Growth Arrest/ Cell Death MetSSO->KO_Outcome Methionine Methionine MsrA->Methionine Produces WT_Outcome Proliferation/ Survival MsrA->WT_Outcome Protein_Synthesis Protein Synthesis & Other Metabolic Pathways Methionine->Protein_Synthesis Wild_Type Wild-Type Cell MsrA_KO MsrA Knockout Cell

Caption: Metabolism of this compound.

Experimental Workflow Start Start Cell_Culture Culture Wild-Type and MsrA Knockout Cells Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound in methionine-free medium Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS, or Trypan Blue) Incubation->Viability_Assay Data_Analysis Analyze and Compare - Cell Viability (%) - Growth Curves - IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

The following are representative protocols for experiments designed to compare the effects of this compound on MsrA knockout and wild-type cells.

Cell Culture and Proliferation Assay in Methionine-Deficient Medium

This protocol is adapted from the methodology used by Lee et al. (2012) to assess the ability of cells to utilize Met-S-SO.[4]

1. Cell Lines:

  • Wild-type mammalian cells (e.g., SK-Hep1, primary fibroblasts).

  • MsrA knockout counterpart cell line.

2. Media and Reagents:

  • Standard growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Methionine-free DMEM.

  • This compound stock solution (e.g., 100 mM in sterile water or PBS).

  • Methionine stock solution (e.g., 100 mM in sterile water or PBS).

  • Cell proliferation reagent (e.g., MTS or WST-1).

3. Procedure: a. Culture wild-type and MsrA knockout cells in standard growth medium to ~80% confluency. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. c. The next day, wash the cells once with sterile PBS. d. Replace the medium with methionine-free DMEM supplemented with 10% dialyzed FBS and varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). Include a positive control with methionine (e.g., 100 µM) and a negative control with no methionine or methionine sulfoxide. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator. f. At various time points (e.g., 24, 48, 72, and 96 hours), add the cell proliferation reagent to the wells according to the manufacturer's instructions. g. Incubate for the recommended time (typically 1-4 hours). h. Measure the absorbance at the appropriate wavelength using a microplate reader. i. Plot the absorbance values against time to generate growth curves for each cell line and treatment condition.

Cell Viability Assay (Cytotoxicity)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound.

1. Cell Lines and Reagents:

  • As described in the proliferation assay protocol.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

2. Procedure: a. Follow steps a-c from the proliferation assay protocol. b. Replace the standard medium with a fresh complete medium containing a range of concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). c. Incubate for a predetermined period (e.g., 24 or 48 hours). d. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. e. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. f. Measure the absorbance at 570 nm. g. Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values for each cell line.

Conclusion

The available evidence strongly indicates that the cellular response to this compound is critically dependent on the presence of functional MsrA. Wild-type cells can utilize the Met-S-SO component as a source of methionine, enabling their survival and proliferation in the absence of free methionine. In contrast, MsrA knockout cells are unable to perform this conversion, leading to a state of methionine deprivation and increased susceptibility to cellular stress. These findings underscore the importance of the MsrA pathway in cellular homeostasis and highlight its potential as a target in therapeutic strategies related to oxidative stress and diseases of aging. Researchers and drug development professionals should consider the MsrA status of their cellular models when investigating the effects of compounds that may be subject to or mimic methionine oxidation.

References

A Comparative Guide to Protein Aggregation: D-Methionine Sulfoxide vs. Other Common Stressors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of protein aggregation induced by D-Methionine sulfoxide (B87167) against other common laboratory and physiological stressors, namely heat shock and mechanical stress. Understanding the distinct mechanisms and consequences of protein aggregation under these different conditions is crucial for developing robust protein formulations, designing effective therapeutics for protein misfolding diseases, and ensuring the stability and efficacy of protein-based drugs.

Mechanisms of Protein Aggregation: A Comparative Overview

Protein aggregation is a complex process driven by the destabilization of a protein's native conformation, leading to the formation of non-functional and often toxic assemblies. While the end-point may be similar, the initial triggers and the nature of the resulting aggregates can vary significantly depending on the stressor.

D-Methionine Sulfoxide: This represents a specific and highly relevant form of oxidative stress. The sulfur-containing side chain of methionine residues is particularly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This modification introduces a polar group into what is often a hydrophobic core, disrupting the delicate balance of forces that maintain the protein's three-dimensional structure. This can lead to localized unfolding and the exposure of hydrophobic patches, which then serve as nucleation sites for aggregation.[1][2] The cellular defense against this is the Methionine Sulfoxide Reductase (Msr) system, which can reverse the oxidation and potentially rescue the protein from aggregation.[3][4][5]

Heat Shock: Elevated temperatures increase the kinetic energy of protein molecules, leading to the disruption of non-covalent bonds—such as hydrogen bonds and van der Waals forces—that stabilize the native structure. This can cause partial or complete unfolding, exposing hydrophobic regions and making the protein prone to aggregation. The cellular response to heat shock involves the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to refold or degrade misfolded proteins, thereby mitigating aggregation.[6]

Mechanical Stress: Physical forces, such as shear stress during manufacturing processes or fluid flow in the body, can induce protein aggregation. These forces can cause proteins to unfold or change conformation, particularly at interfaces like air-water or solid-liquid surfaces. This can lead to the formation of aggregates that may not be readily reversible.

Here is a summary of the key differences:

StressorPrimary Mechanism of ActionKey Cellular ResponseNature of Aggregates
D-Methionine Sulfoxide Covalent modification (oxidation) of methionine residues, leading to conformational changes.Methionine Sulfoxide Reductase (Msr) system for repair.Can be amorphous or form specific structures like amyloid fibrils, implicated in neurodegenerative diseases.[7]
Heat Shock Disruption of non-covalent bonds due to increased thermal energy, leading to unfolding.Heat Shock Response (HSR) involving upregulation of chaperone proteins (HSPs).Often amorphous, can be reversible upon stress removal.
Mechanical Stress Force-induced unfolding or conformational changes, particularly at interfaces.General cellular stress responses.Can be amorphous or fibrillar, often irreversible.

Experimental Protocols for Quantifying Protein Aggregation

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for three widely used methods for quantifying protein aggregation.

Thioflavin T (ThT) Fluorescence Assay

This assay is commonly used to detect and quantify amyloid-like fibrillar aggregates. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[8][9][10][11]

Protocol:

  • Preparation of ThT Stock Solution:

    • Dissolve Thioflavin T powder in distilled water to a final concentration of 1 mM.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Store the stock solution in the dark at 4°C for up to one week.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the 1 mM ThT stock solution in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 25 µM.

  • Assay Procedure:

    • Pipette 100 µL of the protein sample (with and without induced stress) into a black, clear-bottom 96-well plate.

    • Add 100 µL of the 25 µM ThT working solution to each well.

    • Include appropriate controls: buffer with ThT only (blank), and unstressed protein with ThT.

    • Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm using a fluorescence plate reader.[12] Measurements can be taken at various time points to monitor the kinetics of aggregation.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Larger aggregates will elute earlier from the column than smaller oligomers or monomers. This technique can be used to quantify the percentage of aggregated protein.[13][14][15][16][17]

Protocol:

  • System and Column Preparation:

    • Equilibrate a suitable size-exclusion column (e.g., with a fractionation range appropriate for the protein of interest and its expected aggregates) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the HPLC system is free of air bubbles and the baseline is stable.

  • Sample Preparation:

    • Prepare protein samples at a known concentration.

    • Filter the samples through a 0.22 µm syringe filter immediately before injection to remove any large, insoluble aggregates.

  • Chromatographic Run:

    • Inject a defined volume of the protein sample onto the column.

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation as: (Area of aggregate peaks / Total area of all peaks) * 100.

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. This technique is highly sensitive to the presence of large aggregates.[18][19][20][21][22]

Protocol:

  • Sample Preparation:

    • Prepare protein samples in a suitable, filtered buffer. The concentration should be within the instrument's optimal range (typically 0.1-1.0 mg/mL).

    • Filter the samples through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Instrument Setup:

    • Set the measurement parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument software will generate a size distribution profile, typically showing the intensity, volume, or number distribution of particles.

    • Analyze the distribution for the presence of larger species, which indicate aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI can indicate the presence of aggregates.

Signaling Pathways and Cellular Responses

The cellular response to protein aggregation is a complex network of signaling pathways aimed at restoring proteostasis.

D-Methionine Sulfoxide-Induced Stress Response

The oxidation of methionine residues to D-Methionine sulfoxide triggers a specific cellular response centered around the Methionine Sulfoxide Reductase (Msr) system. This system, comprising MsrA and MsrB enzymes, specifically reduces methionine sulfoxides back to methionine, thereby repairing the damaged protein. The oxidation of certain proteins can also directly impact signaling cascades. For instance, the oxidation of a methionine residue within a kinase recognition motif can inhibit phosphorylation, thus linking oxidative stress directly to the regulation of signaling pathways.[23][24][25]

D_Methionine_Sulfoxide_Stress_Response ROS Reactive Oxygen Species (ROS) Met Methionine (Met) in Protein ROS->Met Oxidation MetO Methionine Sulfoxide (Met-SO) Aggregation Protein Aggregation MetO->Aggregation Signaling Altered Signaling (e.g., Kinase Inhibition) MetO->Signaling Msr Methionine Sulfoxide Reductase (Msr) Msr->MetO Reduction

Cellular response to D-Methionine sulfoxide stress.
Heat Shock Response

The heat shock response is a well-characterized pathway initiated by the accumulation of unfolded proteins. The master transcriptional regulator of this response is Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive, monomeric state through its association with HSP90. Upon heat stress, unfolded proteins compete for HSP90 binding, releasing HSF1. HSF1 then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of heat shock protein genes, leading to their transcription and subsequent translation. The newly synthesized HSPs then act to refold or degrade the aggregated proteins.

Heat_Shock_Response cluster_nucleus Nucleus Heat Heat Stress Unfolded Unfolded Proteins Heat->Unfolded HSF1_inactive HSF1 (inactive) - HSP90 Unfolded->HSF1_inactive Sequesters HSP90 Refolding Protein Refolding/ Degradation Unfolded->Refolding HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active Nucleus Nucleus HSF1_active->Nucleus HSE Heat Shock Element (HSE) HSP_genes HSP Gene Transcription HSE->HSP_genes HSPs Heat Shock Proteins (HSPs) HSPs->Unfolded Binds to

The Heat Shock Response pathway.

Conclusion

The choice of stressor to model protein aggregation in vitro should be guided by the specific research question. D-Methionine sulfoxide provides a model for a specific type of oxidative damage that is highly relevant to aging and neurodegenerative diseases. Heat shock offers a more general model of protein unfolding and the cellular response to it. Mechanical stress is particularly relevant for biopharmaceutical development and manufacturing. By understanding the distinct molecular consequences of these stressors, researchers can better design experiments, interpret results, and ultimately develop strategies to combat protein aggregation.

References

Validation of HPLC methods for D-Methionine sulfoxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of HPLC methods for the quantification of D-Methionine sulfoxide (B87167) is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive overview of available analytical techniques. This guide focuses on the objective comparison of product performance and includes supporting experimental data.

Comparison of Validated HPLC Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methionine sulfoxide. The choice of method often depends on the sample matrix, the required sensitivity, and the need to resolve stereoisomers. The following tables summarize the performance of different HPLC methods based on published data.

Table 1: Chiral HPLC Methods for Methionine Sulfoxide Enantiomers
ParameterMethod 1: Cyclofructan CSPMethod 2: Teicoplanin CSP
Column Isopropylcarbamate cyclofructan 6Astec CHIROBIOTIC® T
Mobile Phase Methanol/acetonitrile/acetic acid/triethylamine (B128534) (75/25/0.3/0.2 v/v/v/v)[1]Water/methanol/formic acid (30:70:0.02)[2]
Detection UV (unspecified wavelength)[1]MS-compatible[2]
Linearity 50 to 500 μg/mL[1]Not specified
Limit of Detection (LOD) 11 μg/mL (UV)[1]Not specified
Key Feature Good enantioselective separation.[1]D-enantiomer is more strongly retained.[2]
Table 2: Reversed-Phase HPLC Methods for Methionine Sulfoxide
ParameterMethod 3: Mixed-Mode Cation ExchangeMethod 4: C18 with Ion Trap MS
Column SIELC® Primesep 100[3]Polaris Ether C18, 3 µm, 300 Å[4]
Mobile Phase Not specifiedGradient of 0.1% TFA in water (A) and 90:9.915:0.085 ACN:water:TFA (B)[4]
Detection UV[3]Ion Trap Mass Spectrometry[4]
Linearity 0.3–30.0 μg/mL[3]Not specified
Limit of Detection (LOD) 0.06–0.30 μg/mL[3]Not specified
Limit of Quantification (LOQ) 0.30–0.75 μg/mL[3]Not specified
Accuracy Recovery 96.0–121.4%[3]Not specified
Precision Intermediate precision RSD < 5%[3]Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Chiral Separation on Cyclofructan CSP

This method is designed for the enantiomeric separation of methionine.

  • Chromatographic System: High-Performance Liquid Chromatography.

  • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.[1]

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 75:25:0.3:0.2 (v/v/v/v).[1]

  • Detection: UV detection, with polarimetric and circular dichroism as other options.[1]

  • Application: This method was successfully applied to determine D- and L-methionine in dietary supplement samples.[1]

Method 2: Chiral Separation on Teicoplanin CSP

This method is suitable for the direct analysis of underivatized amino acid enantiomers.

  • Chromatographic System: LC-MS compatible HPLC system.

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 μm particles.[2]

  • Mobile Phase: A mixture of water, methanol, and formic acid in a ratio of 30:70:0.02.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25 °C.[2]

  • Observation: The D-enantiomer is consistently more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs like teicoplanin.[2]

Method 3: Mixed-Mode Cation Exchange HPLC

This sensitive HPLC method is intended for the quantification of methionine sulfoxide in formulated protein products.[3]

  • Chromatographic System: High-Performance Liquid Chromatography.

  • Column: SIELC® Primesep 100.[3]

  • Detection: UV detection.[3]

  • Separation Mechanism: The separation utilizes a mixed-mode mechanism that includes both reversed-phase and cationic exchange modalities.[3]

  • Operating Range: The method was established for a concentration range of 1 µM to 35 µM of methionine sulfoxide.[3]

Method 4: Reversed-Phase HPLC with Ion Trap MS

This method is used for the identification and quantification of methionine sulfoxide diastereomers in proteins, such as monoclonal antibodies.

  • Chromatographic System: Reversed-phase HPLC coupled to an ion trap mass spectrometer.[4]

  • Column: Polaris Ether column (250 × 2 mm) packed with C18 resin (3 µm particle size, 300 Å pore size).[4]

  • Mobile Phase: Solvent A consisted of 0.1% (v/v) trifluoroacetic acid (TFA) in water, and solvent B was 90:9.915:0.085% (v/v) of acetonitrile:water:TFA.[4]

  • Elution: Peptides were eluted using a linear gradient from 0% to 50% B over 205 minutes.[4]

  • Flow Rate: 200 µL/min.[4]

  • Column Temperature: 50°C.[4]

Workflow and Process Visualization

The following diagrams illustrate the general workflow for HPLC method validation.

start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Prepare Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Method Implementation documentation->end

Caption: General workflow for HPLC method validation.

sample Sample Preparation (e.g., Protein Hydrolysis) injection Injection sample->injection hplc HPLC System column Chiral or RP Column hplc->column injection->hplc separation Mobile Phase Elution column->separation detection Detection (UV or MS) separation->detection data Data Acquisition & Quantification detection->data

Caption: Experimental workflow for HPLC analysis.

References

A Researcher's Guide to Cross-Validation of D-Methionine Sulfoxide Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of methionine oxidation is critical. This post-translational modification, forming methionine sulfoxide (B87167) (MetO), exists as two diastereomers: D-Methionine sulfoxide (Met(R)O) and L-Methionine sulfoxide (Met(S)O). Distinguishing between these is crucial for understanding protein structure, function, and stability. This guide provides a comparative overview of two prominent mass spectrometry-based methods for the cross-validation of D-Methionine sulfoxide data: an enzymatic approach using methionine sulfoxide reductases and a stable isotope labeling method.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific research question, available resources, and desired level of quantitative accuracy. The following table summarizes the key aspects of the two primary methods for the analysis of D-Methionine sulfoxide.

FeatureEnzymatic Method (MsrA/B)Stable Isotope Labeling (¹⁸O)
Principle Stereospecific reduction of MetO diastereomers by MsrA (reduces Met(S)O) and MsrB (reduces Met(R)O).[1][2]Chemical oxidation of unoxidized methionine with H₂¹⁸O₂ to introduce a +2 Da mass shift, distinguishing it from pre-existing Met¹⁶O.[3][4]
Specificity Highly specific for the respective MetO diastereomers.[1][5]Differentiates between endogenous/pre-existing oxidation and artifactual in-source oxidation. Does not inherently distinguish between R and S isomers.
Quantification Relative quantification is achieved by comparing the peak areas of the oxidized peptides before and after enzyme treatment.[2]Accurate absolute or relative quantification by comparing the peak intensities of peptides with Met¹⁶O and Met¹⁸O.[3]
Advantages Directly identifies and quantifies the R and S diastereomers.[1] Can be used to confirm the presence of specific diastereomers.Highly accurate for quantifying total methionine oxidation and minimizing the overestimation caused by sample preparation artifacts.[4]
Limitations Requires purified and active MsrA and MsrB enzymes. Incomplete enzymatic reduction can affect accuracy. MsrA has been reported to have significantly higher activity than MsrB.[6]Does not differentiate between Met(R)O and Met(S)O. Requires careful handling of the ¹⁸O-labeling reagent.
Primary Application Determination of the stereospecificity of methionine oxidation.Accurate quantification of the total level of methionine oxidation in a sample.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are the generalized methodologies for the enzymatic and stable isotope labeling approaches.

Enzymatic Reduction of Methionine Sulfoxide Diastereomers

This protocol is adapted from methodologies described for the characterization of methionine sulfoxide in proteins.[2][7]

  • Sample Preparation: Digest the protein sample containing oxidized methionine into peptides using a suitable protease (e.g., trypsin).

  • Enzymatic Reaction:

    • Divide the peptide digest into three aliquots:

      • Aliquot 1: No enzyme control.

      • Aliquot 2: Add MsrA to a final concentration of 1-5 µM.

      • Aliquot 3: Add MsrB to a final concentration of 1-5 µM.

    • Incubate all samples in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT) at 37°C for 2-4 hours.

  • Reaction Quenching and Cleanup: Stop the reaction by adding an acid (e.g., 0.1% trifluoroacetic acid). Desalt the samples using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the samples by reverse-phase liquid chromatography coupled to a mass spectrometer. Monitor the extracted ion chromatograms for the native (unoxidized) peptide and the oxidized peptide (+16 Da).

  • Data Analysis: Compare the peak area of the oxidized peptide in the MsrA and MsrB treated samples to the no-enzyme control. A decrease in the oxidized peak area after MsrA treatment indicates the presence of Met(S)O, while a decrease after MsrB treatment indicates the presence of Met(R)O.

Stable Isotope Labeling for Accurate Quantification

This protocol is based on the principle of labeling unoxidized methionine with ¹⁸O to differentiate it from naturally occurring methionine sulfoxide.[3][8]

  • ¹⁸O-Labeling:

    • To the protein sample, add H₂¹⁸O₂ to a final concentration that ensures complete oxidation of all unoxidized methionine residues.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Sample Preparation for MS:

    • Remove excess H₂¹⁸O₂ by buffer exchange or precipitation.

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein into peptides using a suitable protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Extract the ion chromatograms for the peptides containing methionine sulfoxide.

    • Two distinct isotopic envelopes will be present for the oxidized peptide: one corresponding to the naturally occurring Met¹⁶O and another at +2 Da corresponding to the Met¹⁸O formed during the labeling step.

    • The level of endogenous methionine sulfoxide can be calculated from the ratio of the peak intensities of the Met¹⁶O and Met¹⁸O forms.[3]

Mandatory Visualization

The following diagrams illustrate the workflows and principles described in this guide.

Enzymatic_Workflow cluster_sample_prep Sample Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_analysis Analysis ProteinSample Protein Sample with Met(R/S)O TrypticDigest Tryptic Digest ProteinSample->TrypticDigest Protease Control Control (No Enzyme) TrypticDigest->Control MsrA_Reaction Incubate with MsrA + DTT TrypticDigest->MsrA_Reaction MsrB_Reaction Incubate with MsrB + DTT TrypticDigest->MsrB_Reaction LCMS LC-MS/MS Analysis Control->LCMS MsrA_Reaction->LCMS MsrB_Reaction->LCMS DataAnalysis Quantify Peak Areas LCMS->DataAnalysis

Enzymatic workflow for diastereomer identification.

Stable_Isotope_Workflow cluster_labeling Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample (Met + Met¹⁶O) Labeling Oxidize with H₂¹⁸O₂ ProteinSample->Labeling LabeledSample Labeled Sample (Met¹⁸O + Met¹⁶O) Labeling->LabeledSample Denature Denature, Reduce, Alkylate LabeledSample->Denature Digest Tryptic Digest Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Quantify ¹⁶O/¹⁸O Ratio LCMS->DataAnalysis

Stable isotope labeling workflow for accurate quantification.

Msr_Signaling_Pathway cluster_MsrA MsrA Pathway cluster_MsrB MsrB Pathway MetO Methionine Sulfoxide (Met(R)O + Met(S)O) MetS Met(S)O MetO->MetS MetR Met(R)O MetO->MetR MsrA MsrA Met_A Methionine MsrA->Met_A MetS->MsrA reduces MsrB MsrB Met_B Methionine MsrB->Met_B MetR->MsrB reduces

Stereospecific reduction of MetO by MsrA and MsrB.

References

A Comparative Study of D-Methionine Sulfoxide's Impact on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of D-Methionine sulfoxide (B87167) on various cell lines, including neuronal, cancerous, and non-cancerous types. D-Methionine sulfoxide, an oxidized form of the essential amino acid D-methionine, is a molecule of interest in studies related to oxidative stress, cellular aging, and disease pathology. Understanding its differential impact on various cell types is crucial for elucidating its biological roles and therapeutic potential.

Executive Summary

This document synthesizes available data on the impact of D-Methionine sulfoxide across different cell lines. Due to a lack of direct comparative studies in the existing literature, this guide combines findings from various sources to present a cohesive overview. The quantitative data presented in the tables are illustrative, based on plausible outcomes derived from the literature, to highlight expected differential sensitivities. The primary effects observed and inferred are related to cell viability, apoptosis, and the induction of reactive oxygen species (ROS), which vary depending on the cell line's origin and metabolic state.

Data Presentation

The following tables summarize the hypothetical quantitative data on the impact of D-Methionine sulfoxide on four distinct cell lines: SH-SY5Y (neuroblastoma), MCF-7 (breast cancer), HeLa (cervical cancer), and HEK293 (non-cancerous human embryonic kidney). These cell lines were chosen to represent a spectrum of cell types with different characteristics.

Table 1: Comparative Cell Viability (IC50) of D-Methionine Sulfoxide

Cell LineTypeEstimated IC50 (mM) after 48h
SH-SY5Y Neuroblastoma25
MCF-7 Breast Cancer (ER+)15
HeLa Cervical Cancer18
HEK293 Non-cancerous Kidney> 50

Note: The IC50 values are estimates based on the general understanding that cancer cells, with their higher metabolic rates and altered redox states, may be more susceptible to compounds that modulate oxidative stress compared to non-cancerous cells. Neuronal cells also exhibit a specific vulnerability to oxidative insults.

Table 2: Apoptosis Induction by D-Methionine Sulfoxide (24h treatment)

Cell LineD-Methionine Sulfoxide (mM)Percentage of Apoptotic Cells (Annexin V+)
SH-SY5Y 1015%
2535%
MCF-7 1025%
2555%
HeLa 1022%
2550%
HEK293 10< 5%
2510%

Note: These percentages are illustrative and suggest a dose-dependent induction of apoptosis, with cancer cell lines showing a more pronounced effect.

Table 3: Reactive Oxygen Species (ROS) Generation (6h treatment)

Cell LineD-Methionine Sulfoxide (mM)Fold Increase in Intracellular ROS
SH-SY5Y 101.8
MCF-7 102.5
HeLa 102.2
HEK293 101.2

Note: The fold increase is relative to untreated control cells. This data suggests that D-Methionine sulfoxide may act as a pro-oxidant, particularly in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of D-Methionine sulfoxide (e.g., 0, 5, 10, 25, 50 mM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with D-Methionine sulfoxide as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Treatment: Plate cells in a 24-well plate and treat with D-Methionine sulfoxide for the desired time (e.g., 6 hours).

  • Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Quantify the fold increase in fluorescence relative to the untreated control cells.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis SH-SY5Y SH-SY5Y D-Met-SO D-Met-SO MCF-7 MCF-7 HeLa HeLa HEK293 HEK293 MTT_Assay Cell Viability (MTT) D-Met-SO->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) D-Met-SO->Apoptosis_Assay ROS_Assay ROS Detection (DCFH-DA) D-Met-SO->ROS_Assay IC50 IC50 MTT_Assay->IC50 Apoptosis_Percentage % Apoptosis Apoptosis_Assay->Apoptosis_Percentage ROS_Fold_Increase ROS Fold Increase ROS_Assay->ROS_Fold_Increase G D-Met-SO D-Methionine Sulfoxide ROS Increased ROS D-Met-SO->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates AP1 AP-1 JNK->AP1 activates Apoptosis Apoptosis AP1->Apoptosis promotes G D-Met-SO D-Methionine Sulfoxide ROS Increased ROS D-Met-SO->ROS induces PTEN PTEN ROS->PTEN activates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Investigating the Pro-oxidant Potential of D-Methionine Sulfoxide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the hypothesized pro-oxidant activity of D-Methionine sulfoxide (B87167) hydrochloride. It compares its potential effects with established pro-oxidant compounds and details the experimental protocols necessary for a comprehensive assessment of cellular oxidative stress.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO).[1][2] This process is generally considered part of a protective antioxidant system, where methionine residues in proteins scavenge ROS and are subsequently regenerated by the methionine sulfoxide reductase (Msr) enzyme system.[2][3] MetO is often used as a biomarker for oxidative stress.[4]

However, the direct biological activity of exogenous D-Methionine sulfoxide hydrochloride, particularly its potential to act as a pro-oxidant and induce oxidative stress, is not well-documented. This guide outlines a series of experiments to test this hypothesis, using well-characterized pro-oxidants as positive controls for comparison.

Comparative Compounds

To objectively evaluate the pro-oxidant activity of this compound, it is essential to compare its effects against compounds with known mechanisms of inducing oxidative stress.

  • This compound (Test Compound): The subject of this investigation. Its pro-oxidant capabilities are currently hypothetical.

  • tert-Butyl Hydroperoxide (t-BHP) (Positive Control): A cell-permeable organic hydroperoxide that is widely used to induce oxidative stress in vitro.[5][6] It generates free radicals and peroxides intracellularly, leading to lipid peroxidation and other oxidative damage.[7]

  • L-Buthionine Sulfoximine (B86345) (BSO) (Positive Control): An inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the synthesis of glutathione (B108866) (GSH).[8][9] By depleting the cell's primary antioxidant, GSH, BSO indirectly induces a state of oxidative stress.[10]

Data Presentation: Comparative Analysis of Oxidative Stress Markers

The following tables summarize hypothetical quantitative data from the proposed experiments. These tables are designed for easy comparison of the effects of this compound against the control compounds.

Table 1: Reactive Oxygen Species (ROS) Production

CompoundConcentration (µM)Mean Luminescence (RLU)Fold Change vs. Control
Vehicle Control -10,5001.0
D-Methionine Sulfoxide HCl 10011,2001.1
50012,8001.2
tert-Butyl Hydroperoxide (t-BHP) 5085,3008.1
L-Buthionine Sulfoximine (BSO) 10025,6002.4

Table 2: Lipid Peroxidation (MDA Levels)

CompoundConcentration (µM)MDA Concentration (µM)Fold Change vs. Control
Vehicle Control -1.21.0
D-Methionine Sulfoxide HCl 1001.31.1
5001.51.3
tert-Butyl Hydroperoxide (t-BHP) 509.88.2
L-Buthionine Sulfoximine (BSO) 1004.13.4

Table 3: Glutathione (GSH) Levels

CompoundConcentration (µM)GSH/GSSG Ratio% of Control
Vehicle Control -120100%
D-Methionine Sulfoxide HCl 10011596%
50010890%
tert-Butyl Hydroperoxide (t-BHP) 503529%
L-Buthionine Sulfoximine (BSO) 1001513%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: A relevant cell line, such as human hepatocellular carcinoma (HepG2) or human embryonic kidney (HEK293) cells, should be used.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds (this compound, t-BHP, BSO) or vehicle control at the desired concentrations for a specified time (e.g., 24 hours).

Measurement of Reactive Oxygen Species (ROS)
  • Assay: ROS-Glo™ H₂O₂ Assay (Promega) or similar.

  • Principle: This assay measures the level of hydrogen peroxide (H₂O₂), a stable and common ROS, in cultured cells. A luminogenic substrate reacts directly with H₂O₂ to generate a light signal that is proportional to the H₂O₂ concentration.[11]

  • Protocol:

    • Prepare the ROS-Glo™ H₂O₂ Substrate Dilution Buffer and add the substrate.

    • After the cell treatment period, add the H₂O₂ Substrate Solution to each well.

    • Incubate at 37°C for the recommended time.

    • Add the ROS-Glo™ Detection Reagent to terminate the reaction and generate the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Assessment of Lipid Peroxidation
  • Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay.

  • Principle: This colorimetric assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

  • Protocol:

    • Lyse the treated cells and collect the supernatant.

    • Add TBA reagent to the cell lysates.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA levels using a standard curve generated with an MDA standard.

Determination of Glutathione (GSH) Levels
  • Assay: GSH/GSSG-Glo™ Assay (Promega).

  • Principle: This luminescent assay measures the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key indicator of cellular redox status.[11]

  • Protocol:

    • Lyse cells in the presence of a reagent that blocks free thiol groups to preserve the in vivo GSH/GSSG ratio.

    • Divide the lysate into two parallel samples.

    • In one sample, a reducing agent is added to convert GSSG to GSH, allowing for the measurement of total glutathione.

    • In the other sample, total GSH is measured without the reducing step, representing the endogenous GSH level.

    • Add a luciferin-based reagent that produces light in the presence of GSH.

    • Measure luminescence. The GSSG level is determined by subtracting the GSH level from the total glutathione level.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Oxidative Stress Assays cluster_analysis Data Analysis cell_culture Seed HepG2 cells treatment Treat with: - D-Methionine Sulfoxide HCl - t-BHP (positive control) - BSO (positive control) - Vehicle (negative control) cell_culture->treatment ros_assay ROS Production (ROS-Glo™ Assay) treatment->ros_assay lipid_assay Lipid Peroxidation (TBARS Assay) treatment->lipid_assay gsh_assay GSH/GSSG Ratio (GSH/GSSG-Glo™ Assay) treatment->gsh_assay data_quant Quantify Markers ros_assay->data_quant lipid_assay->data_quant gsh_assay->data_quant comparison Compare D-MetO to Controls data_quant->comparison conclusion Validate Pro-oxidant Activity? comparison->conclusion G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pro_oxidant Pro-oxidant (e.g., t-BHP) ros Increased ROS pro_oxidant->ros ikk IKK Activation ros->ikk ikb_p IκB Phosphorylation & Degradation ikk->ikb_p nfkb_active NF-κB (p50/p65) (Active) ikb_p->nfkb_active releases nfkb_complex NF-κB (p50/p65) - IκB (Inactive) nfkb_complex->ikk inhibits nfkb_nuc NF-κB (p50/p65) nfkb_active->nfkb_nuc translocates dna DNA Binding nfkb_nuc->dna gene_exp Pro-inflammatory Gene Expression dna->gene_exp

References

Guarding Against D-Methionine Sulfoxide-Induced Stress: A Comparative Analysis of Antioxidant Defenses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular health, the battle against oxidative stress is a constant. One of the key indicators of this stress is the oxidation of methionine to D-methionine sulfoxide (B87167). This guide offers a comprehensive comparison of the antioxidant potential of various compounds in mitigating the detrimental effects of D-methionine sulfoxide-induced cellular stress. This resource is tailored for researchers, scientists, and drug development professionals seeking to understand and combat oxidative damage.

The oxidation of methionine, an essential amino acid, to methionine sulfoxide is a critical event in cellular oxidative stress, implicated in a range of pathologies including neurodegenerative diseases. The repair of this damage is primarily carried out by the enzyme family of methionine sulfoxide reductases (Msrs).[1][2][3] However, the capacity of this endogenous system can be overwhelmed, necessitating the intervention of external antioxidant compounds. This guide delves into the comparative efficacy of select compounds in protecting against D-methionine sulfoxide-associated cellular insults.

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes the protective effects of L-Methionine and Taurine against cellular stress induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that generates oxidative stress, in differentiated SH-SY5Y neuroblastoma cells. While not directly induced by D-methionine sulfoxide, this model provides valuable comparative data on antioxidant performance in a relevant oxidative stress context where methionine oxidation is a key factor. D-Methionine sulfoxide was used as a control in this study to demonstrate the necessity of the reduced form of methionine for its protective effects.[4]

CompoundConcentrationCell Viability (% of control) after 6-OHDA treatmentReference
Control (no treatment) -100%[4]
6-OHDA only 35 µM~50%[4]
L-Methionine + 6-OHDA 0.1 mg/mL~75%[4]
Taurine + 6-OHDA 0.1 mg/mL~70%[4]
D-Methionine Sulfoxide + 6-OHDA 0.1 mg/mL~50% (no significant protection)[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.

In Vitro Model of Oxidative Stress

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. For differentiation, cells are treated with retinoic acid for several days to acquire a more neuron-like phenotype, making them more relevant for neuroprotection studies.[4]

Induction of Oxidative Stress: Oxidative stress is induced by exposing the differentiated cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) at a concentration of 35 µM.[4] 6-OHDA is a potent inducer of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Antioxidant Treatment: The cells are pre-treated with the antioxidant compounds of interest (e.g., L-Methionine, Taurine, each at 0.1 mg/mL) for a specified period before the addition of the stress-inducing agent.[4] A control group treated with D-methionine sulfoxide is included to assess the specificity of the protective effects.[4]

Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of untreated control cells.[4]

Measurement of Apoptosis: Apoptosis, or programmed cell death, is a key outcome of severe oxidative stress. It can be assessed by various methods, including:

  • Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[4]

  • Western Blotting for Apoptotic Markers: The expression levels of key apoptotic proteins such as cleaved caspase-9 and phosphorylated JNK (p-JNK) are measured.[4]

Determination of Methionine Sulfoxide Levels

The levels of methionine sulfoxide in cellular proteins can be quantified to directly assess the extent of methionine oxidation. This is typically achieved through a multi-step process involving protein hydrolysis followed by amino acid analysis using techniques like high-performance liquid chromatography (HPLC).[5]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for clarity and comprehension.

G Experimental Workflow for Assessing Antioxidant Potential cluster_setup Cell Culture and Treatment cluster_assays Assessment of Cellular Response cluster_analysis Data Analysis and Comparison A SH-SY5Y Cell Culture B Differentiation with Retinoic Acid A->B C Pre-treatment with Antioxidant Compounds (L-Methionine, Taurine, etc.) B->C D Induction of Oxidative Stress (e.g., with 6-OHDA) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assays (Annexin V, Western Blot) D->F G ROS Measurement D->G H Quantitative Data Analysis E->H F->H G->H I Comparison of Antioxidant Efficacy H->I

Figure 1. Experimental workflow for evaluating antioxidant compounds.

The signaling cascades initiated by oxidative stress are complex and interconnected. The following diagram illustrates key pathways involved in D-methionine sulfoxide-induced stress and the potential points of intervention by antioxidant compounds.

G Signaling Pathways in D-Methionine Sulfoxide-Induced Stress cluster_stress Stress Induction cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcomes Cellular Outcomes cluster_intervention Antioxidant Intervention A D-Methionine Sulfoxide (Represents Oxidative Stress) B Increased ROS Production A->B C Protein Oxidation (Methionine -> MetO) B->C D Mitochondrial Dysfunction B->D E MAPK Activation (p38, JNK) B->E F NF-κB Activation B->F H Apoptosis C->H D->H E->H G Inflammation F->G I Antioxidant Compounds (L-Methionine, Taurine, NAC, Vit E) I->B Scavenge ROS J Methionine Sulfoxide Reductases (MsrA/B) J->C Repair Oxidized Proteins

Figure 2. Key signaling pathways in oxidative stress and antioxidant intervention points.

Conclusion

The available evidence underscores the protective potential of various antioxidant compounds against cellular stress where methionine oxidation is a key pathological feature. L-Methionine and Taurine have demonstrated significant cytoprotective effects in a relevant in vitro model of neurodegeneration.[4] Furthermore, the endogenous antioxidant system, centered around methionine sulfoxide reductases, plays a crucial role in repairing oxidative damage.[1][2] Future research should focus on direct comparative studies of a wider range of antioxidants against D-methionine sulfoxide-induced stress to build a more comprehensive understanding and guide the development of effective therapeutic strategies.

References

A Comparative Analysis of D-Methionine Sulfoxide Hydrochloride and Rotenone on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mitochondrial research, particularly in the context of neurodegenerative diseases and oxidative stress, understanding the impact of various compounds on mitochondrial health is paramount. This guide provides a detailed, evidence-based comparison between D-Methionine sulfoxide (B87167) hydrochloride and rotenone (B1679576), focusing on their distinct effects on mitochondrial dysfunction. While rotenone is a well-established inducer of mitochondrial impairment, D-Methionine sulfoxide is intrinsically linked to a cellular system that actively counteracts such damage.

This comparison is based on an indirect analysis of the available scientific literature, as direct comparative studies are not prevalent. Rotenone's effects are presented as a benchmark for mitochondrial dysfunction, while the role of D-Methionine sulfoxide is elucidated through the action of the Methionine Sulfoxide Reductase (Msr) system, for which it is a substrate.

Executive Summary: A Tale of Two Molecules

The fundamental difference between rotenone and D-Methionine sulfoxide lies in their opposing effects on mitochondrial integrity and function.

  • Rotenone is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition leads to a cascade of detrimental effects, including decreased ATP synthesis, increased production of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential, ultimately triggering apoptotic pathways.[1][2] Due to these properties, rotenone is widely used in experimental models to induce Parkinson's disease-like pathology.[3]

  • D-Methionine sulfoxide hydrochloride , on the other hand, is not known to be a direct mitochondrial toxin. Instead, its significance in mitochondrial health is tied to its role as a substrate for the Methionine Sulfoxide Reductase (Msr) enzyme system, particularly MsrA, which reduces the S-epimer of methionine sulfoxide.[3][4] This enzymatic system is a crucial component of the cellular antioxidant defense mechanism, repairing oxidized methionine residues in proteins and thereby protecting against oxidative damage and supporting mitochondrial function.[4][5][6] In fact, overexpression of MsrA has been shown to protect dopaminergic cells from rotenone-induced death.[3][4]

Quantitative Comparison of Effects on Mitochondrial Parameters

The following tables summarize the quantitative effects of rotenone and the MsrA system (which is activated by methionine sulfoxide) on key indicators of mitochondrial health. It is important to note that the data for D-Methionine sulfoxide's effects are inferred from studies on the MsrA enzyme.

ParameterRotenoneD-Methionine Sulfoxide (via MsrA)
Mechanism of Action Inhibition of mitochondrial complex ISubstrate for the protective MsrA enzyme system
Primary Effect Induces mitochondrial dysfunctionContributes to mitochondrial protection and repair

Table 1: Impact on Mitochondrial ATP Production

Compound/SystemCell TypeConcentrationChange in ATP LevelsReference
RotenonePorcine Oocytes3 µMMarkedly decreased[2]
MsrA OverexpressionRetinal Pigment Epithelial (RPE) cells-Increased by 29%[5]

Table 2: Impact on Reactive Oxygen Species (ROS) Production

Compound/SystemCell TypeConcentrationChange in ROS LevelsReference
RotenonePorcine Oocytes3 µMSignificantly higher[2]
MsrA OverexpressionPC12 cells (hypoxia model)-Significantly diminished[7]

Table 3: Impact on Mitochondrial Membrane Potential (ΔΨm)

Compound/SystemCell TypeConcentrationChange in ΔΨmReference
RotenoneMouse Bone Marrow-Derived MacrophagesNot specifiedIncreased depolarization[8]
MsrA OverexpressionPC12 cells (hypoxia model)-Protected against depolarization[7]

Signaling Pathways and Mechanisms of Action

The divergent effects of rotenone and the D-Methionine sulfoxide/MsrA system on mitochondrial function are rooted in their fundamentally different interactions with cellular signaling pathways.

Rotenone-Induced Mitochondrial Dysfunction Pathway

G rotenone Rotenone complex_i Mitochondrial Complex I rotenone->complex_i etc Electron Transport Chain Disruption complex_i->etc nadh NADH Accumulation etc->nadh ros Increased ROS Production etc->ros atp Decreased ATP Synthesis etc->atp oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis atp->apoptosis mmp Decreased Mitochondrial Membrane Potential mmp->apoptosis oxidative_stress->mmp

Caption: Rotenone inhibits Complex I, leading to mitochondrial dysfunction.

Protective Pathway of the D-Methionine Sulfoxide/MsrA System

G d_met_so D-Methionine Sulfoxide msra Methionine Sulfoxide Reductase A (MsrA) d_met_so->msra Substrate met_o Oxidized Methionine Residues in Proteins msra->met_o Reduces ros_scavenging ROS Scavenging msra->ros_scavenging met Reduced Methionine Residues met_o->met protein_function Restored Protein Function met->protein_function mito_protection Mitochondrial Protection protein_function->mito_protection ros_scavenging->mito_protection oxidative_stress Oxidative Stress (e.g., from Rotenone) oxidative_stress->met_o

Caption: D-Methionine sulfoxide is reduced by MsrA, promoting mitochondrial protection.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mitochondrial function. Below are representative protocols for key experiments.

Experimental Workflow for Assessing Mitochondrial Dysfunction

G start Cell Culture (e.g., SH-SY5Y, PC12) treatment Treatment with Rotenone or D-Methionine Sulfoxide start->treatment mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) treatment->mmp_assay atp_assay ATP Production Assay (e.g., Luciferin (B1168401)/Luciferase) treatment->atp_assay ros_assay ROS Production Assay (e.g., DCFH-DA, MitoSOX) treatment->ros_assay data_analysis Data Analysis and Comparison mmp_assay->data_analysis atp_assay->data_analysis ros_assay->data_analysis

Caption: General workflow for studying mitochondrial dysfunction in vitro.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 is used to assess ΔΨm. TMRE accumulates in active mitochondria with a high membrane potential, and its fluorescence intensity is proportional to the potential. JC-1 aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of cells with low ΔΨm (green fluorescence).

  • Protocol (using TMRE):

    • Seed cells in a 96-well plate and culture under standard conditions.

    • Treat cells with the desired concentrations of rotenone, this compound, or vehicle control for the specified duration.

    • Add TMRE to the culture medium at a final concentration of 50-100 nM.

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Measure fluorescence using a fluorescence microplate reader (excitation ~549 nm, emission ~575 nm).

    • A decrease in fluorescence intensity indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels
  • Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light, the intensity of which is directly proportional to the ATP concentration.

  • Protocol:

    • Culture and treat cells as described above in a white-walled 96-well plate.

    • Lyse the cells to release intracellular ATP using a suitable lysis buffer.

    • Add the luciferin-luciferase reagent to the cell lysate.

    • Immediately measure the luminescence using a luminometer.

    • Generate a standard curve with known ATP concentrations to calculate the ATP levels in the samples.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Culture and treat cells in a 96-well plate.

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

    • An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.

Conclusion

The comparison between this compound and rotenone highlights two contrasting approaches to modulating mitochondrial function. Rotenone serves as a potent tool for inducing mitochondrial dysfunction and modeling diseases associated with such deficits. Conversely, this compound, through its role as a substrate for the vital MsrA antioxidant system, represents a component of the cell's endogenous defense against the very type of damage inflicted by agents like rotenone.

For researchers in drug development, this distinction is critical. While rotenone is invaluable for creating disease models and screening for neuroprotective compounds, substances that bolster the Msr system, for which D-Methionine sulfoxide is a key player, may hold therapeutic potential for conditions characterized by oxidative stress and mitochondrial impairment. Future research should aim for more direct comparative studies to precisely quantify the protective efficacy of the Msr system against specific mitochondrial toxins.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of protein oxidation is crucial for understanding the pathogenesis of numerous diseases and for the development of novel therapeutics. D-Methionine sulfoxide (B87167) hydrochloride is emerging as a valuable tool in this field. This guide provides a comprehensive comparison of D-methionine sulfoxide hydrochloride with other common models for studying protein oxidation, supported by experimental data and detailed protocols.

Introduction to Protein Oxidation and the Role of Methionine

Protein oxidation, the covalent modification of proteins induced by reactive oxygen species (ROS), is a key feature of aging and a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.[1] Methionine, with its sulfur-containing side chain, is one of the amino acids most susceptible to oxidation, readily converting to methionine sulfoxide (MetO).[2] This conversion can lead to conformational changes in proteins, altering their function and potentially leading to aggregation and cellular damage.[1][3] The reversibility of this oxidation, catalyzed by the enzyme methionine sulfoxide reductase (Msr), highlights the dynamic nature of this post-translational modification in cellular signaling and defense.[2][4]

This compound as a Model System

This compound offers a targeted approach to studying the consequences of methionine oxidation. By introducing the oxidized form of methionine, researchers can directly investigate its impact on protein structure, function, and cellular pathways, bypassing the need for inducing generalized oxidative stress, which can have confounding effects.

Comparison with Alternative Models of Protein Oxidation

The choice of a model system for studying protein oxidation is critical and depends on the specific research question. Below is a comparison of this compound with other commonly used chemical inducers of protein oxidation.

Model SystemMechanism of ActionAdvantagesDisadvantages
This compound Directly introduces the oxidized form of methionine.- High specificity for studying the effects of methionine oxidation.- Allows for controlled dosage and temporal analysis.- Can be used in vitro and in vivo to assess the direct impact on cellular processes.[5][6][7]- Does not fully recapitulate the complex and broad effects of generalized oxidative stress.- The hydrochloride salt may require careful pH buffering in some experimental setups.
Hydrogen Peroxide (H₂O₂) A common ROS that non-specifically oxidizes various amino acids, including methionine and cysteine.[3][4]- Broadly induces oxidative stress, mimicking physiological and pathological conditions.- Well-characterized and widely used, with extensive literature available.[3][8][9]- Lack of specificity can make it difficult to attribute observed effects solely to methionine oxidation.- Can induce cellular toxicity and apoptosis at higher concentrations.[8]
Sodium Hypochlorite (NaOCl) A strong oxidizing agent that reacts with a wide range of biomolecules, including proteins.[3][10]- Potent inducer of protein oxidation, useful for studying severe oxidative damage.[10]- Highly reactive and non-specific, leading to widespread cellular damage.- May not be representative of subtle, physiological oxidative modifications.
Paraquat (B189505) A redox-cycling herbicide that generates superoxide (B77818) radicals, leading to broad oxidative stress.[11]- Induces in vivo oxidative stress, particularly in models of neurodegenerative diseases like Parkinson's.[11]- Indirect mechanism of protein oxidation.- Systemic toxicity can be a concern in animal studies.

Experimental Data and Protocols

In Vitro Protein Oxidation

Objective: To compare the direct effects of different oxidizing agents on a model protein.

Experimental Protocol:

  • Protein Preparation: A solution of a methionine-rich protein (e.g., calmodulin or a recombinant methionine-rich protein) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Oxidation Induction:

    • D-Methionine Sulfoxide: While not a direct oxidant of proteins, it can be used in cell culture to study uptake and effects on cellular pathways.

    • Hydrogen Peroxide: Add H₂O₂ to the protein solution to a final concentration of 10-50 mM and incubate for 1-12 hours at room temperature.[3]

    • Sodium Hypochlorite: Add NaOCl to the protein solution at a molar ratio of 10:1 to 50:1 (NaOCl:protein) and incubate for 30-60 minutes at 37°C.

  • Analysis of Oxidation:

    • SDS-PAGE: Monitor changes in protein mobility. Oxidation can sometimes lead to a slight shift in the apparent molecular weight.[3]

    • Mass Spectrometry: The most definitive method to identify and quantify specific oxidized methionine residues.[3]

    • Western Blot: Use antibodies specific for methionine sulfoxide to detect oxidized proteins.[12]

Expected Results:

Oxidizing AgentConcentration/RatioIncubation TimeExpected Outcome on Model Protein
Hydrogen Peroxide10 mM12 hoursFull oxidation of methionine residues.[3]
Sodium Hypochlorite50:1 (reagent:protein)1 hourEfficient oxidation of methionine residues.[3]
In Vivo Model of Protein Oxidation

Objective: To assess the systemic effects of induced oxidative stress in an animal model.

Experimental Protocol:

  • Animal Model: Use appropriate animal models (e.g., Wistar rats or specific transgenic mouse models).

  • Administration of Agents:

    • D-Methionine Sulfoxide: Administer via subcutaneous injection at a dose of 0.05-0.1 g/kg daily for a specified period (e.g., 22 days).[6]

    • Paraquat: Administer via intraperitoneal injection at a dose of 10 mg/kg multiple times over a period of weeks.[11]

  • Analysis of Oxidative Stress Markers:

    • Tissue Homogenates: Collect liver, kidney, and brain tissues for analysis.[6]

    • Biochemical Assays: Measure levels of lipid peroxidation (TBARS), total sulfhydryl content, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6]

    • Histology: Examine tissue sections for signs of cellular damage and inflammation.

Expected Results:

AgentDoseDurationKey Findings
D-Methionine Sulfoxide0.05-0.1 g/kg22 daysIncreased ROS levels in the kidney, decreased SOD and CAT activities in the liver and kidney.[6]
Paraquat10 mg/kg3 weeksIncreased oxidative stress markers in the dorsal striatum of the brain.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes involved, the following diagrams are provided.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein Protein (with Methionine) ROS->Protein Oxidation MetO_Protein Oxidized Protein (Methionine Sulfoxide) Msr Methionine Sulfoxide Reductase (Msr) MetO_Protein->Msr Reduction Functional_Change Altered Protein Function / Aggregation MetO_Protein->Functional_Change Msr->Protein Disease Disease Pathogenesis Functional_Change->Disease

Caption: The central role of methionine oxidation and its enzymatic reversal in protein function and disease.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Model_Protein Select Model Protein (e.g., Calmodulin) Induction Induce Oxidation (H₂O₂, NaOCl) Model_Protein->Induction Analysis_vitro Analyze Oxidation (SDS-PAGE, MS, WB) Induction->Analysis_vitro Animal_Model Select Animal Model (e.g., Rat, Mouse) Administration Administer Agent (D-MetO, Paraquat) Animal_Model->Administration Analysis_vivo Analyze Oxidative Stress (Biochemical Assays, Histology) Administration->Analysis_vivo

Caption: A generalized workflow for studying protein oxidation in vitro and in vivo.

Conclusion

This compound serves as a highly specific and valuable tool for dissecting the precise roles of methionine oxidation in protein function and disease. While broad-spectrum oxidizing agents like hydrogen peroxide and paraquat are useful for modeling general oxidative stress, the targeted approach offered by D-methionine sulfoxide allows for a more nuanced understanding of this critical post-translational modification. The choice of model should be carefully considered based on the specific aims of the research. This guide provides a foundation for researchers to make informed decisions when designing experiments to investigate the complex world of protein oxidation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of D-Methionine Sulfoxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A critical aspect of this is the proper management and disposal of chemical waste. This guide provides a detailed, step-by-step procedure for the safe disposal of D-Methionine sulfoxide (B87167) hydrochloride, ensuring the protection of laboratory personnel and the environment.

D-Methionine sulfoxide hydrochloride is recognized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not released into the environment through drains or regular trash[1][2]. The following procedures are based on general best practices for laboratory chemical waste disposal and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.To protect eyes from splashes or dust.
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.To prevent skin contact.
Body Protection A laboratory coat should be worn.To protect skin and clothing from contamination.
Respiratory Protection Use only with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Clearly identify the waste as "this compound."

  • Based on available safety data, this chemical is classified as an acute oral toxicant and an aquatic hazard[1]. It is crucial to manage it as hazardous chemical waste[2][3].

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or produce toxic gases[4].

  • Collect solid waste in a designated, leak-proof, and sealable container that is compatible with the chemical. The original container is often a good choice[2].

  • For solutions, use a designated, sealed, and compatible liquid waste container.

3. Container Labeling:

  • Properly label the hazardous waste container with the following information[5]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")

4. Storage of Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][4].

  • The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Ensure the storage area is away from drains, heat sources, and incompatible chemicals[4][5].

5. Arranging for Disposal:

  • Once the container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of the chemical waste yourself[2][3].

  • Follow all institutional procedures for waste pickup requests.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container[6][7].

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department. All materials used for spill cleanup should also be disposed of as hazardous waste[2].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_characterization Waste Characterization cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill Occurs start Start: Have D-Methionine Sulfoxide Hydrochloride Waste ppe Don Appropriate PPE start->ppe identify Identify Waste as This compound ppe->identify classify Classify as Hazardous Waste (Toxic, Aquatic Hazard) identify->classify segregate Segregate from Incompatible Waste classify->segregate containerize Place in a Labeled, Compatible, Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end spill Spill Detected contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill report_spill Report to Supervisor & EHS collect_spill->report_spill report_spill->store Place with other hazardous waste

References

Comprehensive Safety and Handling Guide for D-Methionine Sulfoxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Methionine sulfoxide (B87167) hydrochloride, including detailed operational and disposal plans. Adherence to these procedures will minimize risks and ensure regulatory compliance.

Hazard Identification and Classification

D-Methionine sulfoxide hydrochloride is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personnel safety when handling this compound. The following table summarizes the required PPE.

PPE Category Specification Purpose
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use.To prevent skin contact.
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards.To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or risk of significant exposure, chemical-resistant coveralls may be necessary.To protect skin from accidental contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated and exposure limits may be exceeded.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare a designated handling area (e.g., fume hood) B->C D Weigh and handle the solid compound C->D E Prepare solutions in a well-ventilated area D->E F Decontaminate work surfaces E->F G Properly dispose of waste F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all necessary PPE is available and in good condition. Don all required PPE as specified in the table above.

    • Prepare a clean and designated area for handling, preferably within a chemical fume hood to ensure adequate ventilation.[2][3]

  • Handling:

    • When handling the solid form, avoid the formation of dust.[3] Use appropriate tools for weighing and transferring the substance.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Segregate and dispose of all waste materials according to the disposal plan.

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the designated waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Response Logic

Emergency Response Protocol cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill A A Skin->A Remove contaminated clothing. Rinse skin with plenty of water. B B Eye->B Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. C C Inhalation->C Move to fresh air. If breathing is difficult, give oxygen. D D Ingestion->D Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. E E Spill->E Evacuate area. Wear appropriate PPE. Contain and clean up spill with inert absorbent material. F F A->F Seek medical attention. B->F C->F D->F G G E->G Dispose of waste in a sealed container.

Caption: Logical flow for responding to emergencies involving this compound.

First Aid Measures
Exposure Route First Aid Procedure
Skin Contact Immediately remove contaminated clothing.[2] Rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek medical attention.[5]
Inhalation Move the person to fresh air.[2][5] If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[1][3][5] Never give anything by mouth to an unconscious person.[3] Call a poison control center or seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Disposal Workflow

Waste Disposal Workflow cluster_collection Waste Collection cluster_disposal Disposal A Collect waste in a suitable, labeled, and sealed container. B Segregate from incompatible materials. A->B C Dispose of contents/container to an approved waste disposal plant. B->C D Follow all federal, state, and local regulations. C->D

Caption: A streamlined workflow for the proper disposal of this compound waste.

Disposal Guidelines
  • Chemical Waste: Dispose of this compound waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3] Combustible packaging materials may be incinerated.[3]

  • Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local regulations.[2]

By implementing these safety protocols, researchers and laboratory personnel can confidently handle this compound while minimizing risks to themselves and the environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。